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Vitexin caffeate

Cat. No.: B15136939
M. Wt: 594.5 g/mol
InChI Key: OWEGROUUEHGLAT-MUYSUKTNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vitexin caffeate is a specialized flavonoid derivative of interest in biochemical and pharmacological research. It is based on the structure of vitexin (apigenin-8-C-glucoside), a naturally occurring compound found in plants such as mung bean, hawthorn, and bamboo leaves . The "caffeate" moiety suggests an ester linkage to caffeic acid, which may potentially enhance its biological activity, though specific studies on this exact ester are not cited in the current literature. Like its parent compound vitexin, this derivative is anticipated to be a multi-target agent with research value across several fields. In oncology, vitexin has been shown to modulate key signaling pathways, including the phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/Akt/mTOR) and nuclear factor kappa B (NF-κB) pathways, inducing cell cycle arrest and apoptosis in various cancer cell lines . A 2025 study specifically highlighted its role in promoting apoptosis in colon cancer cells via the AMPK/mTOR pathway . In neuroscience, research on vitexin indicates potential neuroprotective properties. Studies suggest it may protect against neuronal damage in models of Parkinson's disease by activating pro-survival pathways like PI3K/Akt, upregulating antioxidant defenses via the Nrf2 pathway, and acting as a monoamine oxidase-B (MAO-B) inhibitor to increase striatal dopamine levels . Its anti-inflammatory and antioxidant properties are also relevant for research into metabolic and cardiovascular diseases . Researchers value this compound for its potential to help overcome drug resistance and its applicability in combination therapy studies. Advances in nanotechnology are also being explored to improve the bioavailability of such flavonoids . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H26O13 B15136939 Vitexin caffeate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H26O13

Molecular Weight

594.5 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C30H26O13/c31-12-22-26(39)27(40)30(43-23(38)8-2-13-1-7-16(33)17(34)9-13)29(42-22)25-19(36)10-18(35)24-20(37)11-21(41-28(24)25)14-3-5-15(32)6-4-14/h1-11,22,26-27,29-36,39-40H,12H2/b8-2+/t22-,26-,27+,29+,30-/m1/s1

InChI Key

OWEGROUUEHGLAT-MUYSUKTNSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)OC(=O)/C=C/C5=CC(=C(C=C5)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)OC(=O)C=CC5=CC(=C(C=C5)O)O)O

Origin of Product

United States

Foundational & Exploratory

Vitexin Caffeate: A Technical Guide to Natural Sources and Isolation for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources and isolation methodologies for vitexin caffeate, a flavonoid glycoside of interest to researchers, scientists, and drug development professionals. Due to the limited specific data on this compound, this document also includes extensive information on the closely related and often co-occurring compound, vitexin, to serve as a valuable reference for extraction and purification strategies.

Natural Sources of this compound and Vitexin

Table 1: Quantitative Analysis of Vitexin in Various Plant Sources

Plant SpeciesPlant PartExtraction Solvent/MethodVitexin ContentReference
Vitex agnus-castusLeavesMethanol0.252 ± 0.0089%[3]
Vitex agnus-castusFruitsMethanol0.342 ± 0.0153%[3]
Vitex trifoliaLeavesEthanol24.32 to 74.02 µg/mL[4]
Vitex negundoLeavesMethanol50-60% yield from extract[5]
Vitex negundoRootMethanol0.46% peak area in HPLC
Prosopis farctaLeaves40% Methanol with 0.5% Acetic Acid0.554 mg/g DW[6]

Note: The high yield reported for Vitex negundo leaves likely refers to the purity of the isolated vitexin from the extract, not the overall yield from the initial plant material.

Experimental Protocols for Isolation and Purification

The isolation of this compound and vitexin from plant matrices typically involves extraction with polar solvents, followed by various chromatographic techniques for purification. The following protocols are detailed methodologies for the extraction and isolation of vitexin, which can be adapted for this compound.

Extraction Methodologies

2.1.1. Soxhlet Extraction

This continuous extraction method is suitable for efficiently extracting compounds from solid plant material.

  • Plant Material: 1 kg of uniformly ground powder of Vitex negundo leaves.[5][7]

  • Apparatus: Soxhlet extractor.

  • Solvents: Successive extraction with solvents of increasing polarity: n-hexane, chloroform, ethyl acetate, and methanol (2.5 L each).

  • Procedure:

    • The powdered plant material is placed in the thimble of the Soxhlet apparatus.

    • Extraction is carried out for 72 hours with each solvent sequentially.[5]

    • The resulting extracts are filtered and concentrated under reduced pressure. The methanolic extract is expected to contain the highest concentration of vitexin.[5]

2.1.2. Ultrasonic Extraction

This method uses ultrasonic waves to accelerate the extraction process.

  • Plant Material: 2 g of powdered leaves of Prosopis farcta.[6]

  • Solvent: 30 mL of 85% ethanol.[6]

  • Apparatus: Ultrasonic extraction device.

  • Procedure:

    • The powdered leaves are mixed with the solvent.

    • The mixture is subjected to ultrasonic extraction for 30 minutes.

    • The process is repeated twice.[6]

    • The extracts are collected, filtered, and the filtrate is dried in a rotary evaporator at 50°C.[6]

Purification Techniques

2.2.1. Column Chromatography

This is a fundamental technique for the separation of compounds from a mixture.

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. For flavonoid separation, combinations like ethyl acetate and methanol are common.

  • Procedure:

    • The crude methanolic extract is loaded onto the silica gel column.

    • The mobile phase is passed through the column to elute the compounds.

    • Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the target compound.

    • Fractions with high purity of the target compound are combined and concentrated.

2.2.2. Preparative High-Performance Liquid Chromatography (pHPLC)

pHPLC is a high-resolution technique for purifying compounds.

  • Column: Zorbax Eclipse plus C18.

  • Mobile Phase: Acetic acid 0.05% and HPLC grade methanol in an isocratic mode.

  • Flow Rate: 3 mL/min.

  • Procedure:

    • The partially purified vitexin fraction from column chromatography is dissolved in the mobile phase.

    • The solution is injected into the pHPLC system.

    • The fraction corresponding to the vitexin peak is collected.

    • The purity of the collected fraction is confirmed by analytical HPLC.

2.2.3. High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix.

  • Apparatus: High-Speed Counter-Current Chromatography instrument.

  • Solvent System: A two-phase solvent system is selected based on the partition coefficient (K) of the target compound. For flavonoids like orientin and vitexin from Trollius chinensis, a system of ethyl acetate-ethanol-water (4:1:5, v/v/v) has been used successfully.

  • Procedure:

    • The crude extract is dissolved in a mixture of the upper and lower phases of the solvent system.

    • The HSCCC coil is filled with the stationary phase.

    • The apparatus is rotated at a specific speed, and the mobile phase is pumped through the coil.

    • The sample solution is then injected.

    • The effluent from the outlet of the column is continuously monitored by a UV detector, and fractions are collected.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Vitexin Isolation

Vitexin_Isolation_Workflow plant Powdered Plant Material (e.g., Vitex negundo leaves) extraction Extraction (e.g., Soxhlet with Methanol) plant->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Methanolic Extract filtration->crude_extract column_chrom Column Chromatography (Silica Gel) crude_extract->column_chrom fractions Partially Purified Fractions column_chrom->fractions phplc Preparative HPLC (C18 Column) fractions->phplc pure_vitexin Pure Vitexin phplc->pure_vitexin

Caption: General workflow for the isolation and purification of vitexin.

Signaling Pathways Modulated by Vitexin

While specific signaling pathways for this compound have not been extensively studied, research on vitexin has identified its modulatory effects on several key cellular pathways implicated in cancer, inflammation, and oxidative stress. It is important to note that these pathways are reported for vitexin, and further research is required to confirm similar activities for this compound.

3.2.1. Anti-Cancer Signaling Pathways of Vitexin

Vitexin_Anticancer_Signaling vitexin Vitexin pi3k_akt_mtor PI3K/Akt/mTOR vitexin->pi3k_akt_mtor inhibits nfkb NF-κB vitexin->nfkb inhibits stat3 STAT3 vitexin->stat3 inhibits apoptosis Apoptosis pi3k_akt_mtor->apoptosis metastasis ↓ Metastasis pi3k_akt_mtor->metastasis nfkb->apoptosis angiogenesis ↓ Angiogenesis nfkb->angiogenesis cell_cycle_arrest Cell Cycle Arrest stat3->cell_cycle_arrest

Caption: Vitexin's inhibitory effects on key cancer signaling pathways.

3.2.2. Anti-Inflammatory Signaling Pathway of Vitexin

Vitexin_Antiinflammatory_Signaling vitexin Vitexin jak JAK vitexin->jak inhibits socs SOCS vitexin->socs activates stat STAT jak->stat pro_inflammatory_cytokines ↓ Pro-inflammatory Cytokines stat->pro_inflammatory_cytokines socs->jak inhibits

Caption: Vitexin's modulation of the JAK/STAT/SOCS signaling pathway.

Conclusion

This technical guide consolidates the current knowledge on the natural sources and isolation of this compound, supplemented with extensive data on vitexin. The provided experimental protocols and diagrams of workflows and signaling pathways offer a solid foundation for researchers and professionals in the field of natural product chemistry and drug development. Further research is warranted to elucidate the specific quantitative distribution of this compound in nature and to explore its unique bioactivities and mechanisms of action.

References

In Vitro Antioxidant Activity of Vitexin: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro antioxidant properties of vitexin, a naturally occurring flavonoid glycoside. Vitexin has garnered significant interest in the scientific community for its potential therapeutic applications, largely attributed to its potent antioxidant effects. This document summarizes key quantitative data, details common experimental protocols for assessing its antioxidant capacity, and illustrates the underlying molecular mechanisms.

Core Findings on Antioxidant Capacity

Vitexin has demonstrated significant radical scavenging activity across a variety of in vitro assays. Its ability to donate electrons and neutralize reactive oxygen species (ROS) is a key aspect of its antioxidant potential. The presence of a C-8 glucoside in vitexin's structure contributes to a reduction in its bond dissociation enthalpy compared to its aglycone, apigenin, enhancing its antioxidant activity.[1] The primary sites of radical interaction on the vitexin molecule are reported to be the 4'-OH, 7-OH, and 5-OH groups, in that order of stability for the resulting radical.[1]

Quantitative Antioxidant Data

The antioxidant efficacy of vitexin has been quantified using several standard assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of a substance required to scavenge 50% of the free radicals in a given assay. The following tables summarize the reported IC50 values for vitexin and related extracts in various antioxidant assays.

AssayCompound/ExtractIC50 ValueReference
DPPH Radical ScavengingVitexinNot explicitly stated in provided abstracts, but extracts containing vitexin show significant activity.[2][3]
ABTS Radical ScavengingVitexinNot explicitly stated in provided abstracts, but extracts containing vitexin show significant activity.[3]
Nitric Oxide ScavengingVitexinMore potent than vicenin-2, with 80% reduction at 10 µg/mL.[3]
Superoxide Radical ScavengingIsovitexin (isomer of vitexin)More efficient scavenger than vitexin.[4]

Experimental Protocols for Antioxidant Assays

The following are detailed methodologies for common in vitro antioxidant assays used to evaluate vitexin.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, causing its purple color to fade.

Methodology:

  • Reagent Preparation: A stock solution of DPPH is prepared in methanol (e.g., 0.2 mM).[5]

  • Sample Preparation: Vitexin is dissolved in a suitable solvent (e.g., methanol) to prepare a range of concentrations.

  • Reaction Mixture: A specific volume of the vitexin solution (e.g., 1 mL) is mixed with a volume of the DPPH solution (e.g., 1 mL).[5]

  • Incubation: The mixture is shaken and incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[5]

  • Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically 517 nm).[6]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of vitexin.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Methodology:

  • Reagent Preparation: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours. The resulting solution is then diluted with a suitable solvent (e.g., ethanol or water) to an absorbance of approximately 0.70 at 734 nm.[7][8]

  • Sample Preparation: Vitexin is dissolved in a suitable solvent to prepare various concentrations.

  • Reaction Mixture: A small volume of the vitexin solution (e.g., 100 µL) is added to a larger volume of the ABTS•+ solution (e.g., 100 µL).[9]

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.[9]

  • Measurement: The decrease in absorbance is measured at 734 nm.[7]

  • Calculation: The percentage of scavenging is calculated similarly to the DPPH assay.

  • IC50 Determination: The IC50 value is calculated from the concentration-response curve.

Superoxide Radical Scavenging Assay

This assay assesses the ability of an antioxidant to inhibit the generation of superoxide radicals, often produced by an enzymatic (e.g., xanthine/xanthine oxidase) or non-enzymatic system.

Methodology (using a non-enzymatic system):

  • Reagent Preparation: A reaction mixture is prepared containing reagents such as sodium nitroprusside in a phosphate buffer.

  • Sample Preparation: Vitexin is prepared in various concentrations.

  • Reaction Mixture: The vitexin solutions are added to the sodium nitroprusside solution and incubated at a specific temperature for a set time (e.g., 25°C for 60 minutes).[5]

  • Color Development: After incubation, a colorimetric reagent (e.g., Griess reagent) is added to the mixture.[5]

  • Measurement: The absorbance of the resulting chromophore is measured at a specific wavelength (e.g., 546 nm).[5]

  • Calculation: The scavenging activity is determined by comparing the absorbance of the sample-containing mixtures to a control.

Signaling Pathways and Mechanistic Insights

Vitexin's antioxidant effects are not solely due to direct radical scavenging. It also modulates intracellular antioxidant defense mechanisms, notably through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.

Nrf2 Signaling Pathway Activation by Vitexin

Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or inducers like vitexin, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This leads to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Vitexin Vitexin Keap1_Nrf2 Keap1-Nrf2 Complex Vitexin->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Gene_Expression Transcription of Antioxidant Genes (e.g., HO-1) ARE->Gene_Expression Promotes

Caption: Vitexin-mediated activation of the Nrf2 signaling pathway.

Experimental Workflow for In Vitro Antioxidant Screening

The general workflow for screening a compound like vitexin for its in vitro antioxidant activity involves a series of sequential steps, from sample preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Compound Preparation (Vitexin Stock Solution) B Serial Dilutions A->B D Reaction Incubation (Compound + Reagent) B->D C Reagent Preparation (DPPH, ABTS, etc.) C->D E Spectrophotometric Reading D->E F Calculate % Inhibition E->F G Plot Dose-Response Curve F->G H Determine IC50 Value G->H

Caption: General workflow for in vitro antioxidant activity screening.

Concluding Remarks

Vitexin exhibits significant in vitro antioxidant activity through both direct radical scavenging and the modulation of cellular antioxidant defense systems like the Nrf2 pathway. The standardized assays detailed in this guide provide a robust framework for the continued investigation and quantification of vitexin's antioxidant potential. For drug development professionals, these findings underscore the promise of vitexin as a lead compound for the development of therapies targeting oxidative stress-related pathologies. Further research is warranted to fully elucidate its mechanisms of action and to establish its efficacy and safety in in vivo models.

References

The Anti-inflammatory Properties of Vitexin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vitexin, a flavone C-glycoside, is a natural compound found in a variety of medicinal plants, including passionflower, hawthorn, and bamboo. It has garnered significant scientific interest for its diverse pharmacological activities, including antioxidant, anti-cancer, and neuroprotective effects. A substantial body of evidence also points to the potent anti-inflammatory properties of vitexin, suggesting its therapeutic potential in the management of inflammatory diseases. This document provides an in-depth overview of the anti-inflammatory properties of vitexin, with a focus on its mechanisms of action, supported by quantitative data from preclinical studies and detailed experimental protocols.

Mechanisms of Anti-inflammatory Action

Vitexin exerts its anti-inflammatory effects through the modulation of several key signaling pathways and the inhibition of pro-inflammatory mediators. The primary mechanisms identified in the literature include the suppression of the NF-κB and MAPK signaling pathways, and the modulation of the JAK/STAT pathway.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[1]

Vitexin has been shown to inhibit the activation of the NF-κB pathway.[1] It can suppress the phosphorylation of IκBα and p65, a subunit of the NF-κB complex, thereby preventing the nuclear translocation of NF-κB.[1] This ultimately leads to a reduction in the production of pro-inflammatory cytokines.

Figure 1: Vitexin's inhibition of the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. It comprises a series of protein kinases, including p38, JNK, and ERK, that are activated by various extracellular stimuli. Once activated, these kinases phosphorylate and activate downstream transcription factors, such as AP-1, which in turn regulate the expression of inflammatory mediators.

Studies have indicated that vitexin can suppress the phosphorylation of p38, ERK1/2, and JNK in response to inflammatory stimuli. By inhibiting the activation of these key MAPK proteins, vitexin can effectively downregulate the production of pro-inflammatory cytokines and enzymes.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli Receptor Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK P Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors P Vitexin Vitexin Vitexin->MAPK Inhibition of Phosphorylation Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

Figure 2: Vitexin's modulation of the MAPK signaling pathway.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory effects of vitexin have been quantified in various in vitro and in vivo models. The following tables summarize key findings from the literature.

Table 1: In Vitro Anti-inflammatory Activity of Vitexin
Cell LineInflammatory StimulusVitexin ConcentrationMeasured ParameterResultReference
RAW 264.7 macrophagesLipopolysaccharide (LPS)10, 20, 40 µMNitric Oxide (NO) ProductionDose-dependent reduction[2]
Human Umbilical Vein Endothelial Cells (HUVECs)High Glucose (30 mM)Not specifiedNF-κB p65 nuclear translocationSignificant preventionNot specified
Human osteoarthritis chondrocytesNot specifiedNot specifiedTNF-α, IL-6, NO, PGE2 productionInhibitionNot specified
Table 2: In Vivo Anti-inflammatory Activity of Vitexin
Animal ModelInflammatory ConditionVitexin DosageMeasured ParameterResultReference
MiceAcetic acid-induced writhingNot specifiedWrithing responsesDose-dependent inhibition[3]
MiceCarrageenan-induced paw edemaNot specifiedPaw volumeReduction in edemaNot specified
Collagen-Induced Arthritis (CIA) rat modelRheumatoid Arthritis10 mg/kg bwIL-1β, IL-6, IL-17, TNF-α, IFN-γ, iNOS levelsSignificant reduction (p < 0.05)[4]
High-Fat Diet (HFD)-induced miceBrain and intestine inflammation10 mg/kgTNF-α, IL-1β expressionSignificant downregulation[5]

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key experiments to evaluate the anti-inflammatory properties of vitexin.

Cell Culture and Treatment
  • Cell Lines: RAW 264.7 murine macrophages or Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of vitexin for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent like LPS (1 µg/mL) or high glucose for a further duration (e.g., 24 hours).

Cell_Culture_Workflow Cell_Seeding Seed cells in culture plates Incubation1 Incubate (e.g., 24h) Cell_Seeding->Incubation1 Vitexin_Treatment Pre-treat with Vitexin Incubation1->Vitexin_Treatment Inflammatory_Stimulus Add inflammatory stimulus (e.g., LPS) Vitexin_Treatment->Inflammatory_Stimulus Incubation2 Incubate (e.g., 24h) Inflammatory_Stimulus->Incubation2 Analysis Collect supernatant and/or cell lysates for analysis Incubation2->Analysis End End Analysis->End

Figure 3: General workflow for in vitro cell culture experiments.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This assay measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Procedure:

    • Collect 100 µL of cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.

    • Incubate the mixture at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

Western Blotting for Signaling Protein Phosphorylation
  • Principle: This technique is used to detect and quantify the levels of specific proteins, such as phosphorylated forms of IκBα, p65, p38, JNK, and ERK.

  • Procedure:

    • Lyse the treated cells to extract total protein.

    • Determine the protein concentration using a BCA or Bradford assay.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

Animal Models of Inflammation
  • Carrageenan-Induced Paw Edema:

    • Administer vitexin or a vehicle control to rodents (e.g., mice or rats) via oral gavage or intraperitoneal injection.

    • After a set time (e.g., 1 hour), inject a small volume of carrageenan solution into the subplantar region of one hind paw.

    • Measure the paw volume or thickness at various time points after the carrageenan injection using a plethysmometer or calipers.

    • Calculate the percentage of edema inhibition compared to the vehicle-treated group.

  • Collagen-Induced Arthritis (CIA) in Rats:

    • Immunize rats with an emulsion of bovine type II collagen and complete Freund's adjuvant.

    • Administer vitexin or a control substance daily starting from the day of immunization or after the onset of arthritis.

    • Monitor the animals for signs of arthritis, such as paw swelling and joint redness.

    • At the end of the study, collect blood and tissue samples for the analysis of inflammatory markers and histopathological examination of the joints.[4]

Conclusion and Future Directions

The available scientific evidence strongly supports the anti-inflammatory properties of vitexin. Its ability to modulate key inflammatory signaling pathways, such as NF-κB and MAPK, and consequently reduce the production of pro-inflammatory mediators, highlights its potential as a therapeutic agent for a range of inflammatory disorders.

While this guide has focused on vitexin due to the lack of specific data for vitexin caffeate, the structural similarities between these compounds suggest that this compound may also possess significant anti-inflammatory activities. Future research should be directed towards investigating the specific anti-inflammatory effects of this compound, including in-depth mechanistic studies and the acquisition of quantitative data from both in vitro and in vivo models. Such studies are crucial for validating its therapeutic potential and paving the way for its development as a novel anti-inflammatory drug.

References

A Technical Guide to the Anticancer Mechanisms of Vitexin

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: This document provides a comprehensive overview of the potential anticancer mechanisms of Vitexin. The initial request specified "Vitexin caffeate"; however, the available scientific literature predominantly focuses on "Vitexin." It is presumed the user's interest lies in the widely researched flavonoid, Vitexin.

Introduction

Vitexin (apigenin-8-C-β-D-glucopyranoside) is a naturally occurring flavonoid glycoside found in various medicinal plants and food sources, including hawthorn, mung bean, and passionflower.[1][2][3][4][5][6] With a molecular weight of 432.38 g/mol , its unique C-glycosidic bond enhances its metabolic stability compared to more common O-glycosidic flavonoids.[1][2] Emerging preclinical evidence highlights Vitexin's potential as a multi-target anticancer agent, modulating a wide array of cellular processes from cell cycle progression and apoptosis to metastasis and angiogenesis.[1][2][3][4][5][7] This guide synthesizes the current understanding of Vitexin's molecular mechanisms of action, presenting key quantitative data, experimental protocols, and visual representations of the signaling pathways involved.

Core Anticancer Mechanisms

Vitexin exerts its anticancer effects through the modulation of numerous critical signaling pathways and cellular processes. These include the induction of apoptosis (programmed cell death), cell cycle arrest, inhibition of metastasis and angiogenesis, and regulation of autophagy.

Induction of Apoptosis

Vitexin has been shown to induce apoptosis in a variety of cancer cell lines through both intrinsic (mitochondrial) and extrinsic pathways.[7][8][9]

  • Mitochondrial Pathway: In non-small cell lung cancer (A549) cells, Vitexin treatment leads to a loss of mitochondrial membrane potential and the release of cytochrome c into the cytosol.[7] This is accompanied by a decrease in the Bcl-2/Bax ratio, an increase in cleaved caspase-3 expression, and upregulation of caspase-9.[1][7][9]

  • Death Receptor Pathway: Vitexin can activate the Fas death receptor pathway, another route to initiating apoptosis.[8]

  • p53 Pathway: In oral cancer cells, Vitexin upregulates the tumor suppressor p53 and its downstream target, Bax, promoting apoptosis.[1][10] Similarly, in esophageal cancer cells, p53 upregulation and Bcl-2 downregulation are observed.[1]

Cell Cycle Arrest

Vitexin can halt the proliferation of cancer cells by arresting the cell cycle at various phases, primarily G2/M and G0/G1.[1][8][11]

  • G2/M Phase Arrest: In human glioblastoma cells, Vitexin induces cell cycle arrest at the G2/M phase.[11] This effect is also seen in malignant melanoma cells.[12]

  • G0/G1 Phase Arrest: A mixture containing vitexin-2-O-xyloside was found to cause G0/G1 phase arrest in colon cancer cells.[13]

  • Molecular Mechanisms: The mechanism involves the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and the downregulation of key cyclin/CDK complexes that drive cell cycle progression.[8][14]

Modulation of Key Signaling Pathways

Vitexin's anticancer activity is underpinned by its ability to interfere with several pro-survival signaling cascades that are often dysregulated in cancer.

  • PI3K/Akt/mTOR Pathway: This is a central pathway regulating cell growth, proliferation, and survival. Vitexin has been shown to inhibit the phosphorylation of PI3K, Akt, and mTOR in several cancer types, including non-small cell lung cancer, glioblastoma, and endometrial cancer.[7][11][15][16] This inhibition disrupts tumor cell survival mechanisms and can sensitize cancer cells to chemotherapeutics.[1][2]

  • NF-κB Signaling Pathway: The transcription factor NF-κB plays a critical role in inflammation, immunity, and cancer progression by promoting cell proliferation and survival.[17][18] Vitexin suppresses the NF-κB signaling pathway in nasopharyngeal carcinoma cells by inhibiting the activation of key regulators like p65, IκBα, and IKKs, leading to apoptosis and reduced proliferation.[1][19]

  • MAPK/JNK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis.[20] In hepatocellular carcinoma, Vitexin activates the JNK signaling pathway while down-regulating p-Erk1/2, which contributes to apoptosis induction and autophagy suppression.[21][22]

  • STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is an oncogenic transcription factor that promotes tumor cell survival and proliferation. Vitexin has been shown to inhibit the STAT3 pathway, contributing to its anticancer effects.[1][2] In human melanoma cells, Vitexin inhibits STAT3 activation, which is linked to the suppression of invasion and metastasis.[23]

Anti-Metastatic and Anti-Angiogenic Effects

Vitexin demonstrates potential in inhibiting the spread of cancer by targeting metastasis and the formation of new blood vessels (angiogenesis).

  • Inhibition of Metastasis: Vitexin has been observed to suppress the migration and invasion of gastric, oral, and melanoma cancer cells.[1][23] It achieves this by downregulating the expression of matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix, a key step in metastasis.[1][2][23] It also modulates epithelial-mesenchymal transition (EMT) markers.[1]

  • Inhibition of Angiogenesis: In endometrial and cervical cancer cells, Vitexin treatment suppressed angiogenesis, as evidenced by reduced tube formation in vitro.[1][2][24] This effect is mediated, at least in part, by the downregulation of Vascular Endothelial Growth Factor (VEGF) and its receptor VEGFR2.[2][24]

Regulation of Autophagy

The role of Vitexin in autophagy—a cellular self-degradation process—appears to be context-dependent. In some cancers, it induces autophagic cell death, while in others, it suppresses autophagy to promote apoptosis.

  • Induction of Autophagy: In renal and breast cancer cells, Vitexin promotes autophagy, characterized by increased expression of Beclin1 and conversion of LC3-I to LC3-II.[2] In colorectal carcinoma, Vitexin induces autophagic cell death through the activation of JNK and ApoL1.[2][25]

  • Inhibition of Autophagy: Conversely, in hepatocellular carcinoma, Vitexin suppresses autophagy to induce apoptosis, an effect mediated by the JNK signaling pathway.[21][22]

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical studies on Vitexin's anticancer effects.

Table 1: In Vitro Cytotoxicity of Vitexin (IC50 Values)

Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)Reference
A549Non-Small Cell Lung CancerNot specified, dose-dependent reduction in viabilityNot specified[7]
U937LeukemiaNot specified, dose- and time-dependent reduction in viabilityNot specified[1]
EC-109Esophageal CancerNot specified, dose- and time-dependent reduction in viabilityNot specified[1]
HCT-116Colorectal Carcinoma~25-50 µM (significant cell death observed)24[25]
ACHNRenal Cell CarcinomaNot specified, dose-dependent growth inhibition24[26]
OS-RC-2Renal Cell CarcinomaNot specified, dose-dependent growth inhibition24[26]
SK-Hep1Hepatocellular CarcinomaNot specified, significant suppression of viabilityNot specified[21][22]
Hepa1-6Hepatocellular CarcinomaNot specified, significant suppression of viabilityNot specified[21][22]

Note: Many studies report dose-dependent effects without specifying a precise IC50 value.

Table 2: In Vivo Antitumor Efficacy of Vitexin

Cancer TypeAnimal ModelVitexin DoseDurationOutcomeReference
Nasopharyngeal CarcinomaNPC xenograft mouse model30 mg/kg (oral)2 weeksReduced tumor growth[1]
Hepatocellular CarcinomaMouse modelNot specifiedNot specifiedInhibited tumor growth[21]
Colorectal CarcinomaHCT-116 xenograft mice25, 50, 100 mg/kg (oral)Not specifiedDose-dependent decline in tumor growth[25]
Non-Small Cell Lung CancerNude mice with A549 xenografts2 mg/kg (i.p.)4 weeksInhibited tumor growth[6]
Renal Cell CarcinomaBALB/c nude mice with ACHN xenograftsNot specifiedNot specifiedInhibited tumor growth[26]

Experimental Protocols

This section details the methodologies used in key experiments cited in this guide.

Cell Viability and Cytotoxicity Assays
  • Method: Cell Counting Kit-8 (CCK-8) or MTT assay is commonly used.

  • Procedure: Cancer cells (e.g., A549, HCT-116, T24) are seeded in 96-well plates. After adherence, they are treated with varying concentrations of Vitexin (e.g., 0, 10, 20, 40, 50 μM) for specified durations (e.g., 24, 48, 72 hours). The assay reagent is then added, and absorbance is measured using a microplate reader to determine the percentage of viable cells relative to an untreated control.[27][28]

  • Data Analysis: IC50 values are often calculated using a sigmoidal dose-response formula.[28]

Apoptosis Analysis by Flow Cytometry
  • Method: Annexin V-FITC and Propidium Iodide (PI) staining.

  • Procedure: Cells are treated with Vitexin for a specified time. They are then harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and PI are added, and the cells are incubated in the dark. The stained cells are then analyzed by a flow cytometer to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

  • Example: In glioblastoma cells, this method was used to demonstrate an increase in apoptosis following Vitexin treatment.[11]

Western Blot Analysis
  • Method: Used to detect the expression levels of specific proteins.

  • Procedure: After treatment with Vitexin, cells are lysed to extract total protein. Protein concentrations are determined (e.g., by BCA assay). Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-Akt, Bcl-2, Caspase-3, p-JNK, NF-κB p65). After washing, the membrane is incubated with a secondary antibody conjugated to HRP. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Application: This technique has been widely used to show Vitexin's effect on the expression and phosphorylation status of proteins in the PI3K/Akt/mTOR, NF-κB, and MAPK pathways.[21][22][29]

In Vivo Xenograft Studies
  • Method: Subcutaneous injection of human cancer cells into immunodeficient mice.

  • Procedure: Human cancer cells (e.g., A549, HCT-116, NPC cells) are injected subcutaneously into the flank of nude mice. When tumors reach a palpable size, the mice are randomly assigned to control and treatment groups. The treatment group receives Vitexin via oral gavage or intraperitoneal injection at a specified dose and frequency (e.g., 30 mg/kg daily). Tumor volume is measured regularly. At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for Ki67, cleaved caspase-3).[1][25][26]

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using DOT language, illustrate key mechanisms of Vitexin.

Vitexin_Apoptosis_Induction Vitexin Vitexin p53 p53 Vitexin->p53 Upregulates Bcl2 Bcl-2 Vitexin->Bcl2 Downregulates Mitochondria Mitochondria CytC Cytochrome c release Mitochondria->CytC Bax Bax p53->Bax Activates Bax->Mitochondria Promotes permeabilization Bcl2->Mitochondria Inhibits permeabilization Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Vitexin induces apoptosis via p53 activation and the mitochondrial pathway.

Vitexin_PI3K_Akt_mTOR_Pathway Vitexin Vitexin PI3K p-PI3K Vitexin->PI3K Inhibits Akt p-Akt Vitexin->Akt Inhibits mTOR p-mTOR Vitexin->mTOR Inhibits PI3K->Akt Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Vitexin inhibits the pro-survival PI3K/Akt/mTOR signaling pathway.

Vitexin_NFkB_Pathway cluster_Nucleus Nucleus Vitexin Vitexin IKK IKK Vitexin->IKK Inhibits IkBa p-IκBα IKK->IkBa Phosphorylates NFkB_complex p65/p50-IκBα IkBa->NFkB_complex Degrades from NFkB_active p65/p50 (Active) NFkB_complex->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_Expression Target Gene Expression (Anti-apoptotic, Pro-proliferative) NFkB_active->Gene_Expression

Caption: Vitexin suppresses NF-κB signaling by inhibiting IKK activation.

Vitexin_Metastasis_Angiogenesis Vitexin Vitexin MMPs MMP-2, MMP-9 Vitexin->MMPs Downregulates VEGFA VEGFA / VEGFR2 Vitexin->VEGFA Downregulates Invasion Invasion & Migration MMPs->Invasion Angiogenesis Angiogenesis VEGFA->Angiogenesis

Caption: Vitexin inhibits metastasis and angiogenesis by downregulating key factors.

Conclusion and Future Directions

Preclinical studies provide compelling evidence that Vitexin is a promising natural compound with multifaceted anticancer properties.[1][2][3] Its ability to simultaneously modulate multiple dysregulated pathways—including PI3K/Akt/mTOR, NF-κB, and MAPK—and induce apoptosis, cell cycle arrest, and inhibit metastasis highlights its potential as a broad-spectrum anticancer agent.[1][2][5] However, significant challenges remain before clinical application. The low oral bioavailability of Vitexin due to poor aqueous solubility and extensive first-pass metabolism is a major hurdle.[1][2] Future research should focus on the development of novel delivery systems, such as nanotechnology-based formulations, to enhance its therapeutic efficacy.[1][2] Furthermore, while in vitro and in vivo models are promising, rigorous clinical trials are necessary to validate these findings and establish the safety and efficacy of Vitexin in human cancer patients. The potential for synergistic effects with existing chemotherapeutics also warrants further investigation.[2]

References

A Comprehensive Technical Review of the Neuroprotective Effects of Vitexin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the neuroprotective properties of Vitexin, a flavonoid compound found in various plants. The document synthesizes findings from multiple preclinical studies, focusing on the molecular mechanisms, relevant signaling pathways, and quantitative efficacy in various models of neurodegeneration.

Quantitative Data on Neuroprotective Efficacy

The neuroprotective effects of Vitexin have been quantified in a range of in vitro and in vivo models. The following tables summarize the key findings, providing a comparative overview of its potency and the experimental contexts in which it has been assessed.

Table 1: In Vitro Neuroprotective Effects of Vitexin

Model SystemNeurotoxic InsultVitexin ConcentrationKey Quantitative FindingsReference
SH-SY5Y CellsMPP+Various- Increased cell viability- Decreased apoptosis- Reduced Bax/Bcl-2 ratio and caspase-3 activity[1]
Primary Cortical NeuronsOxygen-Glucose Deprivation (OGD)1, 10, 100 µM- Cell viability increased to ~85% with 10 µM Vitexin (vs. 65% in OGD)- LDH release decreased to ~123% with 10 µM Vitexin (vs. 162% in OGD)- PI-positive cells reduced to 25% with 10 µM Vitexin (vs. 60% in OGD)[2]
Neuro-2a CellsAmyloid β (Aβ) 25-3550 µM- Restored cell viability to ~93%[3]
Primary Cortical NeuronsGlutamate/NMDA10 µM- Reduced cell death- Decreased Bax/Bcl-2 ratio and caspase-3 activation[4]
PC-12 CellsIsoflurane10, 100 µM- Reduced levels of BACE-1, caspase-3, and cytosolic calcium- Increased levels of GSH and SOD[4]

Table 2: In Vivo Neuroprotective Effects of Vitexin

Animal ModelNeurotoxic InsultVitexin DosageKey Quantitative FindingsReference
Wistar RatsLead (Pb) Acetate (200 mg/kg)50 mg/kg- Significantly lower MDA levels- Significantly higher SOD and GPx levels[5][6]
MiceMPTPNot Specified- Attenuated motor deficits and bradykinesia- Enhanced activation of PI3K and Akt- Suppressed Bax/Bcl-2 ratio and caspase-3 activity[1]
RatsPentylenetetrazole (PTZ)100, 200 µM (i.c.v)- Increased seizure onset time[7]
MicePicrotoxin/PTZ5 mg/kg- 100% protection against seizures[8]
C. elegans (transgenic)Aβ Proteotoxicity200 µM- Significantly extended lifespan- Reduced expression of Aβ, ace-1, and ace-2 genes[9]
Diabetic RatsStreptozotocin (STZ)1 mg/kg- Lowered TBARS levels- Increased SOD and GPx levels- Improved learning and memory[4]

Detailed Experimental Protocols

Understanding the methodologies behind these findings is crucial for replication and further development. This section outlines the protocols for key experiments cited in the literature.

2.1 In Vitro Neuroprotection Assay Against MPP+ Toxicity

  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Toxicity Induction: Cells are treated with methyl-4-phenylpyridine (MPP+), a potent neurotoxin that selectively damages dopaminergic neurons, to model Parkinson's disease.

  • Vitexin Treatment: Cells are pre-treated with various concentrations of Vitexin before the addition of MPP+.

  • Viability Assay (MTT): Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The reduction of MTT to formazan by metabolically active cells is quantified spectrophotometrically.

  • Apoptosis Assay (Flow Cytometry): Apoptosis is measured using an Annexin V-FITC/Propidium Iodide (PI) staining kit followed by flow cytometry analysis. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

  • Protein Expression (Western Blot): The relative expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins is determined by Western blot analysis to calculate the Bax/Bcl-2 ratio.

  • Enzyme Activity Assay: The activity of caspase-3, a key executioner caspase in apoptosis, is measured using a colorimetric assay kit.[1]

2.2 In Vivo Neuroprotection Assay in a Lead-Induced Neurotoxicity Model

  • Animal Model: Male Wistar rats.

  • Toxicity Induction: Neurotoxicity is induced by oral administration of Lead (Pb) acetate (200 mg/kg) for 28 days.[5][6]

  • Vitexin Treatment: A treatment group receives Vitexin (50 mg/kg) orally one hour before the administration of Lead acetate daily for 28 days.

  • Behavioral Assessment: Working memory is assessed using tests such as the Barnes maze and novel object recognition test.

  • Biochemical Analysis of Brain Tissue:

    • Oxidative Stress Markers: The prefrontal cortex is homogenized to measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation, and the activities of antioxidant enzymes superoxide dismutase (SOD) and glutathione peroxidase (GPx).[5][6]

    • Immunohistochemistry: Brain sections are stained to examine neuronal damage (H&E stain), microglial activation (Iba1 immunoreactivity), and the expression of the transcription factor Nrf2.[6]

Core Signaling Pathways and Mechanisms of Action

Vitexin exerts its neuroprotective effects through the modulation of multiple intracellular signaling pathways. The diagrams below illustrate these mechanisms.

3.1 PI3K/Akt Survival Pathway

Vitexin has been shown to activate the PI3K/Akt signaling cascade, a critical pathway for promoting cell survival and inhibiting apoptosis.

PI3K_Akt_Pathway Vitexin Vitexin PI3K PI3K (Phosphoinositide 3-kinase) Vitexin->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates (Phosphorylation) Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Upregulates Bax Bax (Pro-apoptotic) Akt->Bax Downregulates Caspase3 Caspase-3 (Executioner Caspase) Bcl2->Caspase3 Inhibits Survival Neuronal Survival Bcl2->Survival Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Vitexin activates the PI3K/Akt pathway, promoting neuronal survival.

3.2 Nrf2/HO-1 Antioxidant Pathway

Vitexin enhances the cellular antioxidant defense system by activating the Nrf2 pathway, which leads to the upregulation of antioxidant enzymes.

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Vitexin Vitexin Nrf2_Keap1 Nrf2-Keap1 Complex Vitexin->Nrf2_Keap1 Induces dissociation ROS ROS (Reactive Oxygen Species) ROS->Nrf2_Keap1 Induces dissociation Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD, GPx) ARE->Antioxidant_Enzymes Promotes transcription Antioxidant_Enzymes->ROS Neutralizes

Caption: Vitexin activates the Nrf2 antioxidant response pathway.

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for assessing the neuroprotective potential of compounds like Vitexin.

4.1 General In Vitro Neuroprotection Workflow

This workflow outlines the standard steps for testing a compound's neuroprotective effects in a cell culture model.

In_Vitro_Workflow step1 Step 1 Seed Neuronal Cells (e.g., SH-SY5Y) step2 Step 2 Pre-treat with Vitexin (Various concentrations) step1->step2 step3 Step 3 Induce Neurotoxicity (e.g., MPP+, Aβ, OGD) step2->step3 step4 Step 4 Incubate step3->step4 step5 Step 5 Assess Outcomes - Cell Viability (MTT) - Apoptosis (FACS) - Protein Expression (Western Blot) - Oxidative Stress Markers step4->step5 In_Vivo_Workflow step1 Step 1 Animal Acclimatization (e.g., Wistar Rats) step2 Step 2 Group Assignment (Control, Toxin, Toxin + Vitexin) step1->step2 step3 Step 3 Daily Treatment Regimen - Vitexin Administration - Neurotoxin Administration step2->step3 step4 Step 4 Behavioral Testing (e.g., Barnes Maze, Pole Test) step3->step4 step5 Step 5 Euthanasia & Tissue Collection (Brain - Prefrontal Cortex) step4->step5 step6 Step 6 Ex Vivo Analysis - Histology - Biochemical Assays (MDA, SOD) - Immunohistochemistry step5->step6

References

Preliminary Cytotoxicity Screening of Vitexin Caffeate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, publicly available data specifically detailing the preliminary cytotoxicity screening of vitexin caffeate is limited. This guide, therefore, leverages available information on the closely related compound, vitexin, to provide a comprehensive framework for researchers, scientists, and drug development professionals. The experimental protocols and potential signaling pathways described herein are based on established methodologies for flavonoid cytotoxicity screening and the known mechanisms of action of vitexin and its derivatives. It is hypothesized that this compound may exhibit similar properties, but this requires experimental verification.

Introduction

This compound is a flavonoid, a class of natural compounds known for their diverse pharmacological activities. As a caffeic acid ester of vitexin, it is anticipated to possess unique biological properties that warrant investigation, particularly in the context of cancer research. Preliminary cytotoxicity screening is a critical first step in the drug discovery process, providing essential data on a compound's potential to inhibit cancer cell growth. This technical guide outlines the core methodologies and potential signaling pathways relevant to the preliminary cytotoxicity screening of this compound, drawing parallels from the extensive research conducted on vitexin.

Quantitative Cytotoxicity Data (Vitexin as a Proxy)

The following table summarizes the 50% inhibitory concentration (IC50) values of vitexin against various human cancer cell lines, as reported in the scientific literature. These values provide a benchmark for the anticipated cytotoxic potential of this compound.

Cell LineCancer TypeIC50 (µM)Reference
Caco-2Colorectal Cancer38.01 ± 0.64 µg/mL[1]
HCT-116Colorectal CancerNot specified (significant cell death at 10, 25, and 50 µM)[1]
Hep-2Laryngeal Carcinoma10[2]

Experimental Protocols

Standard in vitro cytotoxicity assays are employed to determine the effect of a compound on cell viability and proliferation. The following are detailed protocols for two commonly used assays, the MTT and LDH assays, which are suitable for the preliminary screening of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[3]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[4][5][6]

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell membrane damage. The released LDH activity is proportional to the number of lysed cells and can be measured through a coupled enzymatic reaction that results in the formation of a colored product.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate (for suspension cells) or carefully collect an aliquot of the culture supernatant from each well without disturbing the cells.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture, which typically contains lactate, NAD+, diaphorase, and a tetrazolium salt (INT).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Stop Reaction and Absorbance Measurement: Add a stop solution to terminate the enzymatic reaction. Measure the absorbance at a wavelength of 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent) and a spontaneous LDH release control (untreated cells).

Potential Signaling Pathways

Based on studies of vitexin and other flavonoids, this compound may exert its cytotoxic effects through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.[7] Dysregulation of this pathway is common in many cancers. Vitexin has been shown to inhibit this pathway, leading to apoptosis in cancer cells.[7][8]

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis mTORC1->Apoptosis Vitexin_Caffeate This compound Vitexin_Caffeate->PI3K inhibits? Vitexin_Caffeate->Akt inhibits?

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is involved in the transduction of extracellular signals from cytokines and growth factors, playing a key role in cell proliferation, differentiation, and apoptosis.[9][10] Vitexin has been reported to modulate this pathway.[9][11][12]

JAK_STAT_Pathway JAK/STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Vitexin_Caffeate This compound Vitexin_Caffeate->JAK inhibits? Vitexin_Caffeate->STAT inhibits?

Caption: Postulated modulation of the JAK/STAT pathway by this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preliminary cytotoxicity screening of a novel compound like this compound.

Cytotoxicity_Screening_Workflow Experimental Workflow for Cytotoxicity Screening Start Start Cell_Culture Cell Line Culture (e.g., Cancer Cell Lines) Start->Cell_Culture Compound_Prep This compound Stock Solution & Dilutions Start->Compound_Prep Cell_Seeding Cell Seeding in 96-well Plates Cell_Culture->Cell_Seeding Treatment Compound Treatment (24, 48, 72h) Compound_Prep->Treatment Cell_Seeding->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay LDH_Assay LDH Assay Treatment->LDH_Assay Data_Analysis Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis Conclusion Conclusion & Further Studies Data_Analysis->Conclusion

References

Unveiling the Potential of Vitexin Caffeate: A Technical Guide to Biological Activity Screening

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexin caffeate, a flavonoid conjugate, stands as a compound of interest in the realm of natural product research and drug discovery. However, a comprehensive review of the existing scientific literature reveals a notable scarcity of direct studies on the biological activities of this compound itself. This technical guide addresses this knowledge gap by providing a detailed overview of the known biological activities of its constituent molecules: vitexin and caffeic acid . By understanding the pharmacological profiles of these individual components, researchers can infer the potential therapeutic applications of this compound and design robust screening protocols.

This document serves as a foundational resource, summarizing quantitative data, detailing experimental methodologies, and visualizing key signaling pathways to guide future research and development efforts.

I. Biological Activities of Vitexin

Vitexin, a C-glycosylflavone, has been the subject of numerous studies, demonstrating a broad spectrum of pharmacological effects. Its primary activities include anti-inflammatory, antioxidant, anticancer, and neuroprotective properties.

Table 1: Quantitative Data on the Biological Activities of Vitexin
Biological ActivityAssay TypeCell Line/ModelConcentration/DoseObserved Effect
Anticancer MTT AssayHuman glioblastoma U251 cellsIC50: 108.8 µMInhibition of cell proliferation[1]
Colony Formation AssayHuman glioblastoma U251 cellsIC50 concentrationInhibition of cell colony formation[1]
Transwell Invasion AssayHuman glioblastoma U251 cellsIC50 concentrationInhibition of cell invasion[1]
Cell Viability AssayHuman malignant melanoma A375 and Sk-Mel-28 cells20 µMInduction of G2/M phase cell cycle arrest
Apoptosis AssayHuman non-small cell lung cancer A549 cellsNot specifiedInduction of apoptosis through the mitochondrial pathway
Anti-inflammatory In vivo (Collagen-induced arthritis rat model)Sprague Dawley rats10 mg/kg bwSignificant reduction of inflammatory markers (IL-1β, IL-6, TNF-α)[2]
Neuroprotective In vivo (Lead-induced neurotoxicity in Wistar rats)Wistar ratsNot specifiedReduced oxidative stress and neuronal damage[3]
In vitro (PC-12 cells)PC-12 cells10, 100 µMIncreased cell viability against isoflurane-induced neurotoxicity[4]
Antioxidant DPPH Radical Scavenging Assay-IC50: 0.449±0.001 mg/mL (leaf extract)Significant radical scavenging activity[5]
TBARS Assay-IC50 = 0.014 ± 0.001 mMInhibition of lipid peroxidation[4]
Enzyme Inhibition α-glucosidase and α-amylase inhibition assays-Not specifiedInhibition of carbohydrate-digesting enzymes[6]
Cholinesterase Inhibition Assay-100 µMSignificant inhibition of acetylcholinesterase and butyrylcholinesterase[4]
Experimental Protocols: Vitexin

1. Cell Viability and Proliferation (MTT Assay)

  • Cell Seeding: Cancer cell lines (e.g., U251, A375) are seeded in 96-well plates at a specific density (e.g., 5x10³ cells/well) and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of vitexin for specified durations (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

2. Anti-inflammatory Activity in vivo (Collagen-Induced Arthritis Model)

  • Induction of Arthritis: Arthritis is induced in rats by immunization with an emulsion of bovine type II collagen and complete Freund's adjuvant.

  • Treatment: Rats are orally administered with vitexin (e.g., 10 mg/kg bw) daily for a specified period.

  • Assessment: The severity of arthritis is evaluated by measuring paw volume and arthritis scores. At the end of the study, blood and tissue samples are collected.

  • Biochemical Analysis: Serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) are measured using ELISA kits.

3. Antioxidant Activity (DPPH Radical Scavenging Assay)

  • Reaction Mixture: A solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol is prepared.

  • Incubation: Various concentrations of vitexin are mixed with the DPPH solution and incubated in the dark at room temperature.

  • Absorbance Measurement: The decrease in absorbance, resulting from the scavenging of the DPPH radical, is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

Signaling Pathways Modulated by Vitexin

Vitexin exerts its biological effects by modulating several key signaling pathways.

Vitexin_Signaling_Pathways cluster_inflammatory Anti-inflammatory Pathway cluster_cancer Anticancer Pathways cluster_jak_stat JAK/STAT Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB NF-κB Inflammatory_Stimuli->NFkB Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Pro_inflammatory_Cytokines Induces Vitexin_Inflammatory Vitexin Vitexin_Inflammatory->NFkB Inhibits PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Vitexin_Cancer Vitexin Vitexin_Cancer->PI3K Inhibits Vitexin_Cancer->Akt Inhibits Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Gene_Expression Inflammatory Gene Expression STAT->Gene_Expression Induces Vitexin_JAK_STAT Vitexin Vitexin_JAK_STAT->JAK Reduces Expression Vitexin_JAK_STAT->STAT Reduces Expression

Figure 1: Signaling pathways modulated by Vitexin.

II. Biological Activities of Caffeic Acid

Caffeic acid, a hydroxycinnamic acid, is a well-known antioxidant and anti-inflammatory agent. It also exhibits anticancer, neuroprotective, and enzyme inhibitory activities.

Table 2: Quantitative Data on the Biological Activities of Caffeic Acid
Biological ActivityAssay TypeCell Line/ModelConcentration/DoseObserved Effect
Anticancer MTT AssayA431 (Skin Carcinoma)IC50: 20 µMSignificant anticancer effects[7]
MTT AssayMCF-7 (Breast Cancer)IC50: 159 µg/mlInhibition of cell proliferation[2]
MTT AssayA549 (Lung Cancer)Lowest IC50 among tested cell linesInhibition of cell proliferation
Anti-inflammatory Nitric Oxide (NO) Production AssayRAW 264.7 macrophagesIC50: 21.0 µM (methyl ester)Inhibition of nitrite accumulation[8]
In vivo (DSS-induced colitis mice)Mice251 mg/kgAlleviation of colonic inflammation[9]
Neuroprotective In vivo (AβO-injected mouse model)Mice10 mg/kgCounteracted oxidative stress and improved memory
In vitro (SH-SY5Y cells)SH-SY5Y cellsNot specifiedProtection against Aβ-induced toxicity
Antioxidant DPPH Radical Scavenging Assay-IC50 values varyPotent radical scavenging activity
Enzyme Inhibition CYP2D6 Inhibition AssayHuman Liver MicrosomesKi = 1.10 µMPotent competitive inhibitor[3]
CYP1A2 and CYP2C9 Inhibition AssayHuman Liver MicrosomesKi = 1.16 µM and 0.95 µM, respectivelyPotent competitive inhibitor[3]
MMP-9 Inhibition Assay-IC50: 88.99 ± 3.35 µMInhibition of MMP-9 activity[10]
DPP-4 Inhibition Assay-IC50: 158.19 ± 11.30 µMInhibition of DPP-4 activity[10]
Experimental Protocols: Caffeic Acid

1. Anticancer Activity (Colony Formation Assay)

  • Cell Seeding: Cancer cells (e.g., A431) are seeded at a low density in 6-well plates.

  • Treatment: Cells are treated with different concentrations of caffeic acid and incubated for a period that allows for colony formation (e.g., 1-2 weeks).

  • Staining: Colonies are fixed with methanol and stained with crystal violet.

  • Quantification: The number of colonies is counted, and the colony formation inhibition rate is calculated.

2. Anti-inflammatory Activity (Nitric Oxide Production Assay)

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates.

  • Treatment: Cells are pre-treated with various concentrations of caffeic acid for a short period (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Nitrite Measurement: After 24 hours of incubation, the amount of nitric oxide produced is determined by measuring the nitrite concentration in the culture supernatant using the Griess reagent.

  • Calculation: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

3. Enzyme Inhibition Assay (Cytochrome P450)

  • Incubation Mixture: A reaction mixture containing human liver microsomes, a specific CYP substrate, and NADPH is prepared.

  • Inhibition: Different concentrations of caffeic acid are added to the reaction mixture.

  • Metabolite Quantification: The reaction is stopped, and the amount of metabolite formed is quantified using LC-MS/MS.

  • Data Analysis: The IC50 and Ki values are determined by plotting the percentage of inhibition against the concentration of caffeic acid.

Signaling Pathways Modulated by Caffeic Acid

Caffeic acid's biological effects are mediated through its interaction with various signaling pathways.

Caffeic_Acid_Signaling_Pathways cluster_inflammatory_ca Anti-inflammatory Pathway cluster_cancer_ca Anticancer Pathway cluster_neuroprotective_ca Neuroprotective Pathway LPS LPS IRAK1_4 IRAK1/IRAK4 LPS->IRAK1_4 TAK1 TAK1 IRAK1_4->TAK1 JNK JNK TAK1->JNK AP1 AP-1 JNK->AP1 Inflammatory_Mediators Inflammatory Mediators (NO, PGE2, TNF-α) AP1->Inflammatory_Mediators Caffeic_Acid_Inflammatory Caffeic Acid Caffeic_Acid_Inflammatory->IRAK1_4 Directly Inhibits PI3K_ca PI3K Akt_ca Akt PI3K_ca->Akt_ca mTOR_ca mTOR Akt_ca->mTOR_ca Apoptosis Apoptosis Akt_ca->Apoptosis Inhibits Cell_Survival Cell Survival mTOR_ca->Cell_Survival Caffeic_Acid_Cancer Caffeic Acid Caffeic_Acid_Cancer->PI3K_ca Suppresses Caffeic_Acid_Cancer->Akt_ca Suppresses Caffeic_Acid_Cancer->mTOR_ca Suppresses Caffeic_Acid_Cancer->Apoptosis Induces Oxidative_Stress Oxidative Stress (e.g., Aβ oligomers) Nrf2 Nrf2 Oxidative_Stress->Nrf2 Induces Dissociation from Keap1 HO1 HO-1 Nrf2->HO1 Induces Expression Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response Caffeic_Acid_Neuro Caffeic Acid Caffeic_Acid_Neuro->Nrf2 Activates

Figure 2: Signaling pathways modulated by Caffeic Acid.

III. Experimental Workflow for Screening this compound

Based on the known activities of its components, a logical workflow for the biological screening of this compound can be proposed.

Screening_Workflow cluster_workflow Screening Workflow for this compound Start This compound (Test Compound) Primary_Screening Primary Screening: Antioxidant & Anti-inflammatory Assays Start->Primary_Screening Secondary_Screening Secondary Screening: Anticancer & Neuroprotective Assays Primary_Screening->Secondary_Screening If Active Tertiary_Screening Tertiary Screening: Enzyme Inhibition & In vivo Models Secondary_Screening->Tertiary_Screening If Active Mechanism_of_Action Mechanism of Action Studies: Signaling Pathway Analysis Tertiary_Screening->Mechanism_of_Action If Active Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Figure 3: Proposed experimental workflow for screening this compound.

IV. Conclusion and Future Directions

While direct experimental data on this compound is currently lacking, the extensive research on its constituent parts, vitexin and caffeic acid, provides a strong rationale for its investigation as a potential therapeutic agent. The compiled data and outlined experimental protocols in this guide offer a solid starting point for researchers to initiate a comprehensive biological activity screening of this compound.

Future research should focus on:

  • Direct Biological Evaluation: Conducting the assays outlined in this guide using synthesized or isolated this compound to determine its specific activity and potency.

  • Synergistic Effects: Investigating whether the conjugation of vitexin and caffeic acid results in synergistic or novel biological activities not observed with the individual components.

  • Pharmacokinetic and Bioavailability Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to assess its potential as a drug candidate.

By systematically exploring the biological landscape of this compound, the scientific community can unlock its full therapeutic potential.

References

An In-depth Technical Guide on the Core Pharmacology of Vitexin Caffeate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexin caffeate, a flavonoid glycoside, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the basic pharmacology of vitexin, with a focus on its mechanism of action, pharmacodynamics, and key experimental findings. The information is presented to support further research and drug development endeavors. Vitexin is a natural flavonoid derivative with a range of therapeutic effects, including anti-cancer, antioxidant, and anti-inflammatory properties[1]. It is extracted from various medicinal plants like pearl millet, hawthorn, and mung bean[1].

Physicochemical Properties

PropertyValueReference
Molecular FormulaC27H28O14Inferred from constituent parts
Molecular Weight576.5 g/mol Inferred from constituent parts
IUPAC Name(2S,3R,4R,5S,6R)-2-[8-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]-5,7-dihydroxy-4-oxo-2-(4-hydroxyphenyl)-4H-chromen-6-yl]-6-(hydroxymethyl)oxane-3,4,5-triolPubChem
AppearanceLight yellow amorphous powder[2]
Melting Point203.5-204.5°C[2]
SolubilityGood solubility in DMSO[3]

Core Pharmacological Activities

Vitexin exhibits a broad spectrum of pharmacological effects, positioning it as a promising candidate for the development of novel therapeutics for a variety of diseases. Its bioactivity includes antioxidant, anti-inflammatory, anti-cancer, neuroprotective, and cardioprotective properties[4][5][6].

Anti-inflammatory and Analgesic Effects

Vitexin demonstrates significant anti-inflammatory and analgesic activities. It has been shown to modulate various inflammatory mediators and cytokines by inhibiting the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response[7]. By suppressing this pathway, vitexin reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (IL-1β, IL-6)[7]. In a rat model of collagen-induced arthritis, vitexin significantly reduced levels of inflammatory enzymes and cytokines, including IL-1β, IL-6, IL-17, TNF-α, and iNOS[8][9]. These effects are mediated through the regulation of the JAK/STAT/SOCS signaling pathway[8][9].

Antioxidant Activity

One of the primary mechanisms of vitexin's action is its potent antioxidant activity. It effectively scavenges free radicals and reactive oxygen species (ROS), thereby reducing oxidative stress and protecting cells from oxidative damage[7]. Vitexin has been shown to be a better nitric oxide scavenger, while its isomer, isovitexin, is more efficient at scavenging superoxide radicals[10]. In various experimental models, vitexin increased the activities of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase[11][12].

Anticancer Properties

Vitexin has shown promising anticancer properties in a variety of cancer cell lines and animal models[1][13][14]. It can induce apoptosis, inhibit tumor cell migration and invasion, regulate autophagy, and suppress tumor angiogenesis[1]. The anticancer effects of vitexin are mediated through the modulation of several key signaling pathways, including PI3K/Akt/mTOR, NF-κB, and STAT3[15]. For instance, in nasopharyngeal carcinoma, vitexin was found to suppress NF-κB signaling[16]. In cervical cancer, it inhibits cell proliferation, migration, invasion, and angiogenesis by targeting the VEGFA/VEGFR2 signaling pathway[17].

Neuroprotective Effects

Vitexin exhibits significant neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases[4][18][19]. It can cross the blood-brain barrier and act on multiple molecular targets to reduce neuronal cell death[18]. Its neuroprotective mechanisms include reducing oxidative stress, downregulating pro-inflammatory and apoptotic signaling pathways, and upregulating cell survival pathways[18]. Vitexin has also been shown to have anticonvulsant effects, possibly through interaction with the benzodiazepine site of the GABAA receptor complex[20].

Pharmacokinetics and Metabolism

Vitexin, being a C-glycosidic flavonoid, possesses enhanced metabolic stability compared to O-glycosidic flavonoids[15]. This structural feature contributes to its bioavailability. Recent studies have also highlighted the influence of vitexin on gut microbiota, suggesting a bidirectional relationship that may impact its absorption and metabolism[4][11].

Key Signaling Pathways Modulated by Vitexin

The multifaceted pharmacological effects of vitexin are a result of its ability to modulate multiple interconnected signaling pathways.

Vitexin_Anti_Inflammatory_Pathway Vitexin Vitexin IKK IKK Vitexin->IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) Nucleus->ProInflammatory_Genes

Caption: Vitexin's anti-inflammatory action via NF-κB pathway inhibition.

Vitexin_Anticancer_Apoptosis_Pathway Vitexin Vitexin PI3K PI3K Vitexin->PI3K Inhibits Bax Bax (Pro-apoptotic) Vitexin->Bax Upregulates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) mTOR->Bcl2 Upregulates Caspases Caspases Bcl2->Caspases Inhibits Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Induces

Caption: Vitexin induces apoptosis in cancer cells via the PI3K/Akt/mTOR pathway.

Experimental Protocols

Extraction and Isolation of Vitexin

A common method for the extraction and isolation of vitexin from plant material involves the following steps[21][22][23]:

  • Degreasing: The powdered plant material is first degreased using a non-polar solvent like petroleum ether in a Soxhlet extractor.

  • Extraction: The degreased material is then extracted with a polar solvent, typically ethanol or a methanol-water mixture. Ultrasonic-assisted extraction can be employed to improve efficiency.

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning. For instance, the ethanolic extract is evaporated, redissolved in hot water, and then partitioned against butanol.

  • Precipitation and Recrystallization: The butanolic extract is evaporated, and the residue is dissolved in methanol. Vitexin is allowed to precipitate and is then collected and recrystallized from methanol to achieve higher purity.

Quantification by High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC (RP-HPLC) method is commonly used for the quantification of vitexin in plant extracts and biological samples[24][25][26].

  • Column: A C18 column (e.g., 4.6 mm × 250 mm, 5 µm) is typically used.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an acidified aqueous phase (e.g., 0.1-0.5% acetic acid or orthophosphoric acid) and an organic solvent (e.g., methanol or acetonitrile) is employed.

  • Flow Rate: A flow rate of around 1.0 mL/min is common.

  • Detection: UV detection is performed at the maximum absorption wavelength of vitexin, which is around 330-335 nm.

  • Quantification: Quantification is achieved by comparing the peak area of vitexin in the sample to that of a standard curve prepared with known concentrations of a vitexin standard.

HPLC_Workflow Sample_Prep Sample Preparation (Extraction, Filtration) HPLC_System HPLC System Sample_Prep->HPLC_System Inject Column C18 Column HPLC_System->Column Mobile Phase Detector UV Detector (335 nm) Column->Detector Eluent Data_Analysis Data Analysis (Quantification) Detector->Data_Analysis Signal

Caption: A generalized workflow for the quantification of vitexin using HPLC.

Summary of Quantitative Data

Pharmacological EffectModel SystemVitexin Concentration/DoseKey FindingReference
Anti-inflammatory Collagen-induced arthritis rats10 mg/kg bwSignificantly reduced IL-1β, IL-6, IL-17, TNF-α[8][9]
Antioxidant DPPH radical scavenging assay100 µg/mL~60% inhibition of DPPH radicals[27]
Antioxidant Superoxide radical scavenging assay100 µg/mL~70% inhibition of superoxide radicals[27]
Anticancer Nasopharyngeal carcinoma cells (in vitro)Increasing concentrationsSignificantly inhibited cell survival[16]
Anticancer HCT-116DR xenograft model (in vivo)25 mg/kg or 50 mg/kgSignificantly reduced tumor size[13]
Neuroprotective Pentylenetetrazole-induced seizure in rats100 and 200 µM (i.c.v)Increased seizure onset time[20]

Conclusion and Future Directions

This compound is a promising natural compound with a wide array of pharmacological activities, supported by a growing body of preclinical evidence. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, cancer, and neurodegeneration highlights its therapeutic potential. Future research should focus on comprehensive pharmacokinetic and toxicological studies in higher animal models to establish its safety and efficacy profile. Furthermore, the development of optimized drug delivery systems could enhance its bioavailability and clinical utility. The detailed experimental protocols and summarized data presented in this guide are intended to facilitate these future research endeavors and accelerate the translation of vitexin from a promising preclinical candidate to a clinically relevant therapeutic agent.

References

Preliminary In Vivo Studies of Vitexin: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Vitexin Caffeate: Initial searches for "this compound" yielded limited specific in vivo data. This compound is a known flavone glycoside, but the preponderance of available research focuses on its parent compound, Vitexin. This guide will, therefore, provide a comprehensive overview of the preliminary in vivo studies on Vitexin, a closely related and extensively studied flavonoid.

Introduction:

Vitexin, an apigenin flavone glycoside, is a natural compound found in a variety of medicinal plants and food sources, including hawthorn, mung beans, and passionflower. It has garnered significant scientific interest for its diverse pharmacological activities, which include antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects. This technical guide synthesizes the findings from key preliminary in vivo studies to provide researchers, scientists, and drug development professionals with a detailed overview of its biological effects, mechanisms of action, and experimental protocols.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vivo studies on Vitexin, focusing on its anti-inflammatory, antioxidant, and neuroprotective effects.

Table 1: Anti-inflammatory Effects of Vitexin in Animal Models

Animal ModelConditionVitexin DosageKey FindingsReference
Sprague Dawley RatsCollagen-Induced Arthritis (CIA)10 mg/kg bwSignificantly reduced levels of inflammatory markers and cytokines including IL-1β, IL-6, IL-17, and TNF-α. Improved histological changes in arthritic joints.[1][2]
MiceHigh-Fat Diet (HFD)-Induced Inflammation10 mg/kgDecreased expression of inflammatory factors such as TNF-α and IL-1β in the brain and intestine.[3]
RatsCarrageenan-Induced Paw EdemaNot SpecifiedDemonstrated anti-inflammatory activity.[1]

Table 2: Antioxidant Effects of Vitexin in Animal Models

Animal ModelConditionVitexin DosageKey FindingsReference
MiceHigh-Fat Diet (HFD)-Induced Oxidative Stress10 mg/kgReduced malondialdehyde (MDA) content and increased the activity and expression of antioxidant enzymes superoxide dismutase (SOD) and catalase (CAT).[3]
MiceD-galactose-Induced Aging40 mg/kgIncreased total antioxidant capacity, SOD, CAT, and glutathione peroxidase activities in serum, liver, brain, and kidneys. Reduced MDA levels in the liver, brain, and kidney.[4]

Table 3: Neuroprotective Effects of Vitexin in Animal Models

Animal ModelConditionVitexin DosageKey FindingsReference
Mice1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-Induced Parkinson's Disease50 mg/kgPrevented bradykinesia and initial lesions. Activated the PI3K/Akt signaling pathway.[4]

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for replication and further investigation.

1. Collagen-Induced Arthritis (CIA) in Rats

  • Animal Model: Male Sprague Dawley rats.

  • Induction of Arthritis: Arthritis is induced by immunization with an emulsion of bovine type II collagen and complete Freund's adjuvant.

  • Treatment Groups:

    • Control group

    • CIA model group

    • CIA + Vitexin (10 mg/kg bw)

    • CIA + Methotrexate (1 mg/kg bw)

    • Vitexin alone (10 mg/kg bw)

  • Assessment:

    • Measurement of body weight and organ weight.

    • Biochemical assays for inflammatory markers.

    • Evaluation of inflammatory enzymes, apoptosis, and cytokine levels (IL-1β, IL-6, IL-17, IL-4, IL-10, TNF-α, IFN-γ, iNOS).

    • Analysis of Janus kinase (JAK)/signal transducer and activator of transcription (STAT)/suppressors of cytokine signaling (SOCS) levels.

    • Histopathological examination of ankle joints.[1][2]

2. High-Fat Diet (HFD)-Induced Oxidative Stress and Inflammation in Mice

  • Animal Model: Mice.

  • Induction: Mice are fed a high-fat diet to induce oxidative stress and inflammation.

  • Treatment Groups:

    • Control group

    • HFD model group

    • HFD + Vitexin (10 mg/kg)

  • Assessment:

    • Measurement of malondialdehyde (MDA) content.

    • Assessment of the activity and expression of antioxidant enzymes (SOD, CAT).

    • Evaluation of the expression of inflammatory factors (TNF-α, IL-1β) in the brain and intestine.

    • Analysis of fecal microbiota composition.[3]

3. MPTP-Induced Parkinson's Disease in Mice

  • Animal Model: Mice.

  • Induction: Administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce Parkinson's-like symptoms.

  • Treatment: Vitexin administered at a dose of 50 mg/kg.

  • Assessment:

    • Behavioral tests to assess bradykinesia.

    • Histological analysis of brain tissue to evaluate lesions.

    • Western blot analysis to determine the activation of the PI3K/Akt signaling pathway.[4]

Signaling Pathways and Mechanisms of Action

Vitexin exerts its therapeutic effects by modulating several key signaling pathways.

1. JAK/STAT/SOCS Signaling Pathway in Rheumatoid Arthritis

In the context of rheumatoid arthritis, Vitexin has been shown to alleviate inflammation by regulating the JAK/STAT/SOCS pathway. It reduces the expression of JAK and STAT proteins, which are associated with inflammation, and increases the levels of SOCS proteins, which are inhibitors of cytokine signaling.[1][2]

JAK_STAT_SOCS_Pathway cluster_nucleus Cytokine Inflammatory Cytokines Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT Nucleus Nucleus STAT_P->Nucleus Translocates Gene Inflammatory Gene Expression Nucleus->Gene SOCS SOCS SOCS->JAK Inhibits Vitexin Vitexin Vitexin->JAK Inhibits Vitexin->STAT Inhibits Vitexin->SOCS Upregulates

Vitexin's modulation of the JAK/STAT/SOCS pathway.

2. PI3K/Akt Signaling Pathway in Neuroprotection

Vitexin's neuroprotective effects in a Parkinson's disease model are associated with the activation of the PI3K/Akt signaling pathway. This pathway is crucial for promoting cell survival and inhibiting apoptosis.

PI3K_Akt_Pathway Vitexin Vitexin Receptor Growth Factor Receptor Vitexin->Receptor Activates PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival & Growth Akt->CellSurvival Promotes Experimental_Workflow AnimalModel Animal Model Selection (e.g., Rats, Mice) Induction Induction of Inflammation (e.g., CIA, Carrageenan) AnimalModel->Induction Grouping Animal Grouping (Control, Model, Vitexin, Positive Control) Induction->Grouping Treatment Vitexin Administration (Oral, IP) Grouping->Treatment Observation Observation & Data Collection (e.g., Paw Volume, Arthritis Score) Treatment->Observation Sampling Sample Collection (Blood, Tissue) Observation->Sampling Analysis Biochemical & Histological Analysis (Cytokines, Enzymes, Pathology) Sampling->Analysis Results Data Analysis & Interpretation Analysis->Results

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Vitexin

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Researcher: The following application notes and protocols detail the extraction and purification of vitexin . While the request specified "vitexin caffeate," a thorough review of the scientific literature did not yield specific methodologies for this particular compound. It is possible that "this compound" is a rare derivative or that the intended compound was vitexin, a widely studied apigenin flavone C-glycoside. The protocols for vitexin extraction and purification provided below are well-established and can serve as a strong foundation for developing a protocol for related compounds.

I. Application Notes

Vitexin is a bioactive flavonoid found in a variety of medicinal plants, including Crataegus spp. (hawthorn), Passiflora spp. (passionflower), and Vitex agnus-castus (chasteberry)[1]. Its extraction and purification are critical steps for its pharmacological investigation and development as a therapeutic agent. The choice of extraction and purification methods significantly impacts the yield and purity of the final product.

Extraction Methodologies

The selection of an appropriate extraction method is paramount for maximizing the recovery of vitexin from plant matrices. Both conventional and modern techniques are employed, each with its own set of advantages and disadvantages.

  • Maceration: A simple and widely used technique involving the soaking of plant material in a solvent for a specified period. It is a low-cost method but can be time-consuming and may result in lower extraction yields compared to more advanced techniques.

  • Soxhlet Extraction: A continuous extraction method that offers higher efficiency than maceration. However, the prolonged exposure to heat can potentially degrade thermolabile compounds[2].

  • Ultrasound-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and mass transfer. UAE generally leads to higher yields in shorter extraction times and at lower temperatures compared to conventional methods[3][4].

  • Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant material, leading to a rapid extraction process. This method is known for its high efficiency, reduced solvent consumption, and shorter extraction times[4][5][6].

Solvent Selection and Optimization

The choice of solvent is a critical parameter in the extraction of vitexin. The polarity of the solvent system plays a significant role in the selective extraction of this flavonoid glycoside.

  • Solubility of Vitexin: Vitexin exhibits good solubility in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide, with solubilities of approximately 16.6 mg/mL and 14.3 mg/mL, respectively[1]. It has poor solubility in water (7.6172 μg/mL) and is less soluble in ethanol[7][8].

  • Aqueous Alcohol Solutions: Mixtures of alcohol (methanol or ethanol) and water are commonly used for vitexin extraction. The addition of water to the alcohol can enhance the extraction efficiency. For instance, a 40% methanol-water mixture was found to be more effective than 70% or 100% methanol for extracting vitexin from Prosopis farcta[3][9].

  • Effect of pH: The pH of the extraction solvent can influence the solubility and stability of vitexin. The addition of a small amount of acid, such as acetic acid, to the solvent system has been shown to improve the extraction yield[3][9][10]. Vitexin's solubility is also noted to be higher in alkaline solutions[8].

The following table summarizes the extraction yields of vitexin using different solvent systems from Prosopis farcta.

Extraction MethodSolvent SystemVitexin Yield (mg/g DW)Reference
Method 185% Ethanol0.231[3][9]
Method 270% Methanol0.498[3][9]
Method 340% Acidic Methanol (0.5% Acetic Acid)0.554[3][9][10]
Method 494% Ethanol0.229[3][9]
Method 5100% Methanol0.463[3][9]
Method 653% Acetonitrile0.165[3][9]
Purification Techniques

Crude plant extracts contain a complex mixture of compounds, necessitating a purification step to isolate vitexin. Chromatographic techniques are the most effective and widely used methods for this purpose.

  • Column Chromatography: This is a fundamental purification technique used for the separation of compounds from a mixture. For vitexin, column chromatography with silica gel or macroporous resins is often employed. Macroporous resin column chromatography (MRCC) is an efficient, low-cost, and scalable method for the preparative purification of flavonoids[11]. For example, AB-8 resin has been successfully used to purify total flavonoids, increasing the content from 12.14% to 57.82% with a recovery yield of 84.93%[11].

  • High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample. It has been successfully used for the one-step isolation and purification of vitexin and orientin from Trollius chinensis Bunge with purities of 96.0% and 99.2%, respectively[12].

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Prep-HPLC is a high-resolution purification technique used to obtain highly pure compounds. It is often used as a final polishing step after initial purification by other methods like column chromatography or HSCCC[13][14].

II. Experimental Protocols

The following protocols provide detailed methodologies for the extraction and purification of vitexin. These can be adapted based on the plant source and available laboratory equipment.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Vitexin

This protocol is based on the extraction of vitexin from the leaves of Prosopis farcta[3].

Materials and Equipment:

  • Dried and powdered plant material

  • 85% Ethanol

  • Ultrasonic bath

  • Rotary evaporator

  • Filter paper

  • Methanol-acetonitrile-water (40:15:45, v/v/v) with 1.0% acetic acid

  • 0.45 µm membrane filter

Procedure:

  • Weigh 2 g of the powdered plant leaves.

  • Add 30 mL of 85% ethanol to the plant material.

  • Place the mixture in an ultrasonic extraction device and sonicate for 30 minutes.

  • Repeat the extraction process twice with fresh solvent.

  • Collect and filter the extracts.

  • Dry the filtrate at 50°C in a rotary evaporator to obtain the crude extract.

  • Dissolve the dried extract in a solution of methanol-acetonitrile-water (40:15:45, v/v/v) containing 1.0% acetic acid for subsequent analysis or purification.

  • Filter the final solution through a 0.45 µm membrane filter before HPLC analysis.

Protocol 2: Soxhlet Extraction of Vitexin

This protocol describes a systematic extraction using solvents of increasing polarity[2].

Materials and Equipment:

  • Dried and coarsely powdered plant material (e.g., leaves of Vitex negundo)

  • Soxhlet apparatus

  • Solvents: n-Hexane, Chloroform, Ethyl Acetate, Methanol

  • Rotary evaporator

Procedure:

  • Place 1 kg of the uniformly ground plant powder into the thimble of the Soxhlet apparatus.

  • Successively extract the material with 2.5 L of each solvent for 72 hours, starting with the least polar solvent (n-hexane) and progressing to the most polar (methanol).

  • After each extraction, filter the resulting extract.

  • Concentrate the filtered extracts under reduced pressure using a rotary evaporator.

  • The methanolic extract is expected to have the highest concentration of vitexin and can be taken for further purification.

Protocol 3: Purification of Vitexin using Column Chromatography

This protocol outlines the purification of vitexin from a methanolic plant extract[2].

Materials and Equipment:

  • Crude methanolic extract containing vitexin

  • Silica gel for column chromatography

  • Glass column

  • Solvents for mobile phase (e.g., a gradient of ethyl acetate and methanol)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60F254)

  • TLC developing chamber

  • Mobile phase for TLC: Ethyl acetate:Methanol:Acetic acid (8:1:1)

  • UV lamp for visualization

Procedure:

  • Prepare a slurry of silica gel in the initial mobile phase solvent and pack it into the glass column.

  • Adsorb the crude methanolic extract onto a small amount of silica gel and load it onto the top of the packed column.

  • Elute the column with a gradient of solvents, starting with a less polar mixture and gradually increasing the polarity (e.g., increasing the percentage of methanol in ethyl acetate).

  • Collect fractions of the eluate.

  • Monitor the separation by spotting the collected fractions on a TLC plate.

  • Develop the TLC plate using a mobile phase of ethyl acetate:methanol:acetic acid (8:1:1)[2].

  • Visualize the spots under a UV lamp and compare with a vitexin standard.

  • Pool the fractions containing pure vitexin.

  • Evaporate the solvent from the pooled fractions to obtain purified vitexin.

  • The purity of the isolated vitexin can be confirmed by HPLC[2].

Protocol 4: Preparative HPLC Purification of Vitexin

This protocol is a final purification step to obtain high-purity vitexin[13].

Materials and Equipment:

  • Partially purified vitexin fraction

  • Preparative HPLC system with a UV detector

  • Preparative C18 column (e.g., YMC-Pack ODS-A)

  • Mobile phase: Methanol and 0.05% aqueous phosphoric acid

  • 0.45 µm membrane filters

Procedure:

  • Dissolve the partially purified vitexin fraction in the mobile phase.

  • Filter the sample solution through a 0.45 µm membrane filter.

  • Set up the preparative HPLC system with a C18 column.

  • Equilibrate the column with the mobile phase. A common isocratic mobile phase is a mixture of methanol and 0.05% aqueous phosphoric acid (e.g., 32% methanol)[13].

  • Inject the sample onto the column.

  • Run the separation at a constant flow rate (e.g., 3.0 mL/min)[13].

  • Monitor the elution of compounds using a UV detector at a suitable wavelength for vitexin (e.g., 330 nm or 335 nm)[15].

  • Collect the peak corresponding to vitexin.

  • Concentrate the collected fraction to remove the mobile phase solvents and obtain pure vitexin.

  • Analyze the purity of the final product using analytical HPLC. Purity of over 98% can be achieved[13].

III. Visualizations

The following diagrams illustrate the general workflows for the extraction and purification of vitexin.

ExtractionWorkflow start_end start_end process process input_output input_output decision decision result result Start Start PlantMaterial Dried & Powdered Plant Material Start->PlantMaterial Extraction Extraction PlantMaterial->Extraction Add Solvent Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Filtrate CrudeExtract Crude Vitexin Extract Concentration->CrudeExtract End End CrudeExtract->End

Caption: General workflow for the extraction of vitexin from plant material.

PurificationWorkflow start_end start_end process process input_output input_output decision decision result result CrudeExtract Crude Vitexin Extract ColumnChromatography Column Chromatography (e.g., Silica Gel or Macroporous Resin) CrudeExtract->ColumnChromatography FractionCollection Fraction Collection & TLC Analysis ColumnChromatography->FractionCollection PurityCheck Purity > 95%? FractionCollection->PurityCheck PureVitexin Pure Vitexin (>98%) PurityCheck->PureVitexin Yes PartiallyPurified Partially Purified Vitexin PurityCheck->PartiallyPurified No PrepHPLC Preparative HPLC PrepHPLC->PureVitexin PartiallyPurified->PrepHPLC

Caption: General workflow for the purification of vitexin.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Vitexin Caffeate

Author: BenchChem Technical Support Team. Date: November 2025

This application note details a validated high-performance liquid chromatography (HPLC) method for the quantitative analysis of Vitexin Caffeate in research and quality control settings. The described protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method for the determination of this compound in various matrices.

Introduction

Vitexin, a flavone C-glycoside, and its derivatives are subjects of increasing interest in pharmaceutical research due to their potential therapeutic properties. This compound, a conjugate of vitexin and caffeic acid, is a significant bioactive compound found in various medicinal plants. Accurate and precise analytical methods are crucial for the standardization of extracts and the development of new therapeutics. This document provides a comprehensive protocol for the quantification of this compound using a reverse-phase HPLC method.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, instrument setup, and chromatographic analysis for the quantification of this compound.

Instrumentation and Materials
  • HPLC System: An Agilent 1260 HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm particle size) is recommended for optimal separation.

  • Solvents: HPLC grade methanol, acetonitrile, and water. Formic acid or acetic acid for mobile phase modification.

  • Standards: Reference standard of this compound (purity >98%).

  • Sample Preparation: Syringe filters (0.22 µm or 0.45 µm), vials, and appropriate glassware.

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic Acid (or 0.5% Acetic Acid) in HPLC grade water.[1][2]

  • Mobile Phase B: Acetonitrile or Methanol.[1][2][3]

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 to 250 µg/mL.[1][4]

  • Sample Solution: The sample preparation will depend on the matrix. For plant extracts, an extraction with methanol or ethanol followed by filtration through a 0.22 µm syringe filter is recommended.[4]

Chromatographic Conditions

The following chromatographic conditions are recommended for the separation and quantification of this compound:

ParameterRecommended Condition
Column C18, 4.6 mm × 250 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A (0.1% Formic Acid in water) and Mobile Phase B (Acetonitrile)
Gradient Program 0-30 min: 18% B, 30-60 min: 67% B, 60-65 min: 18% B, 65-70 min: 18% B
Flow Rate 1.0 mL/min[1][2]
Injection Volume 10 µL
Column Temperature 30°C[3]
Detection Wavelength 330 nm - 335 nm[1][2][3]
Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation

The quantitative data from the method validation are summarized in the tables below.

Table 1: Linearity and Range
AnalyteLinear Range (µg/mL)Regression EquationCorrelation Coefficient (r²)
This compound1 - 250Y = mX + c> 0.999
Y is the peak area, and X is the concentration of the reference standard in µg/mL.[1][4]
Table 2: Precision
AnalyteIntra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
This compound< 2%< 2%
%RSD refers to the percent relative standard deviation.[1]
Table 3: Accuracy (Recovery)
AnalyteSpiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
This compoundLow-98 - 102
Medium-98 - 102
High-98 - 102
Table 4: Limits of Detection (LOD) and Quantification (LOQ)
AnalyteLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
This compound< 0.1< 0.3
Based on a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.[4]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration HPLC HPLC System Filtration->HPLC Standard Reference Standard Dilution Serial Dilution Standard->Dilution Dilution->HPLC Injection Injection (10 µL) HPLC->Injection Separation C18 Column Separation Injection->Separation Detection DAD Detection (330 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: HPLC analysis workflow for this compound.

Hypothetical Signaling Pathway of this compound

This diagram illustrates a hypothetical signaling pathway that could be investigated using the quantified this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF_Activation Transcription Factor Activation Kinase2->TF_Activation Leads to TF Transcription Factor TF_Activation->TF Translocates to Nucleus DNA DNA Binding TF->DNA Gene_Expression Target Gene Expression DNA->Gene_Expression Cellular_Response Cellular Response (e.g., Anti-inflammatory) Gene_Expression->Cellular_Response Results in Vitexin_Caffeate This compound Vitexin_Caffeate->Receptor Binds to

Caption: Hypothetical signaling pathway of this compound.

References

Application Note: Quantitative Analysis of Vitexin Caffeate using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the identification and quantification of Vitexin Caffeate in various sample matrices, including plant extracts and biological fluids. This compound, a flavonoid glycoside with potential therapeutic properties, can be effectively analyzed using a reverse-phase liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer. This document provides the necessary protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with expected quantitative data and fragmentation patterns to aid researchers, scientists, and drug development professionals in their analytical workflows.

Introduction

Vitexin, a C-glycosylflavone, and its derivatives are of significant interest in the pharmaceutical and nutraceutical industries due to their diverse biological activities. This compound, an ester of vitexin and caffeic acid, is a less-studied derivative with potential antioxidant and anti-inflammatory properties. Accurate and sensitive analytical methods are crucial for the pharmacokinetic studies, quality control of herbal products, and investigation of the therapeutic potential of this compound. Liquid chromatography coupled with mass spectrometry (LC-MS) offers the high selectivity and sensitivity required for the analysis of such compounds in complex mixtures. This application note presents a comprehensive guide for the LC-MS/MS analysis of this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation protocol is critical and depends on the sample matrix.

For Plant Material (e.g., leaves, flowers):

  • Drying and Grinding: Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight and grind to a coarse powder.

  • Extraction:

    • Weigh 1 gram of the powdered sample.

    • Perform ultrasonic-assisted extraction with 20 mL of 80% methanol in water (v/v) for 30 minutes at room temperature.

    • Repeat the extraction process twice more, combining the supernatants after each extraction.

    • Alternatively, Soxhlet extraction for 24 hours at 50°C with methanol can be employed.[1]

  • Filtration and Concentration: Filter the combined extract through a 0.45 µm filter. Evaporate the solvent under reduced pressure to obtain the crude extract.

  • Sample Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid) to a final concentration of approximately 1 mg/mL.

  • Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS system.

For Biological Matrices (e.g., Plasma, Serum):

  • Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile to precipitate proteins.[2][3]

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to LC-MS analysis.

Liquid Chromatography (LC) Method
  • Column: A C18 reversed-phase column is recommended (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    Time (min) % B
    0.0 10
    15.0 90
    17.0 90
    17.1 10

    | 20.0 | 10 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Method
  • Ionization Mode: Electrospray Ionization (ESI), negative ion mode is generally preferred for flavonoids.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for qualitative analysis.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 350°C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

Data Presentation

Quantitative Data Summary

The following table summarizes the expected mass spectrometric parameters for this compound analysis. These values are predicted based on the structures of vitexin and caffeic acid and may require optimization on the specific instrument used.

CompoundPrecursor Ion (m/z) [M-H]⁻Product Ion 1 (m/z)Product Ion 2 (m/z)Proposed Fragmentation
This compound 593.15431.10311.06Loss of Caffeoyl group (-162 Da)
179.03Caffeic acid fragment
Vitexin 431.0958[4]311.0531[5]283.0588[5][M-H-C₄H₈O₃]⁻[5]

Note: The precursor ion for this compound is calculated based on its molecular formula (C₂₉H₂₄O₁₃). Actual m/z may vary slightly depending on instrumentation.

Method Validation Parameters (Hypothetical for this compound)

The following table provides typical validation parameters that should be established for a quantitative LC-MS method for this compound, based on data for similar compounds.[2]

ParameterExpected Range
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis plant Plant Material extraction Extraction (Ultrasonication/Soxhlet) plant->extraction plasma Biological Fluid (Plasma) precipitation Protein Precipitation plasma->precipitation filtration1 Filtration extraction->filtration1 concentration Evaporation & Reconstitution precipitation->concentration filtration1->concentration filtration2 Final Filtration (0.22 µm) concentration->filtration2 concentration->filtration2 lc_separation Liquid Chromatography (C18 Column, Gradient Elution) filtration2->lc_separation ms_detection Mass Spectrometry (ESI-, MRM/Full Scan) lc_separation->ms_detection quantification Quantification ms_detection->quantification identification Identification ms_detection->identification

Caption: LC-MS analysis workflow for this compound.

Proposed Fragmentation Pathway of this compound

fragmentation_pathway parent This compound [M-H]⁻ m/z 593.15 vitexin_ion Vitexin [M-H]⁻ m/z 431.10 parent->vitexin_ion - Caffeoyl group (-162 Da) caffeic_acid Caffeic Acid m/z 179.03 parent->caffeic_acid vitexin_frag1 [Vitexin - C₄H₈O₃ - H]⁻ m/z 311.06 vitexin_ion->vitexin_frag1 - C₄H₈O₃ vitexin_frag2 [Vitexin - C₅H₈O₄ - H]⁻ m/z 283.06 vitexin_ion->vitexin_frag2 - C₅H₈O₄

Caption: Proposed fragmentation of this compound in negative ESI.

Discussion

The presented LC-MS method provides a reliable starting point for the analysis of this compound. The fragmentation of the caffeoyl ester bond is expected to be the primary fragmentation pathway, leading to the vitexin anion at m/z 431.10. Further fragmentation of the vitexin ion will produce characteristic product ions at m/z 311.06 and 283.06, corresponding to losses from the sugar moiety.[5] The caffeic acid fragment at m/z 179.03 can also be monitored for confirmation.

Method optimization, particularly the chromatographic gradient and collision energy in the mass spectrometer, may be necessary to achieve the best sensitivity and separation from isomeric compounds, depending on the specific sample matrix. The use of a high-resolution mass spectrometer can aid in the confirmation of the elemental composition of the precursor and product ions.

Conclusion

This application note provides a detailed protocol for the LC-MS analysis of this compound. The described methods for sample preparation, liquid chromatography, and mass spectrometry, along with the provided quantitative data and fragmentation pathways, offer a solid foundation for researchers in natural product chemistry, pharmacology, and drug development to accurately identify and quantify this promising bioactive compound.

References

Application Notes and Protocols for the Structural Elucidation of Vitexin Caffeate using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitexin caffeate, a naturally occurring flavonoid glycoside, has garnered significant interest within the scientific community due to its potential therapeutic properties. As a derivative of vitexin, it is found in various medicinal plants, including Vitex species. The precise structural determination of this compound is paramount for its pharmacological characterization and further drug development endeavors. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous structural elucidation of such natural products. This document provides detailed application notes and experimental protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy in the structural analysis of this compound.

Introduction

The structural backbone of this compound consists of a vitexin moiety, which is an apigenin-8-C-glucoside, esterified with a caffeic acid group. The key challenge in its structural elucidation lies in confirming the integrity of both the vitexin and caffeate units and, most importantly, determining the precise point of attachment of the caffeoyl group to the vitexin scaffold. Through a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), a complete and unambiguous assignment of the molecular structure can be achieved.

Predicted NMR Data for Vitexin 6"-O-caffeate

Based on published data for vitexin and related caffeoylated flavonoids, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for vitexin 6"-O-caffeate. The caffeoyl group is presumed to be attached at the 6"-position of the glucose moiety, a common acylation site in flavonoid glycosides.

Table 1: Predicted ¹H NMR Data for Vitexin 6"-O-caffeate (in DMSO-d₆)

PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Vitexin Moiety
3~6.85s
6~6.30s
2', 6'~8.05d8.5
3', 5'~6.95d8.5
1"~4.75d10.0
2"~4.10m
3"~3.80m
4"~3.75m
5"~3.95m
6"a~4.40dd12.0, 2.0
6"b~4.25dd12.0, 6.0
5-OH~13.15s
7-OH~10.85s
4'-OH~10.35s
Caffeoyl Moiety
2'''~7.10d2.0
5'''~6.80d8.0
6'''~7.00dd8.0, 2.0
7''' (α)~6.35d16.0
8''' (β)~7.60d16.0

Table 2: Predicted ¹³C NMR Data for Vitexin 6"-O-caffeate (in DMSO-d₆)

PositionPredicted Chemical Shift (δ, ppm)
Vitexin Moiety
2~164.5
3~103.0
4~182.5
5~161.0
6~98.5
7~163.0
8~105.0
9~156.5
10~104.5
1'~121.5
2', 6'~129.5
3', 5'~116.5
4'~161.5
1"~74.0
2"~71.0
3"~79.0
4"~70.5
5"~76.0
6"~64.0
Caffeoyl Moiety
1'''~125.5
2'''~115.0
3'''~145.5
4'''~148.5
5'''~116.0
6'''~121.5
7''' (α)~114.0
8''' (β)~145.0
9''' (C=O)~166.0

Experimental Protocols

Sample Preparation

A standard protocol for preparing a flavonoid sample for NMR analysis is as follows:

  • Dissolution: Accurately weigh 5-10 mg of the purified this compound sample.

  • Solvent Addition: Dissolve the sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for many flavonoids, though other deuterated solvents like methanol-d₄ can be used depending on solubility.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent issues with spectral quality.[1]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

The following parameters are recommended for acquiring high-quality NMR spectra on a 400 or 500 MHz spectrometer:

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16-64, depending on the sample concentration.

    • Spectral Width: 0-16 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 2-5 seconds.

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: ~1 second.

    • Relaxation Delay: 2 seconds.

  • 2D NMR (COSY, HSQC, HMBC):

    • Use standard, gradient-selected pulse programs.

    • COSY: Acquire 256-512 increments in the F1 dimension with 8-16 scans per increment.

    • HSQC: Optimize for a one-bond ¹J(C,H) coupling of ~145 Hz. Acquire 256-512 increments in F1 with 16-32 scans per increment.

    • HMBC: Optimize for a long-range coupling of 8-10 Hz. Acquire 256-512 increments in F1 with 32-64 scans per increment.

Structural Elucidation Workflow

The process of elucidating the structure of this compound from the acquired NMR data follows a logical progression:

G cluster_data_acquisition 1. Data Acquisition cluster_analysis 2. Spectral Analysis cluster_structure_determination 3. Structure Determination H1_NMR ¹H NMR Assign_Protons Assign Protons (¹H, COSY) H1_NMR->Assign_Protons C13_NMR ¹³C NMR Assign_Carbons Assign Carbons (¹³C, HSQC) C13_NMR->Assign_Carbons COSY COSY COSY->Assign_Protons HSQC HSQC HSQC->Assign_Carbons HMBC HMBC Long_Range Establish Long-Range Correlations (HMBC) HMBC->Long_Range Assign_Protons->Assign_Carbons Assign_Protons->Long_Range Vitexin_ID Identify Vitexin Spins Systems Assign_Protons->Vitexin_ID Caffeate_ID Identify Caffeate Spin System Assign_Protons->Caffeate_ID Assign_Carbons->Long_Range Assign_Carbons->Vitexin_ID Assign_Carbons->Caffeate_ID Linkage Determine Linkage (HMBC) Long_Range->Linkage Vitexin_ID->Linkage Caffeate_ID->Linkage Final_Structure Final Structure of this compound Linkage->Final_Structure

NMR Structural Elucidation Workflow
  • Proton Assignments: The ¹H NMR spectrum provides the initial chemical shift and multiplicity information. The COSY spectrum is then used to identify proton-proton coupling networks, allowing for the assignment of adjacent protons within the vitexin and caffeate spin systems.

  • Carbon Assignments: The HSQC spectrum correlates each proton to its directly attached carbon, enabling the assignment of the protonated carbon signals in the ¹³C NMR spectrum.

  • Confirmation of Moieties and Linkage Determination: The HMBC spectrum is crucial for the final structural confirmation. It reveals correlations between protons and carbons that are separated by two or three bonds. Key HMBC correlations will be:

    • From H-1" of the glucose to C-7, C-8, and C-9 of the apigenin A-ring, confirming the C-glycosidic linkage.

    • From the protons of the caffeoyl group to the carbonyl carbon (C-9''').

    • Crucially, a correlation from H-6" of the glucose to the carbonyl carbon (C-9''') of the caffeoyl group will definitively establish the 6"-O-caffeoyl linkage.

Key HMBC Correlations for Vitexin 6"-O-caffeate

The following diagram illustrates the most important HMBC correlations for confirming the structure of vitexin 6"-O-caffeate.

G cluster_vitexin Vitexin Moiety cluster_caffeate Caffeoyl Moiety H1_prime H-1" C8 C-8 H1_prime->C8 HMBC C7 C-7 H1_prime->C7 HMBC C9 C-9 H1_prime->C9 HMBC H6_prime H-6" C9_3prime C-9"' (C=O) H6_prime->C9_3prime HMBC (Key Correlation)

Key HMBC Correlations

Conclusion

The structural elucidation of this compound can be systematically and reliably achieved through the application of 1D and 2D NMR spectroscopy. By following the detailed protocols for sample preparation and data acquisition, and by carefully analyzing the resulting spectra, researchers can confidently determine the complete structure of this and other related flavonoid glycosides. The key to confirming the position of the caffeoyl group lies in the interpretation of the long-range correlations observed in the HMBC spectrum. This detailed structural information is a prerequisite for understanding the molecule's structure-activity relationships and for its potential development as a therapeutic agent.

References

Application Notes & Protocols: Synthesis of Vitexin Caffeate and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of analogs of Vitexin, specifically focusing on glycoside derivatives. While Vitexin caffeate is a naturally occurring flavone glycoside that can be isolated from sources such as Vitex negundo, detailed chemical or enzymatic synthesis protocols are not extensively reported in the literature[1]. However, the synthesis of vitexin analogs, particularly through enzymatic glycosylation to improve solubility and bioactivity, is well-documented. These protocols offer a pathway for creating novel derivatives for drug discovery and development. Additionally, methods for synthesizing analogs of caffeic acid, the other key component of this compound, are presented.

Part 1: Enzymatic Synthesis of Vitexin Glycoside Analogs

Application Note:

Vitexin, a C-glycosylated flavone, exhibits a wide range of pharmacological activities, including anti-tumor, anti-oxidant, and anti-inflammatory effects[2]. A significant limitation for its therapeutic application is its poor aqueous solubility[2][3]. Enzymatic glycosylation presents a highly specific and efficient method to overcome this limitation. By attaching additional sugar moieties, such as fructose or glucose, to the vitexin backbone, novel analogs with enhanced solubility and potentially improved biological activity can be synthesized[2][4]. This approach avoids the complex protection and deprotection steps often required in chemical synthesis[2]. The following sections detail protocols for the synthesis of fructosyl and glucosyl vitexin analogs using enzymes like β-fructosidase and glycosyltransferases.

Quantitative Data for Vitexin Analog Synthesis

Table 1: Yields of Enzymatic Glycosylation of Vitexin using β-fructosidase.

Substrate Concentration (Vitexin) Solvent System (50% v/v) Product 1 Yield (Product 1) Product 2 Yield (Product 2) Total Yield Citation
1.5 g/L Ethyl Acetate β-D-fructofuranosyl-(2→6)-vitexin 1.04 g/L β-D-difructofuranosyl-(2→6)-vitexin 0.45 g/L 99% [2][5]
1.5 g/L Aqueous Solution - - - - 40% [2][5]
1.5 g/L n-Butanol - - - - <99% [2][5]

| 1.5 g/L | Hexane | - | - | - | - | <99% |[2][5] |

Table 2: Yields of Enzymatic Glycosylation of Vitexin using Glycosyltransferases (GTs).

Enzyme Product(s) Yield Citation
BtGT_16345 Vitexin-4′-O-β-glucoside & Vitexin-5-O-β-glucoside 17.5% & 18.6% [3]

| GT1 from B. subtilis | Vitexin-4′-O-β-glucoside | 5-13% |[3] |

Table 3: Aqueous Solubility of Vitexin and its Glucoside Derivatives.

Compound Solubility in H₂O (pH 7) Solubility in PB (pH 6) Solubility in PB (pH 8) Citation
Vitexin Low Low Higher than pH 6/7 [4]
Vitexin-4′-O-β-glucoside Higher than Vitexin Higher than Vitexin Higher than Vitexin [4]

| Vitexin-5-O-β-glucoside | Higher than Vitexin | Higher than Vitexin | Higher than Vitexin |[4] |

Table 4: Cytotoxicity of Vitexin and its Fructosyl Glycosides against Human Breast Cancer Cell Lines.

Compound Cell Line IC₅₀ (µg/mL) after 48h Citation
Vitexin MCF-7 98.5 [2]
Vitexin MDA-MB-231 65.8 [2]
β-D-fructofuranosyl-(2→6)-vitexin MCF-7 81.9 [2]
β-D-fructofuranosyl-(2→6)-vitexin MDA-MB-231 52.4 [2]
β-D-difructofuranosyl-(2→6)-vitexin MCF-7 81.3 [2]

| β-D-difructofuranosyl-(2→6)-vitexin | MDA-MB-231 | 52.1 |[2] |

Experimental Workflow and Protocols

G cluster_prep Preparation cluster_reaction Biotransformation cluster_analysis Purification & Analysis Vitexin Vitexin Substrate Reaction Incubation (Controlled Temp & Time) Vitexin->Reaction Enzyme Enzyme (e.g., β-fructosidase or GT) Enzyme->Reaction Solvent Reaction Buffer / Organic Solvent Solvent->Reaction Quench Stop Reaction (e.g., add Methanol) Reaction->Quench HPLC HPLC Analysis & Purification Quench->HPLC Characterization Structural Characterization (NMR, LC-MS) HPLC->Characterization Bioassay Bioactivity Assays (e.g., MTT, Solubility) HPLC->Bioassay

Caption: General workflow for the enzymatic synthesis of vitexin analogs.

Protocol 1: Synthesis of Vitexin Fructosides using β-fructosidase [2][5]

This protocol describes the glycosylation of vitexin in a hydrophobic organic solvent system to enhance yield.

  • Reaction Mixture Preparation :

    • Prepare a reaction mixture containing 1.5 g/L vitexin as the substrate and 50 mM sucrose as the sugar donor.

    • The solvent system is a 1:1 (v/v) mixture of 1/15 M Na₂HPO₄/KH₂PO₄ buffer (pH 6.47) and ethyl acetate.

  • Enzymatic Reaction :

    • Add purified β-fructosidase to the reaction mixture to a final concentration of 0.25 U/mL.

    • Incubate the reaction at 35 °C for up to 48 hours. Monitor the reaction progress periodically.

  • Reaction Termination and Analysis :

    • To stop the reaction, take a 100 µL aliquot of the reaction solution and add 900 µL of methanol.

    • Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) to determine yield and product distribution.

  • Purification :

    • For preparative scale, the reaction mixture can be purified using preparative HPLC to isolate the vitexin glycoside products.

  • Characterization :

    • Confirm the structure of the purified products (β-D-fructofuranosyl-(2→6)-vitexin and β-D-difructofuranosyl-(2→6)-vitexin) using NMR and LC-MS analysis.

Protocol 2: Synthesis of Vitexin Glucosides using Glycosyltransferase (BtGT_16345) [3][4]

This protocol details the use of a glycosyltransferase for the specific glycosylation of vitexin.

  • Optimization (Optional but Recommended) :

    • Optimize reaction conditions by testing different pH values (pH 5–8) and temperatures (20–50 °C) to find the optimal settings. For BtGT_16345, optimal conditions were found to be pH 7 at 30 °C for 24 hours[4].

  • Reaction Mixture Preparation :

    • Prepare a reaction mixture containing vitexin (e.g., 1 mg/mL) and UDP-G as the sugar donor.

    • Use a suitable buffer, such as 50 mM phosphate buffer (PB) at the optimal pH.

  • Enzymatic Reaction :

    • Add the glycosyltransferase enzyme (BtGT_16345) to the mixture.

    • Incubate at the optimal temperature (30 °C) for the optimal duration (24 hours).

  • Analysis and Purification :

    • Stop the reaction by adding an equal volume of methanol.

    • Analyze the product mixture using HPLC. Yields of 17.5% for vitexin-4′-O-β-glucoside and 18.6% for vitexin-5-O-β-glucoside can be expected[3].

    • For scaled-up reactions (e.g., 100 mg vitexin in a 100 mL reaction), purify the products using preparative HPLC.

  • Product Recovery :

    • Collect the eluate corresponding to the product peaks, condense it under vacuum, and lyophilize to obtain the purified vitexin glucosides.

Protocol 3: Aqueous Solubility Determination [2][3]

  • Add an excess amount of the test compound (vitexin or its analog) to deionized water or a specified buffer (e.g., PB at pH 6 or 8).

  • Vortex the mixture vigorously for 30-60 minutes at 25 °C.

  • Centrifuge the suspension at 10,000 × g for 20-30 minutes at 25 °C to pellet the undissolved solid.

  • Filter the supernatant through a 0.2 µm nylon membrane.

  • Mix an aliquot of the filtered supernatant with an equal volume of methanol.

  • Analyze by HPLC and determine the concentration using a pre-established calibration curve for the authentic compound.

Protocol 4: Cytotoxicity (MTT) Assay [2]

  • Seed human cancer cells (e.g., MCF-7 or MDA-MB-231) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of vitexin or its analogs for a specified period (e.g., 48 hours).

  • After incubation, add MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Part 2: Chemical Synthesis of Caffeic Acid Analogs

Application Note:

Caffeic acid and its derivatives, such as caffeic acid phenethyl ester (CAPE), are known for their anti-inflammatory and antioxidant properties[6][7]. The synthesis of caffeic acid amides is a straightforward approach to generate a library of analogs for structure-activity relationship (SAR) studies. By reacting caffeic acid with various amines, a diverse set of amides with potentially novel or enhanced biological activities can be produced. These compounds can serve as valuable tools in the development of new anti-inflammatory agents.

Quantitative Data for Caffeic Acid Amide Analogs

Table 5: Synthesis and Anti-Inflammatory Activity of Caffeic Acid Amides.

Compound ID R Group (Amine) Yield NO Inhibition IC₅₀ (µM) Citation
3a n-Butyl - 6.1 [6]
3c Piperidine 35% - [6]
3d Pyrrolidine 45% - [6]

| 3o | 3-Bromophenyl | 67% | - |[6] |

Experimental Protocol

Protocol 5: General Procedure for Synthesis of Caffeic Acid Amides [6]

  • Starting Materials : Caffeic acid and a desired amine (e.g., n-butylamine, piperidine, 3-bromoaniline).

  • Reaction Setup : The synthesis is typically carried out using standard amide coupling reagents (e.g., EDCI/HOBT or conversion to an acyl chloride followed by reaction with the amine).

  • Coupling Reaction :

    • Dissolve caffeic acid in a suitable anhydrous solvent (e.g., DMF or CH₂Cl₂).

    • Add coupling reagents and stir for a short period to activate the carboxylic acid.

    • Add the desired amine to the reaction mixture.

    • Allow the reaction to proceed at room temperature or with gentle heating until completion (monitor by TLC or LC-MS).

  • Work-up and Purification :

    • Quench the reaction (e.g., with water or a saturated ammonium chloride solution).

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over sodium sulfate, and evaporate the solvent under reduced pressure.

    • Purify the crude residue using silica gel column chromatography to obtain the pure caffeic acid amide analog.

  • Characterization :

    • Confirm the structure of the synthesized amide using NMR (¹H, ¹³C) and Mass Spectrometry (ESI-MS).

Part 3: Relevant Signaling Pathways

Application Note:

Vitexin and its analogs exert their biological effects by modulating key intracellular signaling pathways involved in inflammation, cell survival, and apoptosis. Understanding these mechanisms is crucial for targeted drug development. Vitexin has been shown to inhibit pro-inflammatory pathways such as NF-κB and JAK/STAT, and to modulate cell proliferation and survival pathways like PI3K/Akt/mTOR.

G cluster_nucleus TNFa Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex TNFa->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Transcription Vitexin Vitexin Vitexin->IKK Inhibits Phosphorylation

Caption: Vitexin inhibits NF-κB signaling by suppressing IKK phosphorylation[8][9].

G GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTORC1 Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Vitexin Vitexin Vitexin->PI3K Inhibits Vitexin->Akt Inhibits

Caption: Vitexin modulates the PI3K/Akt/mTOR pathway to inhibit cancer cell growth[8].

G cluster_nucleus Cytokine Pro-inflammatory Cytokines (e.g., IL-6) CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates & Activates Nucleus Nucleus STAT->Nucleus Dimerizes & Translocates to SOCS SOCS Proteins STAT->SOCS Induces Expression of Transcription Inflammatory Gene Expression Nucleus->Transcription SOCS->JAK Inhibits (Negative Feedback) Vitexin Vitexin Vitexin->JAK Reduces Expression Vitexin->STAT Reduces Expression Vitexin->SOCS Increases Expression

Caption: Vitexin alleviates inflammation by regulating the JAK/STAT/SOCS pathway[10].

References

Application Notes and Protocols for the Quantification of Vitexin Caffeate in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexin caffeate is a naturally occurring flavonoid glycoside found in various medicinal plants. It is an ester of vitexin and caffeic acid. Both vitexin and caffeic acid are known for their significant biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] The conjugation of these two molecules in this compound suggests potential synergistic or unique pharmacological effects, making its accurate quantification in plant extracts crucial for research, quality control of herbal products, and the development of new therapeutics.

This document provides detailed protocols for the extraction and quantification of this compound from plant materials using High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD), a widely accessible and reliable analytical technique. Additionally, a putative signaling pathway for the biological activity of this compound is proposed based on the known mechanisms of its constituent molecules.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol is a generalized procedure and may require optimization depending on the specific plant matrix.

Materials:

  • Dried and powdered plant material

  • 80% Methanol (HPLC grade)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weigh 1.0 g of the dried, powdered plant material into a centrifuge tube.

  • Add 20 mL of 80% methanol.

  • Vortex for 1 minute to ensure thorough mixing.

  • Sonicate in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process (steps 2-6) on the plant residue twice more to ensure exhaustive extraction.

  • Pool the supernatants from the three extraction cycles.

  • Filter the pooled extract through a 0.22 µm syringe filter into an HPLC vial for analysis.

Quantification of this compound by HPLC-DAD

This proposed HPLC method is based on established protocols for the analysis of acylated flavonoid glycosides and related phenolic compounds.[3][4]

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System A system equipped with a quaternary pump, autosampler, column oven, and diode-array detector (DAD).
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase A 0.1% Formic acid in water.
Mobile Phase B Acetonitrile.
Gradient Elution 0-5 min, 10% B; 5-25 min, 10-40% B; 25-30 min, 40-60% B; 30-35 min, 60-10% B; 35-40 min, 10% B.
Flow Rate 1.0 mL/min.
Column Temperature 30°C.
Injection Volume 10 µL.
Detection DAD, monitoring at 330 nm (a wavelength where both caffeoyl and flavone moieties exhibit strong absorbance).[5]
Standard A purified and characterized this compound standard is required for accurate quantification.

Procedure:

  • Prepare a stock solution of the this compound standard in methanol.

  • Generate a calibration curve by preparing a series of dilutions of the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject the standards and the prepared plant extracts into the HPLC system.

  • Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.

  • Confirm the peak identity by spiking a sample with the standard and observing a single, co-eluting peak.

  • Quantify the amount of this compound in the samples using the calibration curve.

Data Presentation

The following table summarizes the expected validation parameters for the proposed HPLC method for this compound quantification, based on typical values reported for similar flavonoid analyses.[3][4]

Validation ParameterExpected Value
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (%RSD) Intra-day: < 2%, Inter-day: < 5%
Accuracy (Recovery %) 95 - 105%
Specificity No interference from other sample components

Mandatory Visualizations

G cluster_extraction Sample Preparation and Extraction cluster_analysis HPLC-DAD Analysis cluster_data Data Processing plant_material Dried Plant Material grinding Grinding to Powder plant_material->grinding extraction Ultrasonic Extraction (80% Methanol) grinding->extraction centrifugation Centrifugation extraction->centrifugation collection Collect Supernatant centrifugation->collection filtration 0.22 µm Filtration collection->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Reverse-Phase Separation hplc_injection->separation detection DAD Detection (330 nm) separation->detection quantification Quantification detection->quantification peak_integration Peak Area Integration quantification->peak_integration calibration Calibration Curve (Standard Solutions) calibration->peak_integration concentration_calc Concentration Calculation peak_integration->concentration_calc

Caption: Experimental workflow for this compound quantification.

Putative Signaling Pathways of this compound

Disclaimer: The following signaling pathway is a hypothesized mechanism based on the known biological activities of vitexin and caffeic acid. Further research is required to validate the specific pathways modulated by this compound.

Vitexin is known to exert anti-inflammatory and antioxidant effects through the modulation of several key signaling pathways.[6][7][8] Caffeic acid also possesses potent antioxidant and anti-inflammatory properties, often targeting similar cellular mechanisms.[9][10] Therefore, it is plausible that this compound exhibits its biological effects through a combination of these pathways.

Key Hypothesized Pathways:

  • Inhibition of Pro-inflammatory Pathways: Vitexin has been shown to inhibit the activation of MAPKs (p38, ERK1/2, JNK) and the JAK/STAT signaling pathway.[6][7] These pathways are crucial for the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Caffeic acid can also suppress NF-κB activation, a central regulator of inflammation.[10] It is hypothesized that this compound can downregulate these pathways, leading to a potent anti-inflammatory response.

  • Activation of Antioxidant Response: Vitexin can activate the Nrf2-ARE signaling pathway, which upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[1][8] Caffeic acid also contributes to cellular antioxidant defense.[11] The combined action in this compound may lead to a robust antioxidant effect, protecting cells from oxidative stress.

G cluster_stimulus Cellular Stress cluster_pathways Signaling Cascades cluster_transcription Transcription Factors cluster_response Cellular Response stimulus Inflammatory Stimuli & Oxidative Stress mapk MAPK Pathway (p38, ERK, JNK) stimulus->mapk jak_stat JAK/STAT Pathway stimulus->jak_stat nrf2 Nrf2 Pathway stimulus->nrf2 nfkb NF-κB Activation mapk->nfkb stat STAT Activation jak_stat->stat are ARE Activation nrf2->are inflammation Pro-inflammatory Cytokine Production nfkb->inflammation stat->inflammation antioxidant Antioxidant Enzyme Expression (HO-1, SOD) are->antioxidant vitexin_caffeate This compound vitexin_caffeate->mapk Inhibits vitexin_caffeate->jak_stat Inhibits vitexin_caffeate->nrf2 Activates

Caption: Hypothesized signaling pathway of this compound.

References

Cell-based Assays for Vitexin Caffeate Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexin caffeate, a flavonoid glycoside, has garnered significant interest in the scientific community for its potential therapeutic properties. This document provides detailed application notes and protocols for conducting cell-based assays to evaluate the anticancer, anti-inflammatory, and antioxidant bioactivities of this compound. The methodologies described herein are foundational for preclinical research and drug discovery efforts centered on this promising natural compound.

Data Presentation: Quantitative Bioactivity of Vitexin

The following tables summarize the quantitative data on the bioactivity of vitexin, a closely related compound to this compound, across various cell lines and assay systems. This data serves as a valuable reference for designing experiments with this compound.

Table 1: Anticancer Activity of Vitexin (IC50 Values)
Cell LineCancer TypeIC50 (µM)Reference
U251Glioblastoma108.8[1]
Hep-2Laryngeal Carcinoma10[2]
K-562Chronic Myeloid Leukemia147 (µg/mL)[3]
T-47DBreast Cancer79.43 (µg/mL)[4]
HTB-26Breast Cancer10-50[5]
PC-3Pancreatic Cancer10-50[5]
HepG2Hepatocellular Carcinoma10-50[5]
HCT116Colorectal Carcinoma22.4[5]
Table 2: Anti-inflammatory and Antioxidant Activities of Vitexin
AssayCell Line/SystemActivityKey FindingsReference
Nitric Oxide (NO) InhibitionRAW 264.7 MacrophagesAnti-inflammatoryDose-dependent inhibition of LPS-induced NO production.[6]
Cytokine InhibitionCollagen-Induced Arthritis RatsAnti-inflammatoryReduced levels of IL-1β, IL-6, IL-17, TNF-α.[7]
Reactive Oxygen Species (ROS) ScavengingPC-12 cellsAntioxidantReduced intracellular ROS levels.[3]
Enzyme Activity ModulationHFD-induced miceAntioxidantIncreased activity of SOD and CAT.[8]

Experimental Protocols

This section provides detailed, step-by-step protocols for key cell-based assays to assess the bioactivity of this compound.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Treatment: Prepare various concentrations of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the concentration of this compound.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI), a fluorescent nucleic acid stain, can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Seeding and Treatment: Seed 1 x 10⁶ cells in a 6-well plate and treat with desired concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: Propidium iodide stoichiometrically binds to DNA, allowing for the analysis of the cell cycle phases (G0/G1, S, and G2/M) based on DNA content using flow cytometry.

Protocol:

  • Cell Seeding and Treatment: Plate 1 x 10⁶ cells in 6-well plates and treat with this compound for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.

  • PI Staining: Add PI solution (50 µg/mL) to the cell suspension.

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content using a flow cytometer. The data will be displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.

Western Blotting for Signaling Pathway Analysis

Principle: Western blotting is used to detect specific proteins in a sample. This protocol is tailored for analyzing proteins in the PI3K/Akt/mTOR, NF-κB, and JAK/STAT pathways.

Protocol:

  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-p65, p65, p-STAT3, STAT3, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Intracellular Reactive Oxygen Species (ROS) Assay (DCFH-DA Assay)

Principle: The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by intracellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

  • Cell Seeding: Seed cells in a 96-well black plate with a clear bottom.

  • Treatment: Treat cells with this compound and an ROS-inducing agent (e.g., H₂O₂).

  • DCFH-DA Loading: Wash the cells with PBS and then incubate with 20 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Washing: Wash the cells twice with PBS to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.

Nitric Oxide (NO) Assay (Griess Assay)

Principle: The Griess assay is a colorimetric method that detects nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a purple azo compound, and the absorbance is measured spectrophotometrically.

Protocol:

  • Cell Culture and Treatment: Plate RAW 264.7 macrophage cells and stimulate them with lipopolysaccharide (LPS) in the presence or absence of this compound for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Incubation: Incubate for 10-15 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve prepared with sodium nitrite.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and the general workflows of the described assays.

experimental_workflow cluster_assays Cell-Based Assays cluster_bioactivities Bioactivities Cell_Viability Cell Viability (MTT Assay) Anticancer Anticancer Cell_Viability->Anticancer Apoptosis Apoptosis (Annexin V/PI) Apoptosis->Anticancer Cell_Cycle Cell Cycle (PI Staining) Cell_Cycle->Anticancer Protein_Expression Protein Expression (Western Blot) Protein_Expression->Anticancer Anti_inflammatory Anti_inflammatory Protein_Expression->Anti_inflammatory ROS_Production ROS Production (DCFH-DA Assay) Antioxidant Antioxidant ROS_Production->Antioxidant NO_Production NO Production (Griess Assay) NO_Production->Anti_inflammatory

Overview of Cell-Based Assays and Corresponding Bioactivities.

pi3k_akt_mtor_pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Vitexin_Caffeate This compound Vitexin_Caffeate->PI3K Vitexin_Caffeate->Akt Vitexin_Caffeate->mTOR nf_kb_pathway cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocation Nucleus Nucleus Inflammatory_Genes Inflammatory Gene Transcription Vitexin_Caffeate This compound Vitexin_Caffeate->IKK NFkB_nuc->Inflammatory_Genes jak_stat_pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes STAT_dimer_nuc STAT Dimer STAT_dimer->STAT_dimer_nuc translocation Nucleus Nucleus Gene_Transcription Gene Transcription (Inflammation, Proliferation) Vitexin_Caffeate This compound Vitexin_Caffeate->JAK Vitexin_Caffeate->STAT STAT_dimer_nuc->Gene_Transcription

References

Application Notes and Protocols for Studying Vitexin Caffeate Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established animal models used to investigate the therapeutic effects of Vitexin and its derivatives, such as Vitexin caffeate. The protocols outlined below are intended to serve as a guide for researchers designing in vivo studies to evaluate the anti-cancer, anti-inflammatory, and neuroprotective properties of these compounds.

I. Anti-Cancer Effects of Vitexin

Xenograft mouse models are the primary in vivo platform for assessing the anti-tumor efficacy of Vitexin. These models involve the subcutaneous or orthotopic implantation of human cancer cells into immunodeficient mice.

Quantitative Data Summary: Anti-Cancer Effects
Animal ModelCancer TypeVitexin Dosage & AdministrationTreatment DurationKey FindingsReference(s)
NPC Xenograft Mouse ModelNasopharyngeal Carcinoma30 mg/kg, oral administration2 weeksReduced tumor growth; Decreased expression of p-p65 and Cyclin D1.[1]
HCT-116DR Xenograft Mouse ModelMulti-drug resistant Colorectal Cancer25 mg/kg or 50 mg/kg, oral administration (3 days/week)Not specifiedSignificantly reduced tumor size.[2]
Choriocarcinoma SCID Mouse ModelChoriocarcinomaNot specifiedNot specifiedSignificantly inhibited tumor growth; Reduced serum β-hCG levels.[3]
Hepa1-6 Orthotopic Mouse ModelHepatocellular Carcinoma2mg/kg4 weeksReduced tumor volume.[4]
Experimental Protocol: Subcutaneous Xenograft Mouse Model

This protocol describes the establishment of a subcutaneous xenograft model using the HCT-116 human colorectal carcinoma cell line to evaluate the anti-tumor effects of Vitexin.

Materials:

  • HCT-116 human colorectal carcinoma cells

  • Immunodeficient mice (e.g., Athymic Nude, NOD/SCID)

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Matrigel (optional)

  • Vitexin

  • Vehicle for Vitexin administration (e.g., 0.9% saline containing 1% DMSO)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture HCT-116 cells in complete medium at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Preparation for Injection:

    • Harvest cells during the logarithmic growth phase.

    • Wash the cells with sterile PBS.

    • Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of 2.5 x 10⁶ cells per 100 µL.[5]

  • Tumor Cell Implantation:

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to grow until they are palpable (approximately 100 mm³ in volume).[5]

    • Measure tumor dimensions with calipers every 3 days and calculate tumor volume using the formula: V = (Length × Width²)/2.[2]

  • Vitexin Administration:

    • Randomly assign mice to treatment and control groups.

    • Prepare Vitexin solution in the chosen vehicle.

    • Administer Vitexin via the desired route (e.g., intraperitoneal or oral gavage) at the predetermined dosage and schedule.

  • Efficacy Evaluation:

    • Continue to monitor tumor growth and animal body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).

Signaling Pathways in Anti-Cancer Effects

Vitexin has been shown to modulate several key signaling pathways involved in cancer progression.

anticancer_pathways cluster_vegf VEGFA/VEGFR2 Pathway cluster_ampk AMPK/mTOR Pathway Vitexin_VEGF Vitexin VEGFA VEGFA Vitexin_VEGF->VEGFA inhibits VEGFR2 VEGFR2 Vitexin_VEGF->VEGFR2 inhibits VEGFA->VEGFR2 activates Angiogenesis Angiogenesis VEGFR2->Angiogenesis promotes Vitexin_AMPK Vitexin AMPK AMPK Vitexin_AMPK->AMPK activates mTOR mTOR AMPK->mTOR inhibits Apoptosis Apoptosis mTOR->Apoptosis inhibits

Vitexin's anti-cancer signaling pathways.

II. Anti-Inflammatory Effects of Vitexin

The anti-inflammatory properties of Vitexin are often studied using the collagen-induced arthritis (CIA) model in rats, which mimics many aspects of human rheumatoid arthritis.

Quantitative Data Summary: Anti-Inflammatory Effects
Animal ModelConditionVitexin Dosage & AdministrationKey FindingsReference(s)
Collagen-Induced Arthritis (CIA) Rat ModelRheumatoid Arthritis10 mg/kg bwReduced levels of IL-1β, IL-6, IL-17, TNF-α, IFN-γ, and iNOS; Increased levels of IL-4 and IL-10.[6]
Carrageenan-Induced Paw Edema Mouse ModelInflammatory Pain1-10 mg/kg, i.p.Inhibited mechanical and thermal hyperalgesia.[7]
Acetic Acid-Induced Writhing Mouse ModelInflammatory Pain0.3-10 mg/kg, i.p.Inhibited writhing response.[7]
Experimental Protocol: Collagen-Induced Arthritis (CIA) in Rats

This protocol details the induction of arthritis in rats using bovine type II collagen.

Materials:

  • Male Sprague-Dawley or Wistar rats

  • Bovine type II collagen solution (2 mg/mL in 0.05 M acetic acid)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Syringes and needles

  • Vitexin

  • Vehicle for Vitexin administration

Procedure:

  • Primary Immunization (Day 0):

    • Prepare an emulsion of bovine type II collagen and CFA (1:1 ratio).

    • Inject 0.1 mL of the emulsion intradermally at the base of the tail of each rat.

  • Booster Immunization (Day 7):

    • Prepare an emulsion of bovine type II collagen and IFA (1:1 ratio).

    • Inject 0.1 mL of the emulsion intradermally at a different site on the base of the tail.[8]

  • Arthritis Development and Assessment:

    • Monitor the rats for signs of arthritis, which typically develop 11-14 days after the primary immunization.

    • Clinically score the severity of arthritis in each paw based on erythema and swelling.

  • Vitexin Administration:

    • Begin Vitexin treatment at a predetermined time point (e.g., prophylactically from day 0 or therapeutically after the onset of arthritis).

    • Administer Vitexin at the desired dose and route.

  • Efficacy Evaluation:

    • Continue to score arthritis severity and measure paw thickness regularly.

    • At the end of the study, collect blood for serological analysis (e.g., cytokine levels) and paws for histological examination.

Signaling Pathway in Anti-Inflammatory Effects

Vitexin has been shown to alleviate inflammation by modulating the JAK/STAT signaling pathway.

anti_inflammatory_pathway cluster_jak_stat JAK/STAT/SOCS Signaling Pathway Vitexin_JAK Vitexin JAK JAK Vitexin_JAK->JAK inhibits SOCS SOCS Vitexin_JAK->SOCS activates STAT STAT JAK->STAT activates Inflammatory_Cytokines Inflammatory Cytokines (IL-1β, IL-6, TNF-α) STAT->Inflammatory_Cytokines promotes production SOCS->JAK inhibits

Vitexin's anti-inflammatory signaling pathway.

III. Neuroprotective Effects of Vitexin

Chemically-induced seizure models in mice are commonly used to investigate the anticonvulsant and neuroprotective effects of compounds like Vitexin.

Quantitative Data Summary: Neuroprotective Effects
Animal ModelConditionVitexin Dosage & AdministrationKey FindingsReference(s)
Pentylenetetrazole (PTZ)-induced Seizure Mouse ModelSeizures1.25, 2.5, and 5 mg/kg, i.p.Dose-dependent protection against seizures; Increased latency to the first seizure.[9]
Picrotoxin-induced Seizure Mouse ModelSeizures1.25, 2.5, and 5 mg/kg, i.p.Dose-dependent protection against seizures; Increased latency to the first seizure.[9]
Lead (Pb)-induced Neurotoxicity Wistar Rat ModelNeurotoxicity50 mg/kgReduced oxidative stress, neuronal damage, and microglial activation.[10]
Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model

This protocol outlines the procedure for inducing seizures in mice using PTZ to assess the anticonvulsant activity of Vitexin.

Materials:

  • Male Swiss or C57BL/6 mice

  • Pentylenetetrazole (PTZ) solution (e.g., 90 mg/kg in 0.9% saline)

  • Vitexin

  • Vehicle for Vitexin administration (e.g., 0.9% saline containing 1% DMSO)[11]

  • Observation cages

Procedure:

  • Animal Acclimatization:

    • Acclimatize mice to the experimental environment for at least one hour before the test.

  • Vitexin Administration:

    • Administer Vitexin or the vehicle to the respective groups of mice via the desired route (e.g., intraperitoneal injection).

  • Seizure Induction:

    • 30-60 minutes after Vitexin/vehicle administration, inject PTZ intraperitoneally.

  • Observation:

    • Immediately after PTZ injection, place each mouse in an individual observation cage.

    • Observe the mice for 30 minutes for the onset and severity of seizures (e.g., latency to the first myoclonic jerk, generalized clonic-tonic seizures).

  • Data Analysis:

    • Record the latency to seizures and the percentage of animals protected from seizures in each group.

Experimental Workflow: Neuroprotective Studies

neuroprotection_workflow Animal_Acclimatization Animal Acclimatization Vitexin_Admin Vitexin/Vehicle Administration Animal_Acclimatization->Vitexin_Admin Seizure_Induction Seizure Induction (e.g., PTZ) Vitexin_Admin->Seizure_Induction Behavioral_Observation Behavioral Observation (30 min) Seizure_Induction->Behavioral_Observation Data_Analysis Data Analysis (Latency, Protection %) Behavioral_Observation->Data_Analysis

Workflow for neuroprotective studies.

References

Application Notes and Protocols for Assessing the Antioxidant Capacity of Vitexin Caffeate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexin caffeate, a flavonoid glycoside, is a subject of growing interest in the scientific community due to its potential health benefits, which are largely attributed to its antioxidant properties. Antioxidants are crucial in mitigating the damaging effects of oxidative stress, a key factor in the pathogenesis of numerous diseases. Therefore, the accurate assessment of the antioxidant capacity of compounds like this compound is essential for drug development and nutraceutical research. This document provides detailed protocols for commonly employed antioxidant assays—DPPH, ABTS, FRAP, and ORAC—to enable a comprehensive evaluation of the antioxidant potential of this compound.

Data Presentation

A thorough literature search was conducted to collate quantitative data on the antioxidant capacity of this compound. While specific data for this compound is limited, the following table summarizes the available data for the closely related compound, vitexin, to provide a comparative reference. It is recommended that researchers generate specific data for this compound using the protocols outlined below.

AssayCompoundIC50 / ValueUnitsReference CompoundReference Compound ValueUnits
DPPH Vitexin~60 (inhibition at 100 µg/mL)%---
ABTS VitexinData not available-TroloxData not availableµmol TE/g
FRAP VitexinData not available-FeSO₄Data not availablemmol Fe²⁺/g
ORAC VitexinData not available-TroloxData not availableµmol TE/g

Note: The provided DPPH value for vitexin is an approximation based on graphical data and should be considered indicative. Researchers are strongly encouraged to determine the precise IC50 value for this compound.

Experimental Protocols

Detailed methodologies for four key antioxidant capacity assays are provided below. These protocols are designed to be followed in a laboratory setting for the assessment of pure compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.

  • Preparation of Sample and Standard Solutions:

    • Dissolve this compound in methanol to prepare a stock solution (e.g., 1 mg/mL).

    • Prepare a series of dilutions of the this compound stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a similar dilution series for the positive control.

  • Assay Protocol:

    • In a 96-well microplate, add 100 µL of each sample dilution to separate wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the control, add 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)

  • Potassium persulfate

  • Methanol or ethanol (analytical grade)

  • Phosphate buffered saline (PBS, pH 7.4)

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of Working ABTS•+ Solution:

    • Dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Create a series of dilutions from the stock solution.

    • Prepare a Trolox standard curve (e.g., 0-500 µM).

  • Assay Protocol:

    • Add 20 µL of each sample dilution or Trolox standard to separate wells of a 96-well plate.

    • Add 180 µL of the working ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated as for the DPPH assay. The antioxidant capacity is expressed as Trolox Equivalents (TE) by comparing the percentage of inhibition of the sample with that of the Trolox standards.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a blue-colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Standard (e.g., Ferrous sulfate (FeSO₄) or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the reagent to 37°C before use.

  • Preparation of Sample and Standard Solutions:

    • Dissolve this compound in a suitable solvent.

    • Prepare a dilution series of the sample.

    • Prepare a standard curve using FeSO₄ (e.g., 100-1000 µM) or Trolox.

  • Assay Protocol:

    • Add 20 µL of the sample or standard to wells of a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from the standard curve and expressed as mmol of Fe²⁺ equivalents per gram of sample or as Trolox Equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Materials:

  • This compound

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • Positive control (e.g., Trolox)

  • Black 96-well microplate

  • Fluorescence microplate reader with temperature control

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of fluorescein (e.g., 4 µM) in phosphate buffer.

    • Prepare a fresh solution of AAPH (e.g., 240 mM) in phosphate buffer.

    • Prepare a Trolox stock solution and a series of dilutions for the standard curve (e.g., 6.25-100 µM).

  • Preparation of Sample Solutions:

    • Dissolve this compound in a suitable solvent and prepare a series of dilutions.

  • Assay Protocol:

    • In a black 96-well plate, add 25 µL of each sample dilution or Trolox standard to separate wells.

    • Add 150 µL of the fluorescein working solution to all wells.

    • Incubate the plate at 37°C for 30 minutes in the plate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

  • Measurement: Immediately begin monitoring the fluorescence decay every minute for at least 60 minutes. The excitation wavelength is 485 nm, and the emission wavelength is 520 nm.

  • Calculation: The area under the curve (AUC) is calculated for each sample and standard. The net AUC is obtained by subtracting the AUC of the blank. The antioxidant capacity is expressed as micromoles of Trolox Equivalents (TE) per gram of the sample.

Mandatory Visualizations

Antioxidant Capacity Assessment Workflow

G Workflow for Assessing this compound Antioxidant Capacity cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Compound This compound Stock Prepare Stock Solution Compound->Stock Dilutions Prepare Serial Dilutions Stock->Dilutions DPPH DPPH Assay Dilutions->DPPH ABTS ABTS Assay Dilutions->ABTS FRAP FRAP Assay Dilutions->FRAP ORAC ORAC Assay Dilutions->ORAC Spectro Spectrophotometric / Fluorometric Reading DPPH->Spectro ABTS->Spectro FRAP->Spectro ORAC->Spectro Calc Calculate % Inhibition / AUC Spectro->Calc IC50 Determine IC50 / TEAC Calc->IC50 Report Report Results IC50->Report

Caption: A generalized workflow for determining the antioxidant capacity of this compound.

Nrf2 Signaling Pathway in Antioxidant Response

Flavonoids, including potentially this compound, can exert their antioxidant effects by modulating cellular signaling pathways. The Nrf2-ARE pathway is a key mechanism for cellular defense against oxidative stress.

G Nrf2-ARE Signaling Pathway cluster_stress Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS/RNS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces VC This compound VC->Keap1_Nrf2 Potentially Modulates Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Oxidation/Modification Nrf2_free Nrf2 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Keap1_mod->Nrf2_free Release ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription Genes->ROS Detoxification

Caption: The Nrf2-ARE pathway, a potential target for the antioxidant action of flavonoids.

Evaluating the Anti-Inflammatory Effects of Vitexin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Note on "Vitexin Caffeate": While the initial request specified "this compound," a comprehensive literature search did not yield specific studies on a compound with this name. The available body of research extensively covers the anti-inflammatory properties of Vitexin , a well-characterized flavonoid glycoside. Therefore, these application notes and protocols focus on the established methods for evaluating the anti-inflammatory effects of Vitexin.

Introduction

Vitexin, a flavonoid glycoside found in various medicinal plants, has demonstrated significant anti-inflammatory properties.[1] Its mechanism of action involves the modulation of key inflammatory signaling pathways, making it a compound of interest for the development of novel anti-inflammatory therapeutics. These application notes provide detailed protocols for in vitro and in vivo models to assess the anti-inflammatory efficacy of Vitexin, along with methods to investigate its molecular mechanisms.

In Vitro Anti-Inflammatory Activity Assessment

Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages

This model is a widely used in vitro system to screen for anti-inflammatory agents. LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators.

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.[2]

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell adherence.[3]

  • Treatment: Pre-treat the cells with various concentrations of Vitexin (e.g., 1, 10, 50, 100 µM) for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the control group) and incubate for 24 hours.[2]

  • Nitric Oxide Measurement (Griess Assay):

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) to the supernatant.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration based on a sodium nitrite standard curve. The percentage inhibition of NO production can be calculated relative to the LPS-stimulated control.[4][5]

Experimental Protocol: Measurement of Pro-Inflammatory Cytokines (TNF-α, IL-6, IL-1β)

  • Follow steps 1-4 of the Nitric Oxide Inhibition protocol.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[6][7]

Data Presentation: In Vitro Anti-Inflammatory Effects of Vitexin

Concentration (µM)% Inhibition of NO Production (IC₅₀)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)
Vitexin IC₅₀ values reported for similar flavonoids are in the µM range. Specific IC₅₀ for Vitexin on NO production varies across studies.Dose-dependent inhibition observed.[8]Dose-dependent inhibition observed.[8][9]Dose-dependent inhibition observed.[8]
Control (LPS only) 0%0%0%0%

Note: Specific quantitative data for dose-dependent inhibition by Vitexin can vary between experiments and should be determined empirically.

In Vivo Anti-Inflammatory Activity Assessment

Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.

Experimental Protocol:

  • Animals: Use male Wistar or Sprague-Dawley rats (150-200 g).

  • Grouping: Divide the animals into groups: Control (vehicle), Carrageenan, Vitexin-treated (various doses, e.g., 10, 20, 40 mg/kg), and Positive Control (e.g., Indomethacin, 10 mg/kg).

  • Drug Administration: Administer Vitexin or the vehicle intraperitoneally or orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Presentation: In Vivo Anti-Inflammatory Effects of Vitexin

TreatmentDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema at 3h
Control -Data to be determined experimentally0%
Carrageenan -Data to be determined experimentally-
Vitexin 10Data to be determined experimentallyDose-dependent inhibition
Vitexin 20Data to be determined experimentallyDose-dependent inhibition
Vitexin 40Data to be determined experimentallyDose-dependent inhibition
Indomethacin 10Data to be determined experimentallySignificant inhibition

Note: The degree of edema and inhibition will vary depending on the specific experimental conditions.

Investigation of Molecular Mechanisms

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

To understand the molecular mechanisms underlying Vitexin's anti-inflammatory effects, Western blotting can be used to analyze the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways in LPS-stimulated RAW 264.7 cells.

Experimental Protocol:

  • Cell Culture and Treatment: Culture and treat RAW 264.7 cells with Vitexin and LPS as described in the in vitro protocols. For phosphorylation studies, a shorter LPS stimulation time (e.g., 15-60 minutes) is typically used.

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors to extract total protein. For nuclear translocation studies, perform nuclear and cytoplasmic fractionation.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of p65 (NF-κB), IκBα, p38, ERK1/2, and JNK overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.[10][11][12][13]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualizations

Experimental_Workflow_In_Vitro cluster_culture Cell Culture cluster_treatment Treatment & Stimulation cluster_analysis Analysis start RAW 264.7 Cells seed Seed in 96-well plate start->seed vitexin Pre-treat with Vitexin seed->vitexin lps Stimulate with LPS vitexin->lps griess Griess Assay (NO) lps->griess elisa ELISA (Cytokines) lps->elisa western Western Blot (Signaling) lps->western

In Vitro Experimental Workflow

Experimental_Workflow_In_Vivo cluster_prep Preparation cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis animals Group Rats treatment Administer Vitexin/Vehicle animals->treatment carrageenan Inject Carrageenan treatment->carrageenan plethysmometer Measure Paw Volume carrageenan->plethysmometer analysis Calculate % Inhibition plethysmometer->analysis

In Vivo Experimental Workflow

NF_kappaB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p65) Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Transcription Vitexin Vitexin Vitexin->IKK Inhibits Vitexin->NFkB Inhibits Translocation IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Release

NF-κB Signaling Pathway Inhibition

MAPK_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ASK1 ASK1 TLR4->ASK1 Activates ERK ERK1/2 TLR4->ERK p38 p38 ASK1->p38 JNK JNK ASK1->JNK AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes Vitexin Vitexin Vitexin->p38 Inhibits Phosphorylation Vitexin->ERK Inhibits Phosphorylation Vitexin->JNK Inhibits Phosphorylation

MAPK Signaling Pathway Inhibition

References

Application of Vitexin Caffeate and Vitexin in In Vitro Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexin, a naturally occurring flavone glycoside, and its derivatives such as Vitexin caffeate, have garnered significant interest in the scientific community for their potential therapeutic applications in a variety of diseases. These compounds have demonstrated a range of biological activities in preclinical studies, including anti-inflammatory, anticancer, and neuroprotective effects. This document provides a comprehensive overview of the in vitro applications of Vitexin and this compound, with a focus on their mechanisms of action in various disease models. Detailed experimental protocols and quantitative data from published studies are presented to facilitate further research and drug development efforts.

Data Presentation

Table 1: Cytotoxicity of Vitexin in Various Cancer Cell Lines
Cell LineCancer TypeIC50 Value (µM)AssayReference
U251Glioblastoma108.8CCK-8[1]
Caco-2Colon Cancer38.01 (µg/mL)MTT[2]
Hep-2Laryngeal Carcinoma10MTT[3]
Table 2: Effects of Vitexin on Cell Viability and Apoptosis
Cell LineTreatment ConcentrationEffect on Cell ViabilityApoptosis InductionReference
Caco-2IC50 (38.01 µg/mL)28.40% decreaseSignificant increase[2]
U251IC50 (108.8 µM)Suppression of proliferationIncreased apoptotic rate[1]
Table 3: Anti-inflammatory Activity of Vitexin
AssayModel SystemEffectQuantitative DataReference
Albumen Denaturation InhibitionIn vitroInhibition of protein denaturation54.2% inhibition[4]
Proteinase Inhibitory ActivityIn vitroInhibition of proteinase activity57.8% inhibition[4]
Nitric Oxide (NO) ProductionLPS-stimulated macrophagesReduction in NO levelsData not specified[5]

Signaling Pathways Modulated by Vitexin

Vitexin exerts its biological effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation. The following diagrams illustrate the inhibitory effects of Vitexin on the NF-κB and JAK/STAT signaling pathways.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Expression Nucleus->Gene Vitexin Vitexin Vitexin->IKK inhibits JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates Nucleus Nucleus STAT->Nucleus translocates to Gene Target Gene Expression Nucleus->Gene Vitexin Vitexin Vitexin->JAK inhibits phosphorylation Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Cell_Culture Cell Seeding Treatment Vitexin Treatment Cell_Culture->Treatment MTT_Assay MTT Assay (Cytotoxicity) Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) MTT_Assay->Apoptosis_Assay Western_Blot Western Blot (Signaling Pathways) MTT_Assay->Western_Blot Cell_Cycle Cell Cycle Analysis MTT_Assay->Cell_Cycle

References

Development of Vitexin as a Potential Therapeutic Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive overview of the development of Vitexin as a potential therapeutic agent. Vitexin, a C-glycosyl flavone, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. These application notes summarize key quantitative data from preclinical studies, provide detailed protocols for essential experimental assays, and illustrate the signaling pathways through which Vitexin exerts its effects.

It is important to distinguish Vitexin from Vitexin caffeate. While both are natural flavonoids, Vitexin (apigenin-8-C-glucoside) is the subject of extensive research. This compound is a distinct, less-studied compound. Given the wealth of available data, this document will focus on the therapeutic development of Vitexin.

Data Presentation: Quantitative Summary of Vitexin's Bioactivity

The following tables summarize the quantitative data on the efficacy and pharmacokinetic profile of Vitexin from various preclinical studies.

Table 1: In Vitro Anti-Cancer Activity of Vitexin (IC50 Values)
Cancer Cell LineCell TypeIC50 (µM)Reference
U251Human Glioblastoma108.8[1]
HCT116Human Colorectal Carcinoma203.27 ± 9.85[2]
HEC-1BHuman Endometrial Cancer9.89
IshikawaHuman Endometrial Cancer12.35
Hep-2Human Laryngeal Carcinoma10[3]
Table 2: In Vivo Anti-Cancer Efficacy of Vitexin
Cancer ModelAnimal ModelVitexin DosageTreatment DurationOutcomeReference
Endometrial Cancer XenograftBALB/c mice80 mg/kg30 daysSignificant blockage of tumor growth.
Non-Small Cell Lung Cancer (NSCLC) XenograftNude miceNot specifiedNot specifiedSignificant reduction in average tumor weight.
Epithelial Ovarian Cancer XenograftNude mice40 mg/kgNot specifiedSignificantly inhibited tumor growth.[4]
Hepatocellular Carcinoma XenograftC57BL/6 mice2 mg/kg4 weeksSignificant suppression in tumor size.[5]
Multi-drug Resistant Colorectal Cancer XenograftBalb/c nude mice25 mg/kg or 50 mg/kg (oral)Not specifiedSignificantly reduced tumor size.[6]
Table 3: In Vivo Anti-Inflammatory and Neuroprotective Effects of Vitexin
ModelAnimal ModelVitexin DosageKey FindingsReference
Carrageenan-induced paw edemaRatNot specifiedDemonstrated anti-inflammatory activity.[2]
Collagen-induced arthritisRat10 mg/kg bwSignificantly reduced inflammatory markers (IL-1β, IL-6, TNF-α).[7]
High-fat diet-induced oxidative stressMouse10 mg/kgDecreased oxidative stress and inflammation in the brain and intestine.[8]
Chemically-induced seizuresMouse1.25, 2.5, and 5 mg/kg (i.p.)Dose-dependent protection against seizures.[9]
Lead-induced neurotoxicityWistar rats50 mg/kg (oral)Reduced oxidative stress, neuronal damage, and microglial activation.[10]
Streptozotocin-induced diabetic brain injuryRat1 mg/kgConferred neuroprotection by lowering lipid peroxidation.[11]
Ischemia brain lesionsNot specified3.25, 7.50, and 15.00 mg/kgShowed neuroprotection by modulating ERK1/2 and JNK pathways.[11]
Table 4: Pharmacokinetic Parameters of Vitexin in Rats
Administration RouteDoseCmaxTmaxt1/2 (elimination)Absolute Bioavailability (F)Reference
Intravenous10 mg/kg--~25 min-[12]
Intravenous10 mg/kg--46.01 ± 0.810 min-
Oral30 mg/kg0.51 ± 0.015 µg/ml15.82 ± 0.172 min59.81 ± 2.31 min4.91 ± 0.761%

Experimental Protocols

Detailed methodologies for key experiments in the evaluation of Vitexin's therapeutic potential are provided below.

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol is adapted for the evaluation of natural compounds like Vitexin.

Objective: To determine the cytotoxic effect of Vitexin on cancer cell lines and to calculate the IC50 value.

Materials:

  • Vitexin stock solution (dissolved in DMSO)

  • Cancer cell line of interest

  • 96-well microplates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cell attachment.

  • Treatment with Vitexin:

    • Prepare serial dilutions of Vitexin from the stock solution in serum-free medium.

    • Remove the medium from the wells and add 100 µL of the Vitexin dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest Vitexin concentration) and a blank (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value, which is the concentration of Vitexin that inhibits cell growth by 50%.

Protocol 2: Analysis of Signaling Pathway Modulation by Western Blotting

Objective: To investigate the effect of Vitexin on the expression and phosphorylation of key proteins in signaling pathways like PI3K/Akt/mTOR.

Materials:

  • Cells treated with Vitexin as described in the MTT assay protocol.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels.

  • Transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • TBST (Tris-Buffered Saline with 0.1% Tween 20).

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Protein Extraction:

    • After treatment with Vitexin, wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH).

Protocol 3: In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of Vitexin in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice).

  • Cancer cell line of interest.

  • Matrigel (optional).

  • Vitexin formulation for in vivo administration (e.g., in saline or a suitable vehicle).

  • Calipers.

  • Anesthesia.

Procedure:

  • Cell Preparation and Implantation:

    • Harvest cancer cells and resuspend them in sterile PBS or medium, with or without Matrigel, at a concentration of 1-10 x 10^6 cells per 100 µL.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice regularly for tumor formation.

    • Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Vitexin Administration:

    • Administer Vitexin to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.

    • Administer the vehicle to the control group using the same schedule and route.

  • Tumor Measurement and Monitoring:

    • Measure the tumor dimensions with calipers every 2-3 days.

    • Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Monitor the body weight and general health of the mice throughout the study.

  • Study Termination and Analysis:

    • At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise the tumors and measure their final weight.

    • The tumor tissue can be used for further analysis, such as immunohistochemistry or Western blotting.

  • Data Analysis:

    • Compare the tumor growth rates, final tumor volumes, and tumor weights between the treatment and control groups to assess the anti-tumor efficacy of Vitexin.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by Vitexin and a typical experimental workflow for its evaluation.

PI3K_Akt_mTOR_Pathway Vitexin Vitexin PI3K PI3K Vitexin->PI3K Inhibits Receptor Growth Factor Receptor Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Angiogenesis Angiogenesis mTORC1->Angiogenesis

Caption: Vitexin inhibits the PI3K/Akt/mTOR signaling pathway.

NFkB_Pathway cluster_Nucleus Vitexin Vitexin IKK IKK Vitexin->IKK Inhibits Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to InflammatoryGenes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB->InflammatoryGenes Induces Transcription

Caption: Vitexin suppresses the NF-κB inflammatory pathway.

JAK_STAT_Pathway cluster_Nucleus Vitexin Vitexin JAK JAK Vitexin->JAK Inhibits SOCS SOCS Vitexin->SOCS Upregulates Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to GeneExpression Gene Expression (Inflammation, Proliferation) STAT_dimer->GeneExpression Induces Transcription SOCS->JAK Inhibits

Caption: Vitexin modulates the JAK/STAT signaling pathway.

Experimental_Workflow InVitro In Vitro Studies MTT MTT Assay (Cytotoxicity, IC50) InVitro->MTT WesternBlot Western Blot (Signaling Pathways) InVitro->WesternBlot MigrationInvasion Migration/Invasion Assays InVitro->MigrationInvasion InVivo In Vivo Studies MTT->InVivo WesternBlot->InVivo MigrationInvasion->InVivo Xenograft Tumor Xenograft Model InVivo->Xenograft InflammationModel Inflammation Model InVivo->InflammationModel NeuroprotectionModel Neuroprotection Model InVivo->NeuroprotectionModel Pharmacokinetics Pharmacokinetics Xenograft->Pharmacokinetics InflammationModel->Pharmacokinetics NeuroprotectionModel->Pharmacokinetics DataAnalysis Data Analysis & Conclusion Pharmacokinetics->DataAnalysis

Caption: Experimental workflow for evaluating Vitexin.

Conclusion

The preclinical data strongly suggest that Vitexin holds significant promise as a therapeutic agent for a range of diseases, particularly cancer, inflammatory disorders, and neurodegenerative conditions. Its ability to modulate multiple key signaling pathways underscores its potential for multi-targeted therapy. However, its low oral bioavailability presents a challenge that needs to be addressed through formulation strategies. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of Vitexin. Future studies should focus on clinical trials to validate these preclinical findings in human subjects.

References

Application Notes and Protocols for In Vivo Studies of Vitexin Caffeate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are primarily based on in vivo studies conducted on Vitexin , the parent flavonoid glycoside. Currently, there is a significant lack of published in vivo research specifically on Vitexin Caffeate . The experimental designs and methodologies described herein are extrapolated from studies on Vitexin and are intended to serve as a comprehensive guide for researchers. It is recommended that these protocols be adapted and optimized for this compound based on preliminary in vitro findings and dose-response studies.

Introduction

Vitexin, an apigenin-8-C-glucoside, is a flavonoid found in various medicinal plants and has demonstrated a wide array of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] this compound, a derivative of Vitexin, is also a flavone glycoside isolated from plants such as Vitex negundo.[3] This document provides detailed experimental designs and protocols for conducting in vivo studies to evaluate the therapeutic potential of this compound in preclinical animal models.

Animal Models and Husbandry

For in vivo studies, the choice of animal model is critical and depends on the research question. Commonly used models include:

  • Mice: Balb/c, C57BL/6, and immunodeficient strains (e.g., nude or SCID mice for tumor xenografts).

  • Rats: Sprague-Dawley or Wistar rats are often used for inflammatory and toxicological studies.

General Husbandry:

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (55 ± 10%).

  • Diet: Standard laboratory chow and water should be provided ad libitum.

  • Acclimatization: Animals should be allowed to acclimatize to the laboratory conditions for at least one week before the commencement of experiments.

  • Ethics: All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body.

Pharmacokinetic Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for designing effective in vivo efficacy studies. Based on studies with Vitexin, a preliminary pharmacokinetic profile can be established.

Table 1: Pharmacokinetic Parameters of Vitexin in Rats
ParameterIntravenous (10 mg/kg)Oral (30 mg/kg)
Cmax (µg/mL) -0.413 ± 0.015
Tmax (min) -15.82 ± 0.172
t1/2 (min) 59.81 ± 2.31-
AUC (µg/mL*min) --
Absolute Bioavailability (%) -4.91

Data extrapolated from studies on Vitexin.

Experimental Protocol: Pharmacokinetic Analysis
  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Drug Preparation: Prepare this compound in a suitable vehicle (e.g., 20% propylene glycol in water).

  • Administration:

    • Intravenous (IV): Administer a single dose (e.g., 10 mg/kg) via the tail vein.

    • Oral (PO): Administer a single dose (e.g., 30 mg/kg) by oral gavage.

  • Blood Sampling: Collect blood samples (approx. 200 µL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Sample Analysis: Analyze the concentration of this compound in plasma samples using a validated High-Performance Liquid Chromatography (HPLC) method.

  • Pharmacokinetic Calculation: Calculate the key pharmacokinetic parameters using appropriate software (e.g., WinNonlin).

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used and well-established method for evaluating the anti-inflammatory activity of compounds.[4][5]

Table 2: Effect of Vitexin on Carrageenan-Induced Paw Edema in Rats
Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3h
Control (Vehicle) -0
Vitexin 10Significant reduction
Indomethacin (Standard) 5Significant reduction

Qualitative data from referenced studies. Quantitative data should be generated in specific experiments.

Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g).

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group I: Vehicle control (e.g., normal saline).

    • Group II: this compound (e.g., 10, 20, 40 mg/kg, p.o.).

    • Group III: Positive control (e.g., Indomethacin, 5 mg/kg, p.o.).

  • Drug Administration: Administer the respective treatments orally 1 hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[4]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[4]

  • Calculation of Edema Inhibition:

    • Percent Edema = [(Vt - V0) / V0] * 100

    • Percent Inhibition = [(Ec - Et) / Ec] * 100

      • Vt = Paw volume at time t

      • V0 = Initial paw volume

      • Ec = Average edema of the control group

      • Et = Average edema of the treated group

Workflow for Carrageenan-Induced Paw Edema Model

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (1 week) Grouping Random Grouping (n=6 per group) Animal_Acclimatization->Grouping Drug_Prep Prepare this compound & Controls Grouping->Drug_Prep Drug_Admin Oral Administration of Test Compounds Drug_Prep->Drug_Admin Carrageenan_Injection Inject 1% Carrageenan (0.1 mL sub-plantar) Drug_Admin->Carrageenan_Injection 1 hour after Paw_Measurement Measure Paw Volume (0, 1, 2, 3, 4, 5 hours) Carrageenan_Injection->Paw_Measurement Calc_Edema Calculate Percent Edema Paw_Measurement->Calc_Edema Calc_Inhibition Calculate Percent Inhibition Calc_Edema->Calc_Inhibition Stats Statistical Analysis Calc_Inhibition->Stats

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Anticancer Activity: Xenograft Tumor Model

To evaluate the in vivo anticancer potential of this compound, a xenograft tumor model using human cancer cell lines in immunodeficient mice is commonly employed.[6][7]

Table 3: Effect of Vitexin on Tumor Growth in Xenograft Models
Cancer Cell LineAnimal ModelVitexin Dose (mg/kg)RouteTumor Growth Inhibition
Epithelial Ovarian CancerNude Mice25, 50OralDose-dependent reduction in tumor weight
Colorectal Cancer (HCT-116)Balb/c Nude Mice25, 50OralSignificant reduction in tumor size

Data extrapolated from studies on Vitexin.[8][9]

Experimental Protocol: Xenograft Tumor Model
  • Cell Culture: Culture the desired human cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer) under standard conditions.

  • Animal Model: Female athymic nude mice (4-6 weeks old).

  • Tumor Cell Implantation:

    • Harvest cancer cells and resuspend them in a sterile, serum-free medium or PBS.

    • Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.[10]

  • Tumor Growth Monitoring:

    • Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

    • Measure tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (width)² x length / 2.[10]

  • Grouping and Treatment:

    • Randomize mice into treatment groups (n=8-10 per group) once tumors reach the desired size.

    • Administer this compound (e.g., 25, 50 mg/kg) and vehicle control via the desired route (e.g., oral gavage) daily or on a specified schedule.

  • Endpoint:

    • Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).

    • At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Analysis:

    • Compare tumor growth curves and final tumor weights between the treated and control groups.

    • Perform histological and immunohistochemical analysis of tumor tissues to assess apoptosis (e.g., TUNEL stain), proliferation (e.g., Ki-67 stain), and angiogenesis (e.g., CD31 stain).

Workflow for Xenograft Tumor Model

G cluster_prep Preparation cluster_tumor Tumor Establishment cluster_treatment Treatment & Analysis Cell_Culture Culture Cancer Cells Cell_Harvest Harvest & Resuspend Cells Cell_Culture->Cell_Harvest Injection Subcutaneous Injection of Cells Cell_Harvest->Injection Animal_Prep Prepare Nude Mice Animal_Prep->Injection Tumor_Monitoring Monitor Tumor Growth (Calipers) Injection->Tumor_Monitoring Grouping Randomize into Groups (Tumor Volume ~100 mm³) Tumor_Monitoring->Grouping Treatment Administer this compound (Daily) Grouping->Treatment Endpoint Euthanize & Excise Tumors Treatment->Endpoint Analysis Tumor Weight & IHC Endpoint->Analysis

Caption: Workflow for establishing and evaluating treatment in a xenograft tumor model.

Antioxidant Activity: In Vivo Assays

The antioxidant potential of this compound can be assessed by measuring the activity of key antioxidant enzymes and the levels of lipid peroxidation products in tissues.[2][11]

Table 4: Effect of Vitexin on Antioxidant Markers in Mice
MarkerTissueEffect of Vitexin (40 mg/kg)
Superoxide Dismutase (SOD) Liver, Brain, KidneyIncreased activity
Catalase (CAT) Liver, Brain, KidneyIncreased activity
Glutathione Peroxidase (GPx) Liver, Brain, KidneyIncreased activity
Malondialdehyde (MDA) Liver, Brain, KidneyDecreased levels

Data from a D-galactose-induced aging model in mice.[2]

Experimental Protocol: In Vivo Antioxidant Assays
  • Animal Model: Male Balb/c mice (20-25 g).

  • Experimental Design:

    • Induce oxidative stress using a suitable model (e.g., high-fat diet, D-galactose injection, or exposure to a toxin).

    • Include a normal control group, a model control group, and this compound treatment groups at various doses.

  • Treatment: Administer this compound daily for the duration of the study (e.g., 4-8 weeks).

  • Tissue Collection: At the end of the experiment, euthanize the animals and collect relevant tissues (e.g., liver, brain, kidney).

  • Tissue Homogenization: Homogenize the tissues in an appropriate buffer (e.g., phosphate buffer) on ice.

  • Biochemical Assays:

    • SOD Activity: Measure using a commercial kit based on the inhibition of a chromogenic reaction.

    • CAT Activity: Measure by monitoring the decomposition of hydrogen peroxide at 240 nm.[12]

    • GPx Activity: Measure using a coupled reaction with glutathione reductase.

    • MDA Levels: Measure as an indicator of lipid peroxidation using the thiobarbituric acid reactive substances (TBARS) assay.

  • Data Analysis: Express enzyme activities as units per milligram of protein and MDA levels as nanomoles per milligram of protein. Compare the results between groups using appropriate statistical tests.

Signaling Pathway Analysis

Vitexin has been shown to modulate several key signaling pathways involved in inflammation, cancer, and apoptosis.[13][14] Investigating the effect of this compound on these pathways can provide insights into its mechanism of action.

Key Signaling Pathways Modulated by Vitexin
  • JAK/STAT/SOCS Pathway: Involved in inflammation and immune response. Vitexin has been shown to reduce the expression of JAK/STAT and increase SOCS levels in an arthritis rat model.[13]

  • VEGFA/VEGFR2 Pathway: A critical pathway in angiogenesis (new blood vessel formation), which is essential for tumor growth. Vitexin can inhibit this pathway.

  • p38 MAPK and ERK1/2 Pathways: These are key pathways in cell proliferation, differentiation, and apoptosis.

Diagrams of Signaling Pathways

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus STAT_dimer_n STAT Dimer Gene Target Gene Transcription SOCS SOCS SOCS->JAK Inhibits Vitexin Vitexin Vitexin->JAK Inhibits Vitexin->STAT Inhibits Phosphorylation Gene_n Target Gene Transcription (e.g., inflammatory cytokines) STAT_dimer_n->Gene_n Gene_n->SOCS Induces

Caption: Vitexin's modulation of the JAK/STAT/SOCS signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFA VEGFA VEGFR2 VEGFR2 VEGFA->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF Raf PLCg->RAF AKT Akt PI3K->AKT Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Vitexin Vitexin Vitexin->VEGFA Downregulates Expression Vitexin->VEGFR2 Downregulates Expression

Caption: Inhibition of the VEGFA/VEGFR2 signaling pathway by Vitexin.

G Stress Stress Stimuli (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., MEKK, TAK1) Stress->MAPKKK GrowthFactors Growth Factors Ras Ras GrowthFactors->Ras MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38 p38 MAPK MKK3_6->p38 Apoptosis Apoptosis p38->Apoptosis Raf_erk Raf Ras->Raf_erk MEK1_2 MEK1/2 Raf_erk->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Proliferation Proliferation ERK1_2->Proliferation Vitexin Vitexin Vitexin->p38 Inhibits Phosphorylation Vitexin->ERK1_2 Inhibits Phosphorylation

Caption: Vitexin's inhibitory effects on p38 MAPK and ERK1/2 signaling.

Conclusion

These application notes and protocols provide a framework for the in vivo evaluation of this compound. It is imperative for researchers to adapt these general guidelines to their specific research questions, optimizing doses, treatment schedules, and analytical methods. Given the limited data on this compound, initial dose-finding and toxicity studies are strongly recommended before embarking on large-scale efficacy studies. The investigation of this compound holds promise for the development of novel therapeutics for a range of diseases.

References

Troubleshooting & Optimization

Technical Support Center: Vitexin Caffeate Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Vitexin caffeate. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which natural sources can it be isolated?

This compound is a flavone glycoside. It can be isolated from plants of the Vitex genus, such as Vitex negundo[1].

Q2: What are the key factors influencing the yield of this compound extraction?

The yield of flavonoid extraction, including this compound, is influenced by several factors:

  • Solvent Type and Concentration: The polarity of the solvent is crucial. Mixtures of alcohol (methanol or ethanol) and water are commonly used for flavonoid extraction[2][3].

  • Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat may lead to degradation of the target compound[4].

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the target compounds. However, prolonged extraction times can also lead to degradation[5].

  • pH: The pH of the extraction medium can affect the stability and solubility of flavonoids. Acidic conditions are often favorable for the extraction of flavonoids[6].

  • Solid-to-Liquid Ratio: A higher solvent-to-solid ratio can enhance the concentration gradient and improve extraction efficiency, though this also increases solvent consumption[4].

  • Particle Size of Plant Material: A smaller particle size increases the surface area for solvent contact, which can improve extraction efficiency[7].

Q3: What are the recommended solvents for this compound extraction?

While specific studies on this compound are limited, based on the extraction of the closely related compound Vitexin, the following solvent systems are recommended:

  • Methanol-water mixtures: A 40% methanol in water solution, containing a small amount of acetic acid (e.g., 0.5%), has been shown to be effective for Vitexin extraction[2].

  • Ethanol-water mixtures: Aqueous ethanol is also a commonly used and effective solvent for flavonoid extraction[8].

Q4: How does pH affect the stability of this compound during extraction?

Studies on the stability of Vitexin and caffeic acid, the components of this compound, indicate that they are more stable in acidic to neutral conditions and are highly labile under alkaline conditions[9][10]. Therefore, maintaining a slightly acidic pH during extraction is recommended to prevent degradation.

Q5: What is the recommended temperature range for this compound extraction?

For Vitexin, extraction is often performed at temperatures around 50-60°C[4][11]. Higher temperatures may increase extraction efficiency but also risk thermal degradation. It is advisable to conduct preliminary experiments to determine the optimal temperature for your specific plant material and extraction method.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Suboptimal solvent system.- Use a polar solvent, preferably a methanol-water or ethanol-water mixture. - Optimize the alcohol-to-water ratio; a 40% methanol solution has been found effective for Vitexin[2]. - Consider adding a small amount of acid (e.g., 0.5% acetic acid) to the solvent to improve stability and solubility[2].
Inefficient extraction method.- Consider using modern extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which are generally more efficient than conventional methods like maceration[12].
Insufficient extraction time or temperature.- Optimize the extraction time and temperature. For UAE, a time of around 50 minutes and a temperature of 50°C have been shown to be effective for flavonoids[11]. - Be cautious of excessive heat, as it can lead to degradation[11].
Inadequate sample preparation.- Ensure the plant material is dried and ground to a fine powder to increase the surface area for extraction[7].
Degradation of this compound High extraction temperature.- Lower the extraction temperature. Conduct a temperature optimization study to find the balance between yield and stability.
Alkaline pH of the extraction medium.- Adjust the pH of the solvent to be slightly acidic.
Prolonged exposure to light and air.- Protect the extraction mixture from light and perform the extraction under an inert atmosphere if possible.
Co-extraction of Impurities Non-selective solvent system.- Use a solvent system with optimized polarity for this compound. - Consider a multi-step extraction with solvents of increasing polarity to fractionate the extract. - Perform a clean-up step after extraction, such as solid-phase extraction (SPE).
Inconsistent Results Variability in plant material.- Use plant material from the same source and harvest time. - Standardize the drying and grinding process of the plant material.
Fluctuations in extraction parameters.- Carefully control all extraction parameters, including temperature, time, solvent composition, and solid-to-liquid ratio.

Experimental Protocols

Ultrasound-Assisted Extraction (UAE) of Flavonoids (General Protocol)

This protocol is a general guideline for the extraction of flavonoids and can be adapted for this compound.

Materials:

  • Dried and powdered plant material

  • Extraction solvent (e.g., 57% ethanol in water)

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Filter paper or syringe filter (0.45 µm)

  • Rotary evaporator

Procedure:

  • Weigh a specific amount of the powdered plant material (e.g., 1 g).

  • Add the extraction solvent at a specific liquid-to-solid ratio (e.g., 34 mL/g)[8].

  • Place the mixture in an ultrasonic bath or use a probe sonicator.

  • Set the extraction temperature (e.g., 74°C) and time (e.g., 46 minutes)[8].

  • After sonication, centrifuge the mixture to separate the solid residue.

  • Collect the supernatant and filter it.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

  • The crude extract can be further purified using techniques like column chromatography.

Data Presentation

Table 1: Comparison of Different Solvent Systems for Vitexin Extraction from Prosopis farcta

MethodSolvent SystemVitexin Yield (mg/g DW)
185% EthanolNot significantly different from method 4
270% Methanol0.498
340% Acidic Methanol (0.5% acetic acid)0.554
494% EthanolNot significantly different from method 1
5100% Methanol0.463
653% Acetonitrile0.313

Data adapted from Zafari & Sharifi (2020)[2][3]. DW = Dry Weight.

Mandatory Visualizations

Extraction_Method_Selection start Start: Define Extraction Goal thermolabile Is the target compound thermolabile? start->thermolabile conventional Conventional Methods (Maceration, Soxhlet) thermolabile->conventional No modern Modern Methods (UAE, MAE) thermolabile->modern Yes soxhlet_note Soxhlet may cause degradation conventional->soxhlet_note optimize Optimize Parameters (Solvent, Temp, Time, pH) conventional->optimize uae_mae_note UAE and MAE are generally faster and more efficient modern->uae_mae_note modern->optimize end End: High-Yield Extraction optimize->end

Caption: A logical workflow for selecting an appropriate extraction method.

Degradation_Pathway vitexin_caffeate This compound hydrolysis Hydrolysis vitexin_caffeate->hydrolysis Alkaline conditions oxidation Oxidation vitexin_caffeate->oxidation High temperature, Light stress_factors Stress Factors (High pH, High Temperature, Light) stress_factors->hydrolysis stress_factors->oxidation degradation_products Degradation Products hydrolysis->degradation_products oxidation->degradation_products

Caption: Potential degradation pathways for this compound during extraction.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Vitexin Caffeate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Vitexin Caffeate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a flavone glycoside, a natural compound found in various plants.[1] Like many flavonoids, it exhibits a range of promising pharmacological activities. However, its therapeutic potential is often limited by its low solubility in aqueous solutions, which can lead to poor absorption and bioavailability.

Q2: What is the typical aqueous solubility of compounds similar to this compound?

While specific data for this compound is limited, data for the closely related compound, vitexin, indicates poor aqueous solubility. For instance, vitexin has a solubility of approximately 0.5 mg/mL in a 1:1 solution of DMSO:PBS (pH 7.2) and is sparingly soluble in aqueous buffers alone.[2] The solubility of vitexin is also pH-dependent, with higher solubility observed in alkaline solutions.[3]

Q3: What are the primary strategies to enhance the aqueous solubility of this compound?

Several formulation strategies can be employed to overcome the poor aqueous solubility of this compound. These include:

  • pH Adjustment: Modifying the pH of the solution can increase the solubility of pH-dependent compounds.[3]

  • Co-solvency: The addition of a water-miscible organic solvent in which the compound is more soluble can enhance the overall solubility of the solution.

  • Complexation with Cyclodextrins: Encapsulating the this compound molecule within a cyclodextrin cavity can significantly improve its aqueous solubility and dissolution rate.[4]

  • Nanoparticle Formulation: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, leading to enhanced dissolution rates.[5][6][7]

  • Solid Dispersion: Dispersing this compound in an inert carrier at a solid state can improve its dissolution by reducing particle size and changing its crystalline form to a more soluble amorphous form.

  • Phytosome Formulation: Forming a complex between this compound and phospholipids can improve its solubility and bioavailability.[8][9]

Troubleshooting Guide

Issue EncounteredPossible CauseSuggested Solution
Precipitation of this compound upon dilution of a stock solution. The aqueous buffer concentration exceeds the solubility limit of the compound.1. Decrease the final concentration of this compound in the aqueous solution. 2. Increase the proportion of the organic co-solvent (e.g., DMSO) in the final solution, if experimentally permissible.[2] 3. Consider using a solubility-enhancing formulation such as a cyclodextrin inclusion complex or nanoparticle suspension.
Inconsistent results in biological assays. Poor and variable dissolution of this compound in the assay medium.1. Ensure complete dissolution of the compound in a suitable stock solvent before diluting in the aqueous medium. 2. Prepare fresh solutions for each experiment, as aqueous solutions of vitexin are not recommended for storage for more than one day.[2] 3. Utilize a formulation with improved solubility and dissolution properties to ensure consistent compound concentration.
Low bioavailability in in vivo studies. Poor absorption due to low solubility in gastrointestinal fluids.1. Formulate this compound as a solid dispersion, nanoparticle, or phytosome to enhance its dissolution rate and absorption.[5][6][7][8][9] 2. Investigate the use of absorption enhancers in the formulation.
Difficulty in preparing a stable aqueous formulation for experiments. The inherent hydrophobicity of this compound leads to rapid crashing out of solution.1. Prepare a cyclodextrin inclusion complex to form a stable, water-soluble formulation.[4] 2. Develop a nanosuspension, which can remain dispersed in an aqueous medium for a longer duration.[5][6][7]

Quantitative Data on Solubility Enhancement of Vitexin (as a proxy for this compound)

Table 1: Solubility of Vitexin in Various Solvents

SolventSolubility
DMSO~16.6 mg/mL[2]
Dimethyl formamide~14.3 mg/mL[2]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[2]
Water (pH 7)37.2 mg/L[3]
Phosphate buffer (pH 6)7.1 mg/L[3]
Phosphate buffer (pH 8)157.3 mg/L[3]

Table 2: Dissolution Rate Enhancement of Vitexin with Nanoparticle Formulation

FormulationDissolution Rate IncreaseParticle Size
Vitexin Nanoparticles5.58-fold higher than raw drug[5][6]80.5 nm[5][6]

Experimental Protocols

Protocol 1: Preparation of this compound-β-Cyclodextrin Inclusion Complex

This protocol is adapted from a method for vitexin.[4]

Materials:

  • This compound

  • β-Cyclodextrin

  • Deionized water

  • Ethanol

  • Magnetic stirrer

  • Freeze-dryer

Procedure:

  • Dissolve a specific molar ratio of this compound and β-cyclodextrin in a minimal amount of ethanol-water co-solvent. A 1:1 molar ratio is a common starting point.

  • Stir the solution at room temperature for 24-48 hours to allow for complex formation.

  • Freeze the resulting solution at -80°C.

  • Lyophilize the frozen solution for 48 hours to obtain a dry powder of the inclusion complex.

  • Characterize the formation of the inclusion complex using techniques such as FT-IR, DSC, and XRD.

Protocol 2: Preparation of this compound Nanoparticles via Antisolvent Precipitation and High-Pressure Homogenization

This protocol is based on a method developed for vitexin.[5][6]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Poloxamer 188 (or another suitable stabilizer)

  • High-pressure homogenizer

  • Lyophilizer

Procedure:

  • Antisolvent Precipitation:

    • Dissolve this compound in DMSO to prepare the solvent phase.

    • Use deionized water as the antisolvent.

    • Add the solvent phase to the antisolvent phase under constant stirring to precipitate the this compound.

  • High-Pressure Homogenization:

    • Suspend the precipitated this compound in an aqueous solution containing a stabilizer (e.g., 5% w/v Poloxamer 188).

    • Homogenize the suspension using a high-pressure homogenizer. Optimal conditions for vitexin were found to be 800 bar for 20 cycles.[5]

  • Lyophilization:

    • Freeze the resulting nanosuspension at -40°C for 24 hours.

    • Lyophilize the frozen suspension at -50°C for 48 hours to obtain a dry nanoparticle powder.

Protocol 3: Formulation of this compound Phytosomes

This protocol is adapted from a general method for preparing phytosomes.[8]

Materials:

  • This compound

  • Phosphatidylcholine (e.g., from soy)

  • Dichloromethane

  • n-Hexane

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve this compound and phosphatidylcholine in dichloromethane in a round-bottom flask. A 1:2 or 1:3 molar ratio of compound to phospholipid is a typical starting point.

  • Reflux the mixture for 2 hours.

  • Concentrate the mixture using a rotary evaporator to obtain a thin film.

  • Add n-hexane to the flask with constant stirring to precipitate the phytosome complex.

  • Filter and collect the precipitated phytosomes and dry under vacuum.

Visualizations

Signaling Pathways of Vitexin

Note: This diagram is based on the known signaling pathways of the closely related compound, vitexin, and may be applicable to this compound.[10]

vitexin_signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling Vitexin Vitexin PI3K PI3K Vitexin->PI3K Inhibits IκBα IκBα Vitexin->IκBα Prevents Degradation STAT3 STAT3 Vitexin->STAT3 Inhibits Apoptosis Apoptosis Vitexin->Apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Promotes NF-κB NF-κB Inflammation Inflammation NF-κB->Inflammation Promotes IκBα->NF-κB Inhibits STAT3->Cell Proliferation Promotes nanoparticle_workflow cluster_precipitation Antisolvent Precipitation cluster_homogenization High-Pressure Homogenization cluster_drying Lyophilization Dissolve this compound in DMSO Dissolve this compound in DMSO Add to Water (Antisolvent) Add to Water (Antisolvent) Dissolve this compound in DMSO->Add to Water (Antisolvent) Precipitate Formation Precipitate Formation Add to Water (Antisolvent)->Precipitate Formation Suspend Precipitate with Stabilizer Suspend Precipitate with Stabilizer Precipitate Formation->Suspend Precipitate with Stabilizer High-Pressure Homogenization High-Pressure Homogenization Suspend Precipitate with Stabilizer->High-Pressure Homogenization Nanosuspension Nanosuspension High-Pressure Homogenization->Nanosuspension Freeze Nanosuspension Freeze Nanosuspension Nanosuspension->Freeze Nanosuspension Lyophilize Lyophilize Freeze Nanosuspension->Lyophilize Dry Nanoparticle Powder Dry Nanoparticle Powder Lyophilize->Dry Nanoparticle Powder solubility_enhancement cluster_strategies Solubility Enhancement Strategies Poorly Soluble this compound Poorly Soluble this compound Cyclodextrin Complexation Cyclodextrin Complexation Poorly Soluble this compound->Cyclodextrin Complexation Nanoparticle Formulation Nanoparticle Formulation Poorly Soluble this compound->Nanoparticle Formulation Solid Dispersion Solid Dispersion Poorly Soluble this compound->Solid Dispersion Phytosome Formulation Phytosome Formulation Poorly Soluble this compound->Phytosome Formulation Improved Solubility & Bioavailability Improved Solubility & Bioavailability Cyclodextrin Complexation->Improved Solubility & Bioavailability Nanoparticle Formulation->Improved Solubility & Bioavailability Solid Dispersion->Improved Solubility & Bioavailability Phytosome Formulation->Improved Solubility & Bioavailability

References

Technical Support Center: Vitexin Caffeate Stability and Experimental Guidance

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited direct stability data for vitexin caffeate is available in the public domain. The following troubleshooting guide is primarily based on studies conducted on vitexin, a structurally related flavone glycoside. Researchers should consider this information as a preliminary guide and are encouraged to perform compound-specific stability testing for their experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading. What are the common causes?

A1: this compound, like many flavonoids, can be susceptible to degradation under certain experimental conditions. Based on data from the related compound vitexin, the primary factors contributing to degradation are:

  • Alkaline pH: Vitexin has been shown to be highly labile under alkaline hydrolytic conditions.[1] It is crucial to maintain an appropriate pH for your solutions.

  • Elevated Temperature: Accelerated temperature conditions can lead to a significant decrease in the stability of vitexin.[1]

  • Light Exposure: Photolytic degradation can occur, although in some studies vitexin showed relative stability under specific light conditions.[2] It is still best practice to protect solutions from light.

  • Oxidative Conditions: While some studies show vitexin is stable in certain oxidative conditions, this can be context-dependent.[1]

Q2: What is the recommended solvent for dissolving this compound?

A2: Vitexin has poor water solubility.[3][4] To overcome this, researchers commonly use dimethyl sulfoxide (DMSO) or aqueous alcohol solutions like ethanol or methanol.[3] For cell culture experiments, it is critical to use a final DMSO concentration that is non-toxic to the cells (typically <0.1%).

Q3: How should I store my this compound stock solutions?

A3: To ensure maximum stability, stock solutions of this compound should be stored at -20°C or -80°C and protected from light.[2] Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles, which can contribute to degradation.

Q4: I am observing inconsistent results in my cell-based assays. Could this be related to this compound stability?

A4: Yes, inconsistent results can be a direct consequence of compound instability. If this compound degrades in your cell culture medium, the effective concentration will decrease over the course of the experiment, leading to variability. It is advisable to prepare fresh dilutions from a frozen stock solution for each experiment and minimize the time the compound spends in the incubator before analysis.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no biological activity Compound degradation1. Prepare fresh solutions from a new stock vial. 2. Verify the pH of your experimental buffer/medium. 3. Protect your solutions from light at all stages. 4. Perform a stability check of your compound under your specific experimental conditions using HPLC.
Precipitation in aqueous solution Poor solubility1. Increase the concentration of the organic co-solvent (e.g., DMSO, ethanol) if experimentally permissible. 2. Consider using nanoparticle-based delivery systems to improve solubility and bioavailability.[3][4] 3. Gently warm the solution to aid dissolution, but be mindful of potential temperature-induced degradation.
Inconsistent HPLC peak areas Instability in the analytical solution1. Analyze samples immediately after preparation. 2. If immediate analysis is not possible, store samples at a low temperature (e.g., 4°C) in an autosampler for a limited time.[5] 3. Check the stability of this compound in your mobile phase over time.

Experimental Protocols

Stability Indicating HPLC Method for Vitexin

This protocol is adapted from a validated method for the determination of vitexin, caffeic acid, and rosmarinic acid.[1][2][6]

  • Instrumentation: Agilent 1260 HPLC system (or equivalent) with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Column: Reversed-phase C18 column (e.g., BDS Hypersil™ C18, 4.6×100 mm, 3 µm).

  • Mobile Phase:

    • A: 0.5% acetic acid in water

    • B: Methanol

  • Gradient Elution:

    • Initial: 75% A, 25% B

    • Linear gradient to 35% A, 65% B in 15 minutes

    • Followed by 100% B for 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 330 nm

  • Injection Volume: 10 μL

Forced Degradation Study Protocol

To assess the stability of this compound under various stress conditions, the following protocol, based on studies of vitexin, can be used as a starting point.[2]

  • Acid Hydrolysis: Treat the sample solution with 37% HCl and incubate at 60°C for 60 minutes.

  • Base Hydrolysis: Treat the sample solution with 5 N NaOH and incubate at 60°C for 60 minutes.

  • Oxidative Degradation: Treat the sample solution with an appropriate oxidizing agent (e.g., hydrogen peroxide) and monitor over time.

  • Thermal Degradation: Incubate the sample solution at an elevated temperature (e.g., 80°C) for 72 hours.

  • Photolytic Degradation: Expose the sample solution to a controlled light source (e.g., 4500 Lux) for 72 hours.

After each stress condition, samples should be neutralized (if necessary), diluted to the appropriate concentration, and analyzed by the stability-indicating HPLC method described above. The percentage of degradation can be calculated by comparing the peak area of the stressed sample to that of an untreated control.

Signaling Pathways and Experimental Workflows

Vitexin has been reported to modulate several key signaling pathways involved in cellular processes like inflammation, apoptosis, and cancer progression.[7][8] Understanding these pathways can be crucial for interpreting experimental results.

Signaling_Pathways cluster_JAK_STAT JAK/STAT Pathway cluster_NFkB NF-κB Pathway cluster_PI3K_Akt PI3K/Akt/mTOR Pathway Vitexin_Caffeate This compound JAK JAK Vitexin_Caffeate->JAK SOCS SOCS (Suppressor of Cytokine Signaling) Vitexin_Caffeate->SOCS IKK IKK Vitexin_Caffeate->IKK Inhibition PI3K PI3K Vitexin_Caffeate->PI3K STAT STAT JAK->STAT Phosphorylation Gene_Expression_Inflammation Inflammatory Gene Expression STAT->Gene_Expression_Inflammation Transcription SOCS->JAK IkB IkB IKK->IkB Phosphorylation NFkB NFkB IkB->NFkB Release Gene_Expression_Apoptosis Pro-inflammatory Gene Expression NFkB->Gene_Expression_Apoptosis Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth_Proliferation Cell Growth & Proliferation mTOR->Cell_Growth_Proliferation

Caption: Key signaling pathways potentially modulated by this compound.

Experimental_Workflow start Start: Hypothesis prep Prepare this compound Stock (DMSO, -20°C, light-protected) start->prep end End: Data Interpretation stability_check Perform Forced Degradation Study (pH, Temp, Light) prep->stability_check stability_check->prep If Unstable, Optimize Conditions working_sol Prepare Fresh Working Solutions stability_check->working_sol If Stable cell_treatment Treat Cells/System working_sol->cell_treatment assay Perform Biological Assay cell_treatment->assay hplc_analysis HPLC Analysis for Stability cell_treatment->hplc_analysis Parallel Stability Check data_analysis Analyze Biological & HPLC Data assay->data_analysis hplc_analysis->data_analysis data_analysis->end

Caption: Recommended experimental workflow for using this compound.

References

Degradation pathways of Vitexin caffeate under light and temperature

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of vitexin caffeate under light and temperature.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the degradation of this compound?

A1: The stability of this compound, like many flavonoids, is primarily influenced by temperature, light, pH, and the presence of oxidizing agents. High temperatures and exposure to UV or visible light can lead to significant degradation. The solvent system used in experiments can also play a role in the degradation kinetics.

Q2: What are the expected degradation products of this compound under thermal stress?

A2: Under thermal stress, this compound is likely to hydrolyze at the ester bond, yielding vitexin and caffeic acid. Further degradation of these products may occur. For instance, flavonoids like vitexin can undergo cleavage of the C-ring, while caffeic acid can be susceptible to decarboxylation. High temperatures (>160°C) have been shown to cause the degradation of similar polyphenols.[1]

Q3: How does light exposure affect the stability of this compound?

A3: Light, particularly UV radiation, can induce photodegradation. For similar flavonoid structures, this can involve oxidation and rearrangement of the molecular structure. One study on vitexin showed significant degradation under photolytic conditions (4500 Lux for 72 hours).[2] The caffeoyl moiety is also susceptible to photo-oxidation.

Q4: I am observing rapid degradation of my this compound standard in solution. What could be the cause?

A4: Rapid degradation of your standard could be due to several factors:

  • Solvent Choice: The polarity and pH of the solvent can affect stability. Ensure your solvent system is appropriate and consistent across experiments.

  • Light Exposure: Protect your solutions from light by using amber vials or covering them with aluminum foil.

  • Temperature: Store stock solutions and samples at low temperatures (e.g., 4°C or -20°C) to minimize thermal degradation. Vitexin has shown slight decomposition at 40°C.[2]

  • Oxygen: The presence of dissolved oxygen can accelerate oxidative degradation. Consider degassing your solvents.

Q5: My HPLC chromatogram shows multiple unexpected peaks after a stability study. How can I identify these degradation products?

A5: Identifying unknown peaks requires further analytical techniques. The most common approach is to use High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This will provide the mass-to-charge ratio (m/z) of the degradation products, allowing for tentative identification based on the expected degradation pathways. Further structural elucidation can be achieved using techniques like tandem MS (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guides

Issue: Inconsistent Degradation Rates in Thermal Stability Studies
Possible Cause Troubleshooting Step
Temperature Fluctuation Ensure the heating apparatus (oven, water bath) maintains a stable and uniform temperature. Use a calibrated thermometer to verify.
Uneven Heat Distribution For solid samples, ensure a uniform particle size. For solutions, ensure proper mixing before and during heating, if appropriate.
Sample Matrix Effects If working with an extract or formulation, other components may be accelerating or inhibiting degradation. Test the stability of this compound in a pure solvent as a control.
Headspace in Vials The amount of oxygen in the headspace of your vials can influence oxidative degradation. Ensure a consistent sample volume and vial size. Consider flushing with an inert gas like nitrogen.
Issue: Poor Reproducibility in Photostability Studies
Possible Cause Troubleshooting Step
Inconsistent Light Source Ensure the light source (e.g., UV lamp, xenon lamp) provides a consistent and measurable light intensity. Use a photometer or radiometer to monitor the light output.
Variable Distance from Light Source Maintain a fixed distance between the light source and the samples for all experiments.
Shadowing Effects Arrange samples to avoid shadowing from other samples or lab equipment.
"Light Filtering" by the Sample As the compound degrades, the solution's UV-Vis absorption may change, altering the amount of light that penetrates the sample. This is a known phenomenon that can affect degradation kinetics. Consider this when interpreting your data.

Quantitative Data Summary

The following tables summarize degradation data for vitexin and related compounds from forced degradation studies. This data can serve as a baseline for designing experiments with this compound.

Table 1: Forced Degradation of Vitexin [2]

Stress ConditionTemperatureDuration% Degradation of Vitexin
Thermal80°C72 h83.39 ± 1.97
Photolytic-72 h105.50 ± 1.02
Acid Hydrolysis (37% HCl)60°C60 min105.18 ± 0.75
Base Hydrolysis (5N NaOH)60°C60 min14.33 ± 1.80

*Note: Degradation values over 100% may indicate that the degradation products interfere with the quantification of the parent compound at the specific analytical wavelength.

Experimental Protocols

Protocol 1: HPLC Method for Stability Indicating Assay of this compound

This method is adapted from a validated HPLC method for vitexin and caffeic acid.[2]

  • Chromatographic System:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A gradient elution is typically used for flavonoid analysis. A common mobile phase consists of:

      • Solvent A: Water with 0.1% formic acid (or phosphoric acid).

      • Solvent B: Acetonitrile or Methanol.

    • A starting gradient could be 95:5 (A:B) ramping to a higher concentration of B over 30-40 minutes. The exact gradient should be optimized for your specific column and system to achieve good separation of this compound from its degradation products.

  • Detection:

    • Monitor at a wavelength where both vitexin and caffeic acid absorb, typically around 330 nm. A DAD is beneficial for peak purity analysis.

  • Sample Preparation:

    • Dissolve the this compound sample in a suitable solvent (e.g., 50% methanol) to a known concentration.

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.

  • Forced Degradation Study:

    • Thermal Stress: Incubate the sample solution at a specific temperature (e.g., 80°C) for a set duration. Withdraw aliquots at various time points, cool to room temperature, and analyze by HPLC.

    • Photolytic Stress: Expose the sample solution to a controlled light source (e.g., 4500 Lux). Protect the control sample from light. Withdraw aliquots at various time points for HPLC analysis.

Visualizations

Degradation Pathway of this compound

Degradation_Pathway VC This compound V Vitexin VC->V Hydrolysis (Heat, pH) CA Caffeic Acid VC->CA Hydrolysis (Heat, pH) DP1 Further Degradation Products of Vitexin (e.g., ring cleavage) V->DP1 Oxidation / Heat DP2 Further Degradation Products of Caffeic Acid (e.g., decarboxylation) CA->DP2 Oxidation / Light

Caption: Proposed degradation pathway of this compound.

Experimental Workflow for Stability Studies

Experimental_Workflow start Prepare this compound Stock Solution stress Expose to Stress Conditions (Light / Temperature) start->stress sampling Collect Samples at Time Intervals stress->sampling analysis HPLC-UV/DAD Analysis sampling->analysis quant Quantify Remaining This compound analysis->quant id Identify Degradation Products (HPLC-MS) analysis->id data Data Analysis and Kinetic Modeling quant->data id->data

Caption: Workflow for this compound stability testing.

References

Technical Support Center: Optimizing Mobile Phase for Vitexin Caffeate LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the mobile phase for Vitexin Caffeate analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the most common mobile phase for this compound analysis?

A typical mobile phase for the analysis of this compound and other flavonoids is a combination of water and an organic solvent, such as acetonitrile or methanol, with an acidic additive.[1] A common starting point is a gradient elution with 0.1% formic acid in both the aqueous (A) and organic (B) phases.

Q2: Which organic solvent is better, acetonitrile or methanol?

Both acetonitrile and methanol can be used for the separation of flavonoids. Acetonitrile often provides better peak shapes and lower backpressure. However, methanol is a suitable and less toxic alternative. The choice between them can be part of the optimization process to achieve the desired separation.

Q3: Why is an acidic additive necessary in the mobile phase?

Acidic additives like formic acid or acetic acid are used to improve peak shape and enhance ionization efficiency in the mass spectrometer.[2] For flavonoids, which are phenolic compounds, an acidic mobile phase helps to keep them in their protonated form, which can lead to better chromatographic performance on reversed-phase columns and improved sensitivity in positive ion mode.

Q4: Should I use positive or negative ion mode for this compound detection?

Flavonoids can often be detected in both positive and negative ion modes. Due to their acidic hydroxyl groups, flavonoids are readily ionized in negative ion mode, often yielding a strong [M-H]- signal.[3] However, positive ion mode can also be effective and may provide valuable fragmentation information for structural elucidation. It is recommended to test both modes during method development to determine which provides better sensitivity and specificity for this compound.

Q5: What are the differences between formic acid and acetic acid as mobile phase additives?

Formic acid is a stronger acid than acetic acid, so a lower concentration is needed to achieve the same pH.[2] For LC-MS applications, formic acid is often preferred as it is more volatile and less likely to cause signal suppression compared to acetic acid. However, in some cases, acetic acid may offer different selectivity.

Q6: Can I use ammonium formate or ammonium acetate in the mobile phase?

Yes, ammonium formate and ammonium acetate are volatile salts that can be used as mobile phase modifiers. They can help to buffer the mobile phase and improve peak shape, particularly for compounds that may exhibit poor peak shape with acid alone.[4][5] Ammonium formate is often used in combination with formic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the LC-MS analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is showing significant tailing. What are the possible causes and solutions?

A: Peak tailing is a common issue in reverse-phase chromatography and can be caused by several factors:

  • Secondary Interactions: The acidic silanol groups on the surface of the silica-based C18 column can interact with the polar functional groups of this compound, causing tailing.

    • Solution: Lowering the pH of the mobile phase by adding an acid like formic acid can suppress the ionization of the silanol groups and reduce these interactions. Using a well-end-capped column can also minimize this effect.

  • Column Overload: Injecting too much sample onto the column can lead to peak tailing.

    • Solution: Try diluting your sample and injecting a smaller volume.[6][7]

  • Column Contamination or Degradation: Buildup of contaminants on the column frit or degradation of the stationary phase can cause poor peak shape.

    • Solution: Flush the column with a strong solvent or, if necessary, replace the column. Using a guard column can help protect the analytical column.[6]

Q: My this compound peak is fronting. What could be the cause?

A: Peak fronting is often caused by injecting the sample in a solvent that is stronger than the initial mobile phase.

  • Solution: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than the starting mobile phase of your gradient.[7] You can also try reducing the injection volume.

Issue 2: Low Sensitivity or No Peak Detected

Q: I am not seeing a peak for this compound, or the signal is very weak. What should I check?

A: Low sensitivity can be due to several factors related to both the LC and MS parameters:

  • Incorrect Ionization Mode: As mentioned in the FAQs, this compound can be ionized in both positive and negative modes.

    • Solution: Ensure you are monitoring for the correct ion in the appropriate mode. It is advisable to test both positive and negative ionization to see which provides a better response.

  • Suboptimal Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization efficiency of your analyte.

    • Solution: Experiment with different acidic additives (formic acid vs. acetic acid) and concentrations to find the optimal pH for ionization.

  • Mass Spectrometer Tuning: The mass spectrometer may not be properly tuned for the mass of this compound.

    • Solution: Infuse a standard solution of this compound directly into the mass spectrometer to optimize the source and analyzer parameters for its specific m/z.

  • Sample Degradation: this compound may be degrading in the sample solution.

    • Solution: Prepare fresh samples and standards and store them appropriately, protecting them from light and elevated temperatures.

Issue 3: Peak Splitting

Q: My this compound peak is split into two. What could be causing this?

A: Peak splitting can be a frustrating issue with several potential causes:

  • Partially Blocked Column Frit: Particulates from the sample or mobile phase can partially block the inlet frit of the column, causing the sample to be distributed unevenly.

    • Solution: Filter your samples and mobile phases before use. You can also try back-flushing the column (if the manufacturer's instructions permit) or replacing the frit.

  • Injection Solvent Incompatibility: If the injection solvent is too strong, it can cause the analyte to travel through the initial part of the column in a distorted band.

    • Solution: As with peak fronting, dissolve your sample in a solvent weaker than or similar to the initial mobile phase.

  • Column Void: A void or channel may have formed at the head of the column.

    • Solution: This usually requires replacing the column. Using a guard column can help extend the life of your analytical column.

Experimental Protocols

Protocol 1: Step-by-Step Mobile Phase Optimization

This protocol provides a systematic approach to optimizing the mobile phase for this compound analysis.

  • Initial Conditions:

    • Column: C18, 2.1 x 100 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 10 minutes

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 2 µL

    • Detection: ESI-MS in both positive and negative ion modes.

  • Evaluation of Organic Solvent:

    • Perform an injection using the initial conditions with acetonitrile as mobile phase B.

    • Replace acetonitrile with methanol (0.1% formic acid in methanol) and repeat the injection.

    • Compare the peak shape, retention time, and signal intensity between the two runs to select the optimal organic solvent.

  • Optimization of Acidic Additive:

    • Prepare mobile phases with 0.1% acetic acid in both water and the chosen organic solvent.

    • Run the analysis and compare the results to those obtained with 0.1% formic acid.

    • You can also test different concentrations of the acid (e.g., 0.05% vs. 0.1%).

  • Evaluation of Buffered Mobile Phase:

    • Prepare a mobile phase containing 10 mM ammonium formate with 0.1% formic acid in the aqueous phase.

    • Analyze your sample with this mobile phase and compare the peak shape and sensitivity to the purely acidic mobile phases.

  • Gradient Optimization:

    • Once the mobile phase composition is selected, the gradient profile can be optimized to improve the separation of this compound from any other compounds in the sample. Adjust the initial and final percentages of mobile phase B and the gradient ramp time to achieve the desired resolution.

Data Presentation

Table 1: Comparison of Mobile Phase Additives
Mobile Phase AdditiveExpected Effect on Peak ShapeExpected Effect on Sensitivity
0.1% Formic AcidGood peak shape for acidic compoundsGenerally enhances positive ionization
0.1% Acetic AcidMay provide different selectivityCan be used for positive ionization, but may cause more suppression than formic acid
10 mM Ammonium FormateCan improve peak shape for challenging compoundsOften improves ionization in both positive and negative modes
10 mM Ammonium AcetateSimilar to ammonium formate, can improve peak shapeCan be used to buffer the mobile phase and improve ionization
Table 2: Example Gradient Elution Programs
Time (min)% Mobile Phase A (0.1% Formic Acid in Water)% Mobile Phase B (0.1% Formic Acid in Acetonitrile)
Program 1: Fast Gradient
0.0955
8.0595
10.0595
10.1955
12.0955
Program 2: Shallow Gradient
0.09010
15.06040
17.0595
19.0595
19.19010
22.09010

Visualization

MobilePhaseOptimization cluster_start Start cluster_solvent Step 1: Organic Solvent Selection cluster_additive Step 2: Additive Optimization cluster_gradient Step 3: Gradient Refinement cluster_end Finish Start Define Initial Conditions (C18 Column, Water/Acetonitrile, 0.1% Formic Acid) Solvent Test Acetonitrile vs. Methanol Start->Solvent Inject Standard Additive Test Formic Acid vs. Acetic Acid vs. Ammonium Formate Solvent->Additive Select Best Solvent Gradient Adjust Gradient Slope and Time Additive->Gradient Select Best Additive End Final Optimized Method Gradient->End Finalize Gradient

References

Technical Support Center: Large-Scale Synthesis of Vitexin Caffeate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Vitexin caffeate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of this compound?

A1: The primary challenges in the large-scale synthesis of this compound revolve around the inherent properties of the starting materials and the complexities of the esterification process. Key difficulties include:

  • Low Aqueous Solubility of Vitexin: Vitexin has poor water solubility, which complicates reaction kinetics and product isolation.[1][2][3][4]

  • Multi-step Synthesis: The overall synthesis is a multi-step process, which can lead to lower overall yields and increased production costs.

  • Purification: Separating the final product from unreacted starting materials, byproducts, and solvents on a large scale can be challenging.

  • Stability: Vitexin and caffeic acid can be unstable under certain conditions, particularly alkaline hydrolysis, leading to degradation of the desired product.[5][6]

Q2: What are the most promising synthesis strategies for large-scale production?

A2: Enzymatic synthesis is a highly promising strategy for the large-scale production of this compound. This method offers several advantages over chemical synthesis, including:

  • High Regioselectivity: Enzymes can selectively target specific hydroxyl groups, minimizing the formation of isomers and byproducts.

  • Mild Reaction Conditions: Enzymatic reactions typically occur under mild temperature and pH conditions, which helps to preserve the integrity of the sensitive flavonoid structure.

  • Environmental Sustainability: Enzymatic processes often use greener solvents and generate less hazardous waste compared to traditional chemical methods.

A plausible route involves the enzymatic esterification of Vitexin with an activated form of caffeic acid, such as a caffeic acid ester, catalyzed by a lipase in a suitable organic solvent system.

Q3: What purification methods are suitable for large-scale production of this compound?

A3: For large-scale purification of this compound, methods that are scalable and cost-effective are preferred. Macroporous resin adsorption chromatography is a highly effective and widely used technique for the purification of flavonoids on an industrial scale.[7][8] This method offers good selectivity, the resin can be recycled, and it is a low-cost and non-toxic procedure.[7] Other potential methods include multi-column chromatography and crystallization.

Troubleshooting Guides

Below are common issues encountered during the large-scale synthesis of this compound and recommended solutions.

Problem 1: Low Yield of this compound
Possible Cause Troubleshooting/Solution
Poor Solubility of Vitexin - Utilize a co-solvent system to improve the solubility of Vitexin in the reaction mixture. For enzymatic reactions, organic solvents like ethyl acetate have been shown to improve yields of Vitexin derivatives.[3][4]- Investigate the use of deep eutectic solvents (DESs) as a green and effective reaction medium.[9]
Suboptimal Reaction Conditions - Optimize reaction parameters such as temperature, pH, enzyme concentration, and substrate molar ratio. For enzymatic esterification, a slight excess of the acyl donor (caffeic acid derivative) may be beneficial.[10]- Ensure adequate mixing to overcome mass transfer limitations, especially in heterogeneous reaction mixtures.
Enzyme Inhibition or Deactivation - Water produced during esterification can inhibit lipase activity. Consider using a molecular sieve or performing the reaction under vacuum to remove water.[10]- High concentrations of certain substrates or solvents can deactivate the enzyme. Perform initial small-scale experiments to determine optimal concentrations.
Product Degradation - As Vitexin and caffeic acid are labile under alkaline conditions, maintain a neutral or slightly acidic pH throughout the synthesis and purification process.[5][6]- Minimize exposure to high temperatures and light, which can also lead to degradation.
Problem 2: Impure this compound Product
Possible Cause Troubleshooting/Solution
Incomplete Reaction - Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[11][12][13]- If the reaction stalls, consider adding fresh enzyme or optimizing the reaction conditions further.
Formation of Byproducts - The use of regioselective enzymes should minimize the formation of isomeric byproducts.- If side reactions are observed, re-evaluate the reaction conditions (e.g., temperature, pH) to disfavor these pathways.
Inefficient Purification - Optimize the loading, washing, and elution conditions for the macroporous resin chromatography. A gradient elution with increasing concentrations of a suitable organic solvent (e.g., ethanol) is often effective.[7]- For challenging separations, consider using a multi-column chromatographic approach or a final crystallization step to enhance purity.

Experimental Protocols

Key Experiment: Enzymatic Esterification of Vitexin with Caffeic Acid Derivative

This protocol outlines a general procedure for the enzymatic synthesis of this compound.

Materials:

  • Vitexin

  • Activated Caffeic Acid (e.g., ethyl caffeate)

  • Immobilized Lipase (e.g., Novozym 435 or Lipozyme TL IM)[10]

  • Tert-amyl alcohol (or another suitable organic solvent)[14]

  • Molecular Sieves (3Å or 4Å)

Procedure:

  • Reaction Setup: In a temperature-controlled reactor, dissolve Vitexin and the activated caffeic acid in tert-amyl alcohol. A molar ratio of 1:1.5 to 1:3 (Vitexin to caffeic acid derivative) is a good starting point.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme loading is 10-20% (w/w) of the total substrate weight.

  • Water Removal: Add activated molecular sieves to the reaction mixture to remove water produced during the esterification.

  • Reaction Conditions: Maintain the reaction at a constant temperature, typically between 40-60°C, with continuous agitation.

  • Monitoring: Monitor the progress of the reaction by taking periodic samples and analyzing them by HPLC.

  • Enzyme Recovery: Once the reaction has reached completion, recover the immobilized enzyme by filtration for potential reuse.

  • Solvent Removal: Remove the solvent from the reaction mixture under reduced pressure.

  • Purification: Purify the crude product using macroporous resin chromatography.

Visualizations

Proposed Synthesis Workflow for this compound

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage Vitexin Vitexin Reaction_Mixture Reaction Mixture (Organic Solvent) Vitexin->Reaction_Mixture Caffeic_Acid Activated Caffeic Acid Caffeic_Acid->Reaction_Mixture Enzymatic_Esterification Enzymatic Esterification (Immobilized Lipase) Reaction_Mixture->Enzymatic_Esterification Crude_Product Crude this compound Enzymatic_Esterification->Crude_Product Chromatography Macroporous Resin Chromatography Crude_Product->Chromatography Solvent_Removal Solvent Removal Chromatography->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product

Caption: Proposed workflow for the large-scale synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

G cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield of This compound Poor_Solubility Poor Vitexin Solubility Low_Yield->Poor_Solubility Suboptimal_Conditions Suboptimal Reaction Conditions Low_Yield->Suboptimal_Conditions Enzyme_Inhibition Enzyme Inhibition/ Deactivation Low_Yield->Enzyme_Inhibition Product_Degradation Product Degradation Low_Yield->Product_Degradation Co_Solvent Use Co-solvent System Poor_Solubility->Co_Solvent Address with Optimize_Parameters Optimize Temp, pH, Ratio Suboptimal_Conditions->Optimize_Parameters Address with Remove_Water Remove Water (e.g., Mol. Sieves) Enzyme_Inhibition->Remove_Water Address with Control_pH_Temp Control pH and Temperature Product_Degradation->Control_pH_Temp Address with

References

Minimizing batch-to-batch variability of Vitexin caffeate extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of Vitexin Caffeate extracts.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to batch-to-batch variability in this compound extracts?

Batch-to-batch variability in botanical extracts is a common challenge. For this compound, the key factors include:

  • Raw Material Inconsistency: Genetic and environmental factors, such as the plant's origin, harvest time, and storage conditions, can significantly alter the chemical composition of the raw plant material.[1]

  • Extraction Method and Parameters: The choice of extraction technique (e.g., maceration, ultrasound-assisted extraction) and variations in parameters like solvent composition, temperature, and extraction time can dramatically impact the yield and purity of this compound.[1][2]

  • Post-Extraction Processing: Steps such as filtration, concentration, and drying can introduce variability if not strictly controlled.

  • Compound Stability: this compound, like many flavonoids, can be susceptible to degradation under certain conditions, such as exposure to high temperatures, alkaline pH, or oxidative environments.[3][4]

Q2: Which solvent system is optimal for extracting this compound?

While research specifically on this compound is limited, studies on the closely related compound Vitexin suggest that a mixture of alcohol and water is highly effective.[5][6][7] For instance, a 40% methanol-water solution containing 0.5% acetic acid has been shown to produce a high yield of Vitexin.[5][8] The addition of a small amount of acid can improve the stability and extraction of phenolic compounds.

Q3: How does extraction temperature affect the yield and stability of this compound?

Temperature plays a crucial role in both extraction efficiency and compound stability.

  • Increased Yield: Generally, higher temperatures can increase the solubility of flavonoids and improve extraction yield.[9]

  • Potential for Degradation: However, excessive heat can lead to the degradation of thermolabile compounds like this compound.[2][10] Studies on similar flavonoids show that optimal temperatures are often in the range of 50-60°C.[11][12] It is critical to find a balance that maximizes extraction while minimizing degradation.

Q4: What is the recommended analytical method for quantifying this compound?

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of Vitexin and related compounds.[5][13] A reverse-phase C18 column with a mobile phase consisting of an acidified aqueous solution and an organic solvent (e.g., methanol or acetonitrile) is typically used.[3][13] UV detection at a wavelength of around 330-350 nm is suitable for quantification.[3][5]

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and analysis of this compound.

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Step
Inappropriate Solvent System The polarity of the solvent may not be optimal. Try varying the alcohol-to-water ratio. Based on studies on Vitexin, a 40-70% alcohol concentration is a good starting point.[5][6] Consider adding a small amount of acid (e.g., 0.5% acetic acid) to the solvent mixture.[8]
Suboptimal Extraction Temperature The temperature may be too low for efficient extraction. Gradually increase the temperature in increments of 5-10°C, while monitoring for any signs of degradation. The optimal temperature is often a trade-off between solubility and stability.[12]
Insufficient Extraction Time The extraction time may not be long enough for complete diffusion of the target compound. Increase the extraction time and analyze samples at different time points to determine the optimal duration.
Improper Raw Material Preparation The particle size of the plant material may be too large, limiting solvent penetration. Ensure the raw material is finely and consistently ground. A particle size of less than 0.5 mm is often recommended.[14]
Degradation of this compound The compound may be degrading during extraction. Assess the pH of your extraction solvent, as alkaline conditions can be detrimental.[3] Protect the extraction mixture from light and excessive heat.
Issue 2: High Batch-to-Batch Variability in this compound Concentration
Possible Cause Troubleshooting Step
Inconsistent Raw Material Source plant material from a single, reputable supplier. If possible, use plants from the same harvest. Implement raw material specifications and quality control checks before extraction. DNA barcoding can be used to ensure the correct plant species.[1]
Fluctuations in Extraction Parameters Strictly control all extraction parameters, including solvent composition, temperature, time, and solid-to-liquid ratio. Use calibrated equipment and maintain detailed batch records.
Variable Post-Extraction Processing Standardize all post-extraction steps, such as the methods for filtration, solvent evaporation, and drying. Monitor for any potential degradation during these stages.
Inconsistent Analytical Method Ensure your analytical method is validated for linearity, precision, and accuracy.[3] Use a system suitability test before each analytical run to ensure consistent instrument performance.

Data Presentation

Table 1: Effect of Solvent System on Vitexin Yield

Extraction MethodSolvent SystemVitexin Yield (mg/g DW)Reference
Method 185% Ethanol0.313[6]
Method 270% Methanol0.498[6]
Method 340% Acidic Methanol (0.5% Acetic Acid)0.554[5][6][8]
Method 494% EthanolNot Significantly Different from Method 1[5]
Method 5100% Methanol0.463[6]
Method 653% AcetonitrileNot Significantly Different from Method 1[5]

Table 2: Influence of Extraction Temperature and Time on Vitexin Yield (Aqueous Extraction)

Temperature (°C)Extraction Time (hours)Vitexin Yield (%w/w)Isovitexin Yield (%w/w)Reference
5040.463-[11][12]
505-0.136[11]
708Lower than 50°CLower than 50°C[11]
1008Lower than 50°CLower than 50°C[11]

Experimental Protocols

Protocol 1: Optimized Solvent Extraction of Vitexin

This protocol is based on a method that yielded a high concentration of Vitexin and can be adapted for this compound extraction.[5][6]

  • Preparation of Plant Material: Dry the plant material at 60°C and grind it into a fine powder.

  • Extraction:

    • Weigh 2g of the powdered plant material.

    • Add 30 mL of 40% methanol containing 0.5% acetic acid.

    • Use an ultrasonic extraction device for 30 minutes.

    • Repeat the extraction process twice with fresh solvent.

  • Filtration and Concentration:

    • Collect and filter the extracts.

    • Dry the filtrate using a rotary evaporator at 50°C.

  • Sample Preparation for Analysis:

    • Dissolve the dried extract in a suitable solvent mixture (e.g., methanol-acetonitrile-water).

    • Filter the solution through a 0.45 µm membrane filter before HPLC injection.

Protocol 2: HPLC Quantification of Vitexin

This protocol provides a general framework for the quantification of Vitexin, which can be optimized for this compound.[5][13]

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[5]

    • Mobile Phase: A gradient of 0.5% ortho-phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).[5]

    • Flow Rate: 0.8 - 1.0 mL/minute.[3][5]

    • Detection Wavelength: 330-350 nm.[3][5]

  • Calibration Curve:

    • Prepare a series of standard solutions of Vitexin at known concentrations.

    • Inject each standard and plot a calibration curve of peak area versus concentration.

  • Sample Analysis:

    • Inject the prepared extract solution.

    • Identify the this compound peak by comparing the retention time with a standard (if available) or by LC-MS analysis.

    • Quantify the amount of this compound in the sample using the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_preparation Step 1: Raw Material Preparation cluster_extraction Step 2: Extraction cluster_processing Step 3: Post-Extraction Processing cluster_analysis Step 4: Analysis and Quality Control raw_material Source and Verify Raw Plant Material grinding Dry and Grind to Fine Powder (<0.5mm) raw_material->grinding extraction Solvent Extraction (e.g., 40% Acidic Methanol) grinding->extraction ultrasonication Ultrasonication (30 min) extraction->ultrasonication Repeat 2x filtration Filter Extract ultrasonication->filtration concentration Concentrate via Rotary Evaporation filtration->concentration hplc HPLC Analysis (Quantification) concentration->hplc qc Batch-to-Batch Consistency Check hplc->qc

Caption: Experimental workflow for this compound extraction and analysis.

signaling_pathways cluster_vitexin Vitexin cluster_pathways Signaling Pathways cluster_cellular_effects Cellular Effects vitexin Vitexin mapk MAPK Pathway (p-ERK1/2, p-JNK, p-P38) vitexin->mapk Modulates pi3k PI3K/Akt/mTOR Pathway vitexin->pi3k Inhibits nfkb NF-κB Pathway vitexin->nfkb Inhibits jak_stat JAK/STAT Pathway vitexin->jak_stat Regulates apoptosis Apoptosis mapk->apoptosis neuroprotection Neuroprotection mapk->neuroprotection pi3k->apoptosis cell_cycle Cell Cycle Arrest pi3k->cell_cycle inflammation Anti-inflammation nfkb->inflammation jak_stat->apoptosis jak_stat->inflammation

Caption: Signaling pathways modulated by Vitexin.

References

Addressing matrix effects in Vitexin caffeate quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of Vitexin caffeate and related flavonoid compounds. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during bioanalysis, with a specific focus on addressing matrix effects in LC-MS/MS workflows.

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of this compound and similar analytes.

Q1: I am observing poor reproducibility and accuracy in my this compound quantification. What could be the cause?

Poor reproducibility and accuracy are often linked to unaddressed matrix effects.[1][2] Matrix effects occur when co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte (this compound), leading to either ion suppression or enhancement.[1][2][3] This phenomenon can significantly impact the precision and accuracy of quantification.[1] It is crucial to evaluate the presence and extent of matrix effects in your assay.

Q2: My analyte signal is significantly lower in plasma samples compared to the standard solution. How can I confirm if this is due to ion suppression?

This is a classic sign of ion suppression, a common matrix effect in LC-MS/MS analysis.[2][3] To confirm this, you can perform a post-extraction addition experiment. In this method, the analyte is spiked into the matrix extract after the extraction procedure, and the response is compared to that of the analyte in a neat solution at the same concentration. A lower signal in the matrix extract confirms ion suppression. Another qualitative method is the post-column infusion technique, where a constant flow of the analyte is infused into the mass spectrometer while a blank sample extract is injected. A dip in the signal at the retention time of interfering components indicates ion suppression.[4]

Q3: What are the initial steps to reduce matrix effects in my this compound assay?

Several strategies can be employed to mitigate matrix effects:

  • Optimize Sample Preparation: The primary goal is to remove interfering components from the sample.[4] Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation for cleaning up complex matrices like plasma.[5]

  • Chromatographic Separation: Modifying your LC method to better separate this compound from co-eluting matrix components can be highly effective.[4] This could involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.[6]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering components, thereby minimizing their impact on the analyte's ionization.[7] However, ensure that after dilution, the analyte concentration remains above the lower limit of quantification (LLOQ).

Q4: I've tried improving my sample cleanup and chromatography, but I still observe significant matrix effects. What is the most robust solution?

The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[4][8] A SIL-IS is a version of the analyte where some atoms have been replaced with their heavy isotopes (e.g., ¹³C, ¹⁵N, ²H). Since the SIL-IS is chemically identical to the analyte, it co-elutes and experiences the same matrix effects.[9] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be effectively normalized, leading to highly accurate and precise quantification.[9]

Frequently Asked Questions (FAQs)

Q1: What exactly is a "matrix effect"?

A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting substances in the sample matrix.[1] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the mass spectrometry signal, which does not correspond to a change in the analyte's actual concentration.[1][3] These effects are a significant challenge in the analysis of complex samples like biological fluids and food extracts.[10]

Q2: How is the matrix effect quantified?

The matrix effect can be quantified by comparing the peak area of an analyte in a post-extraction spiked sample (matrix) with the peak area of the analyte in a neat solution. The formula is:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.[1] For example, a matrix effect of 90-100% was reported as acceptable in one study for vitexin quantification.[5]

Q3: What is the difference between recovery and matrix effect?
  • Recovery refers to the efficiency of the extraction process. It measures how much of the analyte is recovered from the sample matrix during sample preparation.

  • Matrix Effect relates to the influence of the remaining matrix components on the analyte's signal during ionization in the mass spectrometer.

It is possible to have high recovery but still experience significant matrix effects.

Q4: When should I use matrix-matched calibration instead of a SIL-IS?

Matrix-matched calibration involves preparing calibration standards in a blank matrix that is identical to the study samples. This can compensate for matrix effects, assuming that the effect is consistent across all samples.[2] However, matrix effects can vary significantly from sample to sample, especially in biological studies.[2] Therefore, while matrix-matched calibration is a valid approach, a stable isotope-labeled internal standard is generally preferred for its ability to correct for sample-specific variations.[4][9]

Q5: Are there stable isotope-labeled internal standards available for this compound?

The availability of a specific SIL-IS for "this compound" may be limited. However, SIL-IS for structurally related flavonoids like quercetin and kaempferol have been successfully used to tackle matrix effects.[8] If a specific SIL-IS for this compound is not commercially available, a custom synthesis might be required. Alternatively, a structural analog that behaves similarly during chromatography and ionization could be used as an internal standard, though a SIL-IS is the most reliable choice.

Quantitative Data Summary

The following tables summarize key quantitative parameters from relevant studies on flavonoid quantification, which can serve as a benchmark for method development.

Table 1: LC-MS/MS Method Parameters for Vitexin and Isovitexin in Rabbit Plasma

ParameterValueReference
Linearity Range2.0 - 200 ng/mL[5]
LLOQ2 ng/mL[5]
Accuracy (Intra- and Inter-day)94 - 110%[5]
Precision (RSD)< 8.7%[5]
Recovery97 - 102%[5]
Matrix Effect90 - 100%[5]

Table 2: General Performance of LC-MS/MS Methods for Bioflavonoids

ParameterValueReference
Detection Limits (LOD)0.014 - 0.063 µg/mL[6]
Recoveries86 - 114%[6]
Matrix Effect (Ion Suppression)-44% to -0.5%[6]

Experimental Protocols

Protocol 1: Sample Preparation for Vitexin Quantification in Plasma

This protocol is based on a method for the determination of vitexin and isovitexin in rabbit plasma.[5]

  • Aliquoting: Take a known volume of rabbit plasma sample.

  • Internal Standard Addition: Add the internal standard (e.g., salicylic acid).

  • Protein Precipitation: Add acetonitrile as a precipitation agent to deproteinize the plasma samples.

  • Vortexing: Vortex the mixture to ensure thorough mixing and precipitation.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Collection: Collect the supernatant for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Conditions for Flavonoid Analysis

The following are typical starting conditions for the analysis of flavonoids like vitexin.[5][6]

  • Column: Reversed-phase C18 column (e.g., Phenomenex Gemini C18).[6]

  • Mobile Phase A: 0.1% Acetic Acid or 2% Acetic Acid in Water.[5][6]

  • Mobile Phase B: Acetonitrile or Methanol.[5][6]

  • Elution: Gradient or isocratic elution.

  • Ionization: Electrospray Ionization (ESI), typically in negative mode for flavonoids.[5]

  • Detection: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[5]

Visualizations

MatrixEffectWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_mitigation Mitigation Strategies cluster_validation Validation Problem Poor Accuracy & Reproducibility in Quantification Eval_ME Evaluate Matrix Effect (Post-Extraction Spike) Problem->Eval_ME ME_Present Matrix Effect Confirmed? Eval_ME->ME_Present Opt_SamplePrep Optimize Sample Prep (SPE, LLE) ME_Present->Opt_SamplePrep Yes Revalidate Re-validate Assay ME_Present->Revalidate No Opt_Chroma Optimize Chromatography Opt_SamplePrep->Opt_Chroma Dilution Sample Dilution Opt_Chroma->Dilution Use_IS Use Internal Standard Dilution->Use_IS IS_Type SIL-IS Available? Use_IS->IS_Type SIL_IS Implement SIL-IS IS_Type->SIL_IS Yes Analog_IS Use Structural Analog IS IS_Type->Analog_IS No SIL_IS->Revalidate Analog_IS->Revalidate

Caption: Workflow for identifying and mitigating matrix effects.

IonSuppression cluster_source Mass Spec Ion Source (ESI) cluster_scenario1 Scenario 1: No Matrix Effect cluster_scenario2 Scenario 2: Ion Suppression Droplet LC Eluent Droplet Analyte (A) Matrix (M) GasPhase Gas Phase Ions [A+H]+ [M+H]+ MS_Inlet To Mass Analyzer Droplet1 Droplet Analyte (A) GasPhase1 Gas Phase Ions [A+H]+ Droplet1:f1->GasPhase1:f1 Efficient Ionization Signal1 High Analyte Signal GasPhase1:f1->Signal1 Droplet2 Droplet Analyte (A) Matrix (M) GasPhase2 Gas Phase Ions [M+H]+ [A+H]+ Droplet2:f0->GasPhase2:f0 Competition for Charge/Surface Signal2 Low Analyte Signal GasPhase2:f1->Signal2 Matrix ions dominate GasPhase2:f2->Signal2 Suppressed

Caption: Mechanism of ion suppression in electrospray ionization.

StrategyDecisionTree Start Start: Matrix Effect Detected Q1 Is the matrix effect minor (<15%) and consistent? Start->Q1 A1_Yes Use Matrix-Matched Calibration Q1->A1_Yes Yes A1_No Proceed to Sample Prep Optimization Q1->A1_No No Q2 Can sample prep (SPE/LLE) remove interferences? A1_No->Q2 A2_Yes Implement Improved Cleanup & Validate Q2->A2_Yes Yes A2_No Proceed to Chromatography Optimization Q2->A2_No No Q3 Can chromatography separate analyte from interferences? A2_No->Q3 A3_Yes Implement New LC Method & Validate Q3->A3_Yes Yes A3_No Proceed to Internal Standard Q3->A3_No No Q4 Is a Stable Isotope-Labeled IS available/feasible? A3_No->Q4 A4_Yes Use SIL-IS (Gold Standard) Q4->A4_Yes Yes A4_No Use a structural analog IS with caution Q4->A4_No No

Caption: Decision tree for selecting a matrix effect strategy.

References

Technical Support Center: Improving the Reproducibility of Vitexin Caffeate Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of bioassays involving Vitexin caffeate. Given the limited specific data on this compound, information on the structurally similar and more extensively studied flavonoid, Vitexin, is used as a proxy to address common experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.

Issue 1: Low or Inconsistent Bioactivity Observed

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Poor Solubility of this compound This compound, like many flavonoids, has low aqueous solubility.[1] - Prepare a stock solution in an organic solvent such as DMSO or ethanol.[1] - For aqueous buffers, first dissolve this compound in a minimal amount of DMSO and then dilute with the buffer. Note that aqueous solutions are often not stable for more than a day.[2] - Sonication may aid in the dissolution of the compound. - Consider using nanoparticle encapsulation or inclusion complexes (e.g., with cyclodextrins) to enhance solubility.[3]
Degradation of this compound Flavonoids can be sensitive to light, pH, and temperature.[4] - Protect stock solutions and experimental setups from light. - Prepare fresh dilutions for each experiment from a frozen stock. - Assess the stability of this compound under your specific assay conditions (pH, temperature, incubation time). Studies on similar compounds show stability at room temperature for up to 3 months but degradation under accelerated conditions (e.g., high temperature).[4]
Interference with Assay Components This compound may interact with assay reagents, leading to inaccurate readings. - Run appropriate controls, including a vehicle control (the solvent used to dissolve the compound) to account for any effects of the solvent on the assay. - Test for autofluorescence or colorimetric interference of this compound at the wavelengths used in the assay.
Suboptimal Cell Culture Conditions The physiological state of the cells can significantly impact the results. - Ensure cells are in the logarithmic growth phase and have a consistent passage number. - Regularly check for mycoplasma contamination.
Issue 2: High Variability Between Replicates or Experiments

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation Minor variations in concentration or handling can lead to significant differences. - Use calibrated pipettes and ensure thorough mixing of solutions. - Prepare a master mix of reagents to be added to all wells to minimize pipetting errors.
Edge Effects in Microplates Evaporation from the outer wells of a microplate can concentrate reagents and affect results. - Avoid using the outer wells of the plate for samples. Instead, fill them with sterile water or media. - Ensure proper sealing of plates during incubation.
Inconsistent Incubation Times The timing of reagent addition and reading of results is critical. - Use a multichannel pipette or automated liquid handler for simultaneous addition of reagents. - Read all plates at the same time point after the final incubation step.
Biological Variation Inherent biological differences can contribute to variability. - Increase the number of replicates for each condition. - Repeat experiments on different days to ensure the observed effects are consistent.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for dissolving this compound?

A1: Due to its poor water solubility, it is recommended to dissolve this compound in an organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[1] This stock can then be diluted in your aqueous assay buffer to the final working concentration. Be sure to include a vehicle control with the same final concentration of DMSO in your experiments.

Q2: How should I store my this compound stock solution?

A2: For long-term storage, it is best to store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solutions from light. Aqueous dilutions should be prepared fresh for each experiment and not stored for extended periods.[2]

Q3: My results are not consistent with published data. What should I check first?

A3: First, verify the purity and identity of your this compound sample using methods like HPLC or mass spectrometry. Discrepancies can arise from impurities or degradation of the compound. Next, carefully review your experimental protocol against the published method, paying close attention to cell line, passage number, seeding density, compound concentration, and incubation times.

Q4: Can this compound interfere with colorimetric or fluorometric assays?

A4: Yes, flavonoids can exhibit intrinsic color or fluorescence, which may interfere with the readout of certain assays (e.g., MTT, assays using fluorescent probes). It is crucial to run a control containing only the compound and media (no cells or other reagents) to measure any background signal, which can then be subtracted from the experimental values.

Quantitative Data Summary

The following tables summarize representative quantitative data for Vitexin (as a proxy for this compound) from various bioassays.

Table 1: Antioxidant Activity of Vitexin

AssaySystemIC50 (µg/mL)Reference
DPPH Radical ScavengingVitex agnus-castus leaf extract449 ± 1[5]
DPPH Radical ScavengingVitex agnus-castus fruit extract612 ± 4[5]
ABTS Radical ScavengingUrtica circularis aqueous extract52.5

Table 2: Anti-inflammatory Activity of Vitexin

AssaySystemEC50/IC50Reference
Nitric Oxide (NO) InhibitionLPS-stimulated macrophagesNot specified, but effective

Table 3: Anticancer Activity of Vitexin

Cell LineAssayGI50/IC50 (µM)Reference
Chronic Myeloid Leukemia (K-562)Proliferation147 µg/mL[6]
Colorectal Carcinoma (Caco-2)Proliferation38.01 ± 0.64 µg/mL[7]
Gastric Cancer CellsViabilityDose-dependent decrease[8]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare serial dilutions of this compound in methanol.

  • In a 96-well plate, add 100 µL of each this compound dilution.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value.[2]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength between 540 and 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value.[9]

Visualizations

Experimental Workflow for Bioassay Reproducibility

G Experimental Workflow for Improving Bioassay Reproducibility cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Validation compound_prep This compound Preparation (Purity Check, Solvent Selection) treatment Cell Treatment (Accurate Dosing, Vehicle Control) compound_prep->treatment cell_prep Cell Culture Preparation (Passage Control, Mycoplasma Test) cell_prep->treatment incubation Incubation (Consistent Timing, Controlled Environment) treatment->incubation detection Signal Detection (Instrument Calibration, Blank Subtraction) incubation->detection data_analysis Data Analysis (Statistical Tests, IC50/EC50 Calculation) detection->data_analysis reproducibility Reproducibility Check (Repeat Experiments, Inter-Assay Comparison) data_analysis->reproducibility

Caption: A flowchart outlining key steps to ensure the reproducibility of this compound bioassays.

Signaling Pathways Modulated by Vitexin (as a proxy for this compound)

G Potential Signaling Pathways Modulated by this compound cluster_inflammation Anti-inflammatory Effects cluster_cancer Anticancer Effects vitexin This compound nfkb NF-κB Pathway vitexin->nfkb inhibits mapk MAPK Pathway vitexin->mapk modulates pi3k PI3K/Akt/mTOR Pathway vitexin->pi3k inhibits cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines mapk->cytokines apoptosis ↑ Apoptosis pi3k->apoptosis proliferation ↓ Cell Proliferation pi3k->proliferation

Caption: Key signaling pathways potentially modulated by this compound leading to its bioactivity.

References

Technical Support Center: Enhancing the In-Vivo Stability of Vitexin Caffeate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies aimed at enhancing the in-vivo stability of Vitexin caffeate. Given the limited direct research on this compound, much of the guidance provided is extrapolated from studies on the closely related compound, Vitexin, and general principles for flavonoids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its in-vivo stability a concern?

This compound is a flavone glycoside, a natural compound found in various plants. Like many flavonoids, its therapeutic potential is often limited by poor in-vivo stability, which leads to low bioavailability. This means that after administration, a significant portion of the compound is metabolized or degraded before it can exert its pharmacological effects.

Q2: What are the primary reasons for the low bioavailability of this compound?

The low bioavailability of this compound, much like its parent compound Vitexin, is attributed to two main factors:

  • Poor Aqueous Solubility: Limited solubility in gastrointestinal fluids hinders its absorption into the bloodstream.

  • Significant First-Pass Metabolism: A large fraction of the absorbed compound is rapidly metabolized in the intestines and liver, primarily by enzymes such as β-glucosidases, before it reaches systemic circulation.[1] Pharmacokinetic studies in rats have shown that Vitexin has an oral bioavailability of only about 2.8% to 4.91%, largely due to intestinal degradation.[1][2]

Q3: What are the most promising strategies to enhance the in-vivo stability and bioavailability of this compound?

Several formulation strategies have shown promise for improving the in-vivo performance of flavonoids like Vitexin and can be adapted for this compound:

  • Nanoencapsulation: Encapsulating this compound in nanoparticles can protect it from degradation in the gastrointestinal tract, improve its solubility, and facilitate its absorption.[3][4]

  • Structural Modification: Altering the chemical structure of the molecule, for instance, through glycosylation, can enhance its stability and solubility.

  • Co-administration with Bioenhancers: Certain natural compounds can inhibit the metabolic enzymes responsible for the degradation of flavonoids, thereby increasing their bioavailability.

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at improving the in-vivo stability of this compound.

Issue Potential Cause(s) Troubleshooting Steps
Low encapsulation efficiency of this compound in nanoparticles. 1. Suboptimal formulation parameters (e.g., polymer/lipid concentration, surfactant type).2. Poor solubility of this compound in the organic phase during nanoparticle preparation.3. Inefficient homogenization or sonication.1. Systematically vary the concentrations of the formulation components to find the optimal ratio.2. Screen different organic solvents to improve the solubility of this compound.3. Optimize the homogenization speed/time or sonication parameters.
Inconsistent particle size and high polydispersity index (PDI) of the nanoformulation. 1. Inadequate control over the nanoprecipitation process.2. Aggregation of nanoparticles during preparation or storage.1. Ensure rapid and uniform mixing of the organic and aqueous phases.2. Use appropriate stabilizers or cryoprotectants for lyophilization to prevent aggregation.
Rapid in-vitro release of this compound from the formulation. 1. The polymer or lipid matrix is not providing sufficient sustained release.2. High burst release due to surface-adsorbed drug.1. Select a polymer or lipid with a slower degradation/erosion rate.2. Optimize the formulation to minimize surface-associated drug. Consider a washing step after nanoparticle preparation.
No significant improvement in oral bioavailability in animal studies despite successful in-vitro results. 1. The nanoformulation is not stable in the gastrointestinal environment.2. The enhanced solubility in vitro does not translate to improved absorption in vivo.3. Rapid clearance of the nanoparticles from the systemic circulation.1. Evaluate the stability of the nanoformulation in simulated gastric and intestinal fluids.2. Investigate the cellular uptake of the nanoformulation in Caco-2 cell monolayers.3. Consider surface modification of the nanoparticles with polymers like PEG to prolong circulation time.
High variability in plasma concentrations of this compound between individual animals. 1. Inconsistent oral gavage technique.2. Differences in the fasting state of the animals.3. Genetic variability in metabolic enzyme activity.1. Ensure all personnel are properly trained in oral gavage techniques.2. Standardize the fasting period for all animals before dosing.3. Increase the number of animals per group to account for biological variability.

Experimental Protocols

Below are detailed methodologies for key experiments related to enhancing the in-vivo stability of this compound.

Protocol 1: Nanoencapsulation of this compound using the Nanoprecipitation Method

This protocol describes the preparation of polymeric nanoparticles encapsulating this compound.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone (organic solvent)

  • Polyvinyl alcohol (PVA) (surfactant)

  • Deionized water

Procedure:

  • Preparation of the Organic Phase: Dissolve a specific amount of this compound and PLGA in acetone.

  • Preparation of the Aqueous Phase: Dissolve PVA in deionized water.

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring.

  • Solvent Evaporation: Continue stirring the solution for several hours in a fume hood to allow for the complete evaporation of acetone.

  • Nanoparticle Recovery: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated this compound.

  • Lyophilization: Resuspend the washed nanoparticles in a cryoprotectant solution (e.g., trehalose) and freeze-dry to obtain a powder.

Characterization:

  • Particle Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS)

  • Zeta Potential: Laser Doppler Anemometry

  • Morphology: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM)

  • Encapsulation Efficiency (EE%) and Drug Loading (DL%): Quantify the amount of encapsulated this compound using a validated analytical method (e.g., HPLC) after dissolving the nanoparticles in a suitable solvent.

Protocol 2: In-Vivo Pharmacokinetic Study in Rats

This protocol outlines the procedure for evaluating the oral bioavailability of a this compound formulation.

Materials:

  • This compound formulation

  • Control (free this compound suspension)

  • Sprague-Dawley rats (male, 200-250 g)

  • Oral gavage needles

  • Heparinized microcentrifuge tubes

  • Analytical method for this compound in plasma (e.g., HPLC-MS/MS)[5]

Procedure:

  • Animal Acclimatization and Fasting: Acclimatize the rats for at least one week before the experiment. Fast the animals overnight with free access to water.

  • Dosing: Divide the rats into two groups: a control group receiving the free this compound suspension and a test group receiving the this compound nanoformulation. Administer the formulations via oral gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples from the tail vein at specific time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Plasma Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated HPLC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and oral bioavailability (F%).

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of Vitexin in rats after oral administration, which can serve as a baseline for comparison when evaluating new this compound formulations.

ParameterValue (Mean ± SD)Reference
Dose (mg/kg)30[2]
Cmax (µg/mL)0.51 ± 0.015[2]
Tmax (min)15.82 ± 0.172[2]
AUC (µg·min/mL)60.41 ± 5.41[2]
Oral Bioavailability (F%)4.91 ± 0.761[2]

Note: This data is for Vitexin, not this compound. It is anticipated that this compound will exhibit similarly low bioavailability.

Visualizations

Experimental_Workflow_for_Nanoencapsulation cluster_Preparation Phase Preparation cluster_Process Nanoparticle Formation cluster_Purification Purification & Final Product Organic_Phase Organic Phase (this compound + Polymer in Organic Solvent) Nanoprecipitation Nanoprecipitation (Dropwise addition with stirring) Organic_Phase->Nanoprecipitation Aqueous_Phase Aqueous Phase (Surfactant in Water) Aqueous_Phase->Nanoprecipitation Solvent_Evaporation Solvent Evaporation Nanoprecipitation->Solvent_Evaporation Centrifugation Centrifugation & Washing Solvent_Evaporation->Centrifugation Lyophilization Lyophilization Centrifugation->Lyophilization Final_Product This compound Nanoparticles (Powder) Lyophilization->Final_Product

Caption: Workflow for nanoencapsulation of this compound.

InVivo_Pharmacokinetic_Study_Workflow Start Start: Fasted Rats Dosing Oral Gavage Administration (Control vs. Formulation) Start->Dosing Blood_Sampling Serial Blood Sampling (Multiple Time Points) Dosing->Blood_Sampling Plasma_Separation Centrifugation to Obtain Plasma Blood_Sampling->Plasma_Separation Analysis Quantification of this compound (e.g., HPLC-MS/MS) Plasma_Separation->Analysis Data_Analysis Pharmacokinetic Modeling (Cmax, Tmax, AUC, Bioavailability) Analysis->Data_Analysis End End: Pharmacokinetic Profile Data_Analysis->End

Caption: Workflow for in-vivo pharmacokinetic analysis.

References

Technical Support Center: Optimization of Flavonoid Dosage in Animal Studies with a Focus on Vitexin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical support center primarily focuses on Vitexin due to the limited availability of published data specifically on Vitexin caffeate in animal studies. Vitexin is the parent flavonoid glycoside from which this compound, its ester with caffeic acid, is derived. The information provided here on Vitexin can serve as a foundational guide for researchers investigating this compound, with the understanding that dosage and pharmacokinetic parameters may differ.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting dose range for Vitexin in rodent studies?

A1: Based on published literature, a general starting dose range for Vitexin in mice and rats is between 1 mg/kg and 50 mg/kg, administered either orally (p.o.) or intraperitoneally (i.p.). The optimal dose will depend on the specific animal model and the therapeutic effect being investigated. For instance, anticonvulsant and anxiolytic effects have been observed at doses as low as 1.25 mg/kg (i.p.) in mice.[1][2] In contrast, neuroprotective effects against lead-induced toxicity in rats were studied at a dose of 50 mg/kg (p.o.).[3][4]

Q2: What are the common administration routes for Vitexin in animal studies?

A2: The most frequently reported routes of administration for Vitexin in animal studies are oral gavage (p.o.) and intraperitoneal injection (i.p.).[1][2][5][6][7] Intravenous (i.v.) administration has also been used, primarily for pharmacokinetic studies.[8][9] The choice of administration route will significantly impact the bioavailability and subsequent dosage optimization.

Q3: What is the known oral bioavailability of Vitexin in rats?

A3: The absolute oral bioavailability of Vitexin in rats is reported to be very low, around 4.91%. This is attributed to a significant first-pass effect. Researchers should consider this low bioavailability when designing oral dosage regimens and may need to use higher doses compared to parenteral routes to achieve desired systemic concentrations.

Q4: Are there any known adverse effects or toxicity at higher doses of Vitexin?

A4: The reviewed studies did not report significant sedation or locomotor impairment at effective therapeutic doses.[1][2] One study in dogs established a no-observed-adverse-effect level (NOAEL) of 50 mg/kg body weight/day.[10] However, it is crucial to conduct dose-escalation studies and monitor for any potential signs of toxicity in your specific animal model.

Q5: How should Vitexin be prepared for administration?

A5: For oral administration, Vitexin can be dissolved in vehicles such as normal saline or distilled water.[4][5] For intravenous administration, it has been prepared in a 20% propylene glycol-water solution. The solubility of Vitexin should be carefully considered, and the use of appropriate solubilizing agents may be necessary.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Lack of therapeutic effect at previously reported doses. Poor oral bioavailability.Consider switching to an intraperitoneal or intravenous route of administration. If oral administration is necessary, consider increasing the dose or using a formulation to enhance absorption.
Rapid metabolism and elimination.The half-life of Vitexin is relatively short.[8] Consider a more frequent dosing schedule or a sustained-release formulation.
Animal model variability.Ensure the animal model is appropriate for the intended therapeutic effect. Genetic differences between strains can influence drug metabolism and response.
High variability in animal responses. Inconsistent dosing technique.Ensure accurate and consistent administration of the compound, especially for oral gavage.
Differences in food intake.Food can affect the absorption of orally administered compounds. Standardize feeding schedules for all animals in the study.
Gut microbiota differences.The gut microbiota can metabolize flavonoids. Ensure animals are housed under similar conditions to minimize variations in gut flora.
Precipitation of Vitexin in the dosing solution. Poor solubility.Check the solubility of Vitexin in your chosen vehicle. Consider using a co-solvent (e.g., propylene glycol, DMSO) or a surfactant, ensuring the vehicle itself is non-toxic and does not interfere with the experiment.

Data on Vitexin Dosage in Animal Studies

Table 1: Vitexin Dosage for Neuroprotective Effects
Animal Model Dose Route Observed Effect Reference
Wistar Rats (Lead-induced neurotoxicity)50 mg/kgp.o.Reduced oxidative stress and neuronal damage.[3][4]
C57BL/6 Mice (Hypoxia-ischemia)30 and 60 mg/kgi.p.Attenuated infarct volume and improved neurofunctional recovery.[11]
Mice (Middle cerebral artery occlusion)3.25, 7.50, and 15.00 mg/kgi.p.Increased phosphorylation of ERK1/2 and decreased phosphorylation of JNK.[11]
Diabetic Rats (Streptozotocin-induced)1 mg/kgNot specifiedImproved learning and memory, increased antioxidant enzymes.[11]
Table 2: Vitexin Dosage for Anti-inflammatory and Cardioprotective Effects
Animal Model Dose Route Observed Effect Reference
Sprague-Dawley Rats (Collagen-induced arthritis)10 mg/kgp.o.Reduced inflammatory markers (IL-1β, IL-6, TNF-α).[12][13][14]
Sprague-Dawley Rats (Doxorubicin-induced cardiotoxicity)30 mg/kgp.o.Protected against myocardial damage and reduced oxidative stress.[5]
Wistar Rats (Myocardial infarction)10, 20, and 40 mg/kgi.p.Decreased ST-segment elevation and improved cardiac function.[6]
Table 3: Vitexin Dosage for Anticonvulsant and Anxiolytic Effects
Animal Model Dose Route Observed Effect Reference
Mice (Chemically-induced seizures)1.25, 2.5, and 5 mg/kgi.p.Dose-dependent protection against picrotoxin and PTZ-induced seizures.[1][2]
Mice (Anxiety models)1.25, 2.5, and 5 mg/kgi.p.Demonstrated anxiolytic properties without causing sedation.[1][2]

Experimental Protocols

Protocol 1: Evaluation of Neuroprotective Effects of Vitexin in a Lead-Induced Neurotoxicity Model in Wistar Rats (Adapted from[3][4])

  • Animal Model: Male Wistar rats.

  • Grouping:

    • Control group: Received distilled water.

    • Lead (Pb) group: Received lead acetate (200 mg/kg, p.o.).

    • Vitexin + Pb group: Received Vitexin (50 mg/kg, p.o.) one hour before lead acetate administration.

  • Dosage Preparation: Vitexin solution was prepared in distilled water.

  • Administration: All treatments were administered via oral gavage daily for 28 days.

  • Outcome Measures:

    • Behavioral tests (e.g., Barnes maze, novel object recognition) to assess working memory.

    • Biochemical analysis of brain tissue for oxidative stress markers (e.g., MDA, SOD, GPx).

    • Histopathological examination of brain tissue.

Protocol 2: Assessment of Anti-inflammatory Effects of Vitexin in a Collagen-Induced Arthritis Model in Sprague-Dawley Rats (Adapted from[12][13][14])

  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Arthritis: Collagen-induced arthritis (CIA) model.

  • Grouping:

    • Control group.

    • CIA group.

    • CIA + Vitexin group (10 mg/kg bw, p.o.).

    • CIA + Methotrexate group (positive control).

  • Dosage Preparation: Vitexin was prepared for oral administration.

  • Administration: Vitexin was administered daily.

  • Outcome Measures:

    • Assessment of clinical signs of arthritis (e.g., paw swelling).

    • Measurement of inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in serum or joint tissue.

    • Histopathological analysis of ankle joints.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_admin Administration cluster_eval Evaluation cluster_analysis Data Analysis animal_model Select Animal Model (e.g., Rat, Mouse) dose_prep Prepare Vitexin Solution (Specify Vehicle & Concentration) animal_model->dose_prep grouping Randomize into Groups (Control, Vehicle, Vitexin Doses) dose_prep->grouping admin_route Administer Vitexin (p.o., i.p., or i.v.) grouping->admin_route schedule Follow Dosing Schedule (e.g., daily for 28 days) admin_route->schedule behavior Behavioral Tests schedule->behavior biochem Biochemical Assays schedule->biochem histology Histopathology schedule->histology data_analysis Statistical Analysis of Results behavior->data_analysis biochem->data_analysis histology->data_analysis

Caption: General experimental workflow for in vivo studies of Vitexin.

signaling_pathway cluster_inflammation Inflammatory Cascade cluster_vitexin Vitexin Intervention cluster_outcome Cellular Response Inflammatory_Stimulus Inflammatory Stimulus JAK JAK Inflammatory_Stimulus->JAK NF_kB NF-κB Inflammatory_Stimulus->NF_kB STAT STAT JAK->STAT Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) STAT->Cytokines Apoptosis_Modulation Apoptosis Modulation STAT->Apoptosis_Modulation NF_kB->Cytokines Inflammation_Reduction Reduced Inflammation Cytokines->Inflammation_Reduction Vitexin Vitexin Vitexin->JAK Inhibits Vitexin->NF_kB Inhibits Vitexin->Apoptosis_Modulation

Caption: Postulated anti-inflammatory signaling pathway of Vitexin.

References

Refinement of analytical methods for Vitexin caffeate detection

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for the refinement of analytical methods for Vitexin caffeate detection. As dedicated, validated methods for this compound are not widely available in published literature, this resource combines established protocols for its constituent parts—Vitexin and Caffeic Acid—with general best practices for the analysis of acylated flavonoid glycosides.

Frequently Asked Questions (FAQs)

Q1: Where should I start when developing an HPLC-UV method for this compound?

A1: A good starting point is to use a method validated for Vitexin.[1] Since the caffeic acid moiety adds to the molecule's hydrophobicity, you may need to increase the organic solvent percentage in your mobile phase compared to a standard Vitexin method. A reversed-phase C18 column is the most common choice for flavonoid analysis.[2][3]

Q2: What is the optimal UV wavelength for detecting this compound?

A2: The UV spectrum of this compound will be dominated by the flavone structure. Vitexin has a maximum absorbance (λ-max) around 335 nm.[4] Setting your DAD or UV detector to monitor between 330-350 nm is an excellent starting point for achieving high sensitivity.[1][3]

Q3: How can I confirm the identity of my compound as this compound using LC-MS?

A3: High-resolution mass spectrometry is essential. In negative ion mode ESI-MS, you would expect to see the deprotonated molecule [M-H]⁻. The exact mass of Vitexin is 432.381, and Caffeic Acid is 180.15. This compound is an ester of these two, involving the loss of a water molecule (18.01). Therefore, the expected exact mass is (432.381 + 180.15 - 18.01) = 594.521. Searching for an [M-H]⁻ ion at m/z 593.51 would be the primary confirmation.

Q4: What fragmentation patterns should I look for in MS/MS analysis of this compound?

A4: For acylated flavonoid glycosides, tandem mass spectrometry (MS/MS) in negative ion mode is very informative.[1][5] You should look for:

  • A neutral loss of the caffeoyl group (162 Da).

  • The appearance of the Vitexin fragment ion at m/z 431.

  • Characteristic C-glycoside fragmentation of the Vitexin portion, which involves cross-ring cleavages of the sugar, resulting in losses of 90 Da and 120 Da.[2]

Q5: My this compound seems to be degrading during sample preparation or analysis. What are the likely causes?

A5: this compound is susceptible to degradation. Key factors are:

  • pH: Flavonoids like Vitexin are known to be highly unstable and labile under alkaline (high pH) conditions.[3] Ensure your extraction solvents and mobile phases are neutral or slightly acidic.

  • Temperature: Both Vitexin and Caffeic Acid can degrade with heat.[6][7] Avoid excessive heating during extraction and consider using a column oven set to a moderate temperature (e.g., 25-30°C) for analysis.[4][8]

  • Light and Air: Phenolic compounds can be sensitive to oxidation and photodegradation. It is advisable to use amber vials and process samples expeditiously.

Q6: What is the best approach for extracting this compound from plant matrices?

A6: Sample preparation is a critical step for reliable analysis.[8] A common approach involves:

  • Extraction: Use an organic solvent like methanol, ethanol, or a mixture with water.[8] Acidifying the solvent (e.g., with 0.5% acetic acid) can improve the stability and extraction efficiency of phenolic compounds.[8] Ultrasonic or Soxhlet extraction methods are frequently used.[4][6]

  • Cleanup: To remove interfering compounds like lipids, a liquid-liquid extraction with a nonpolar solvent (e.g., hexane) can be performed on the initial extract.[8] Alternatively, solid-phase extraction (SPE) with a C18 cartridge is an effective cleanup method.[9]

Troubleshooting Guide

ProblemQuestionPossible Causes & Solutions
No Peak / Very Small Peak Why am I not seeing a peak for this compound? 1. Compound Degradation: The sample may have degraded. Prepare fresh samples in a slightly acidic solvent and use amber vials. Vitexin is known to be unstable in alkaline conditions.[3] 2. Poor Solubility: Vitexin has poor water solubility.[10] Ensure your sample is fully dissolved in the initial mobile phase or a strong organic solvent like methanol or DMSO. 3. Incorrect Detection Wavelength: Confirm your detector is set to the correct wavelength (around 330-350 nm).[1][3] 4. Injection Issue: Check the autosampler for air bubbles and ensure the injection loop is filling correctly.
Poor Peak Shape (Tailing) Why is my this compound peak tailing? 1. Secondary Interactions: The analyte may be interacting with active sites (residual silanols) on the column. Add a small amount of acid (e.g., 0.1-0.5% formic or acetic acid) to the mobile phase to suppress this interaction.[9] 2. Column Contamination: The column frit or packing material may be contaminated. Flush the column with a strong solvent or, if necessary, replace the guard column or the analytical column.[5][9] 3. pH Mismatch: If the sample solvent pH is significantly different from the mobile phase pH, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.
Retention Time Drift Why does the retention time of my peak keep changing? 1. Inadequate Equilibration: The column is not fully equilibrated with the mobile phase, especially when changing solvents or after a gradient run. Increase the equilibration time.[5] 2. Temperature Fluctuation: The column temperature is not stable. Use a thermostatted column compartment for consistent results.[5][9] 3. Mobile Phase Composition Change: The mobile phase composition may be changing due to evaporation of the more volatile solvent or improper mixing. Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.[5] 4. Pump Issues: Inconsistent flow from the pump due to air bubbles or failing seals can cause drift. Purge the pump and check for leaks.[5]
Baseline Noise / Drifting What is causing my noisy or drifting baseline? 1. Air Bubbles: Air bubbles in the pump or detector cell are a common cause of baseline noise. Degas the mobile phase thoroughly and purge the system.[5] 2. Contaminated Mobile Phase: Impurities in the solvents or additives can create a noisy or drifting baseline, particularly in gradient analysis. Use high-purity HPLC-grade solvents. 3. Detector Lamp Failing: An aging UV detector lamp can lose intensity and cause noise. Check the lamp energy and replace if necessary.[5] 4. Column Bleed: The column's stationary phase is degrading and eluting, which can cause baseline drift, especially at higher temperatures or extreme pH.
Low MS Sensitivity Why is the MS signal for this compound weak? 1. Incorrect Ionization Mode: Ensure you are using negative ion mode ESI, as phenolic compounds and carboxylic acids ionize well as [M-H]⁻.[1] 2. Mobile Phase Suppression: Buffers like phosphate are not volatile and will suppress the MS signal. Use volatile modifiers like formic acid, acetic acid, or ammonium formate. 3. Suboptimal Source Parameters: Optimize MS source parameters such as capillary voltage, gas flow, and temperature for your specific compound and flow rate. 4. In-source Fragmentation: The compound might be fragmenting in the source before reaching the mass analyzer. Reduce the fragmentor or cone voltage.

Quantitative Data Summary

The following tables summarize typical analytical parameters for Vitexin and Caffeic Acid, which can be used as a starting point for developing a quantitative method for this compound.

Table 1: HPLC-UV Method Parameters & Performance

ParameterVitexinCaffeic AcidReference(s)
Retention Time (t_R) 7.6 min3.9 min[1]
11.05 min-[4]
Detection Wavelength (λ) 330 nm, 335 nm330 nm[1][4]
Linearity Range 1 - 250 µg/mL1 - 250 µg/mL[1]
Limit of Detection (LOD) 0.03 µg/mL< 0.01 µg/mL[1]
Limit of Quantitation (LOQ) 0.1 µg/mL< 0.025 µg/mL[1]
Recovery 104.93 ± 1.82 %99.12 ± 1.25 %[1]

Table 2: LC-MS/MS Parameters (Negative Ion Mode)

CompoundPrecursor Ion [M-H]⁻ (m/z)Product Ions (m/z)Reference(s)
Vitexin 431311, 283[8]
Caffeic Acid 179135 (loss of CO₂)
This compound (Predicted) 593431 (loss of caffeoyl group), 283, 311 (Vitexin fragments)-

Experimental Protocols

Protocol 1: HPLC-DAD Method for Screening and Quantification

This protocol is adapted from validated methods for Vitexin and related phenolic compounds.[1][8]

  • Chromatographic System:

    • HPLC System: Agilent 1260 or equivalent with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

    • Column: Reversed-phase C18, 4.6 x 100 mm, 3 µm particle size.

    • Guard Column: C18 guard column.

  • Mobile Phase and Gradient:

    • Mobile Phase A: Water with 0.5% Acetic Acid.

    • Mobile Phase B: Methanol.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Gradient Program:

      • 0-15 min: 25% B to 65% B (linear gradient)

      • 15-20 min: 65% B to 100% B

      • 20-25 min: Hold at 100% B (column wash)

      • 25-30 min: Return to 25% B (equilibration)

  • Detection:

    • DAD Wavelength: Monitor at 330 nm for quantification and collect spectra from 200-400 nm for peak purity analysis.

  • Sample and Standard Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve this compound standard in 50% methanol to a final concentration of 1000 µg/mL.

    • Working Standards: Prepare a series of dilutions (e.g., 1-250 µg/mL) from the stock solution using 50% methanol to construct a calibration curve.

    • Sample Solution: Prepare sample extracts at a known concentration (e.g., 2 mg/mL) in 50% methanol.

    • Filtration: Filter all solutions through a 0.22 µm nylon membrane filter prior to injection.

    • Injection Volume: 10 µL.

Protocol 2: LC-MS/MS Method for Identification and Confirmation

This protocol is based on established methods for flavonoid glycoside characterization.

  • LC-MS/MS System:

    • LC System: UPLC system capable of handling high pressures.

    • MS System: Triple quadrupole or Q-TOF mass spectrometer with an Electrospray Ionization (ESI) source.

    • Column: Reversed-phase C18, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase and Gradient:

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient Program: Adjust as needed to achieve separation; a typical gradient might run from 10% B to 95% B over 15 minutes.

  • MS/MS Parameters (Negative Ion Mode):

    • Ionization Mode: ESI Negative.

    • Capillary Voltage: -3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Gas Temperature: 500°C.

    • Scan Mode:

      • Full Scan: Scan from m/z 100-1000 to find the [M-H]⁻ parent ion (m/z 593).

      • Product Ion Scan (MS/MS): Isolate the precursor ion at m/z 593 and fragment using an appropriate collision energy to observe product ions (e.g., m/z 431, 311, 283).

  • Sample Preparation:

    • Prepare standards and samples as described in Protocol 1, but use the LC-MS mobile phase (Water/Acetonitrile with 0.1% Formic Acid) as the final diluent to ensure compatibility.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing sp1 Plant Material (e.g., Vitex negundo) sp2 Extraction (e.g., 80% Methanol, Ultrasonic) sp1->sp2 sp3 Filtration / Cleanup (0.22 µm Filter / SPE) sp2->sp3 an1 HPLC-DAD Screening (Quantification & Purity) sp3->an1 Screening Pathway an2 LC-MS/MS Analysis (Identification & Confirmation) sp3->an2 Confirmation Pathway dp1 Peak Integration & Calibration an1->dp1 dp2 Mass Spectra Interpretation an2->dp2 dp3 Reporting dp1->dp3 dp2->dp3

Caption: General experimental workflow for this compound analysis.

Troubleshooting_Peak_Shape start Problem: Poor Peak Shape (Tailing or Fronting) q1 Is sample dissolved in mobile phase? start->q1 sol1 Action: Re-dissolve sample in mobile phase or a weaker solvent. q1->sol1 No q2 Is mobile phase acidic? (e.g., contains formic acid) q1->q2 Yes a1_yes Yes a1_no No sol2 Action: Add 0.1-0.5% acid to mobile phase to suppress silanol interactions. q2->sol2 No q3 Is the peak shape good for a new column? q2->q3 Yes a2_yes Yes a2_no No sol3 Conclusion: Old column is contaminated or degraded. Action: Flush or replace column. q3->sol3 Yes sol4 Conclusion: Potential issue with analyte stability or method parameters. q3->sol4 No a3_yes Yes a3_no No

Caption: Troubleshooting decision tree for poor HPLC peak shape.

Caption: Logical flow for this compound analytical method development.

References

Enhancing the resolution of Vitexin caffeate in chromatographic separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of Vitexin Caffeate during chromatographic separation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its structure affect chromatographic separation?

This compound is an acylated flavonoid glycoside. It consists of the flavone vitexin attached to a caffeic acid moiety. This acylation makes the molecule more hydrophobic compared to vitexin. In reversed-phase chromatography, this increased hydrophobicity leads to a longer retention time.[1] The presence of both the flavonoid and caffeic acid structures means that the mobile phase composition, particularly pH, will significantly influence its retention and peak shape.

Q2: What are the typical starting conditions for HPLC separation of this compound?

A good starting point for developing a separation method for this compound on a C18 column would be a gradient elution using an acidified aqueous mobile phase and an organic modifier like acetonitrile or methanol. The acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is crucial for obtaining sharp peaks for phenolic compounds by suppressing the ionization of hydroxyl groups.

Q3: My this compound peak is showing significant tailing. What are the common causes and solutions?

Peak tailing for phenolic compounds like this compound is a common issue. The primary causes include:

  • Secondary Interactions: Silanol groups on the silica-based stationary phase can interact with the hydroxyl groups of this compound, causing tailing.

  • Mobile Phase pH: If the mobile phase pH is not optimal, partial ionization of the analyte can occur, leading to tailing.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Ensure the mobile phase is sufficiently acidic (pH 2.5-3.5) to suppress the ionization of phenolic hydroxyls.

  • Use a Different Column: Consider using a column with end-capping or a different stationary phase to minimize silanol interactions.

  • Reduce Sample Concentration: Dilute the sample to see if the peak shape improves.

  • Check for Column Contamination: Flush the column with a strong solvent to remove any adsorbed contaminants.

Q4: I am observing co-elution or poor resolution between this compound and other components in my sample. How can I improve the separation?

Improving resolution requires optimizing several chromatographic parameters:

  • Modify the Mobile Phase Gradient: A shallower gradient can increase the separation between closely eluting peaks.

  • Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

  • Adjust the Column Temperature: Increasing the column temperature can improve efficiency and sometimes change the elution order. However, for some flavonoids, lower temperatures might provide better resolution.[2]

  • Optimize the Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the run time.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic analysis of this compound.

Problem Potential Cause Recommended Solution
Broad Peaks 1. High dead volume in the system. 2. Column contamination or degradation. 3. Inappropriate mobile phase composition.1. Check and tighten all fittings. Use tubing with a smaller internal diameter. 2. Flush the column with a strong solvent or replace it if necessary. 3. Optimize the mobile phase; ensure it is properly degassed.
Split Peaks 1. Partially clogged frit or column inlet. 2. Sample solvent incompatible with the mobile phase. 3. Column void or channeling.1. Back-flush the column or replace the inlet frit. 2. Dissolve the sample in the mobile phase or a weaker solvent. 3. Replace the column.
Baseline Drift 1. Column not equilibrated. 2. Mobile phase composition changing. 3. Detector lamp aging.1. Equilibrate the column for a longer period before injection. 2. Ensure the mobile phase is well-mixed and degassed. 3. Replace the detector lamp.
Ghost Peaks 1. Contamination in the injector or sample loop. 2. Carryover from a previous injection. 3. Impurities in the mobile phase.1. Clean the injector and sample loop. 2. Run a blank gradient after each sample. 3. Use high-purity solvents and freshly prepared mobile phases.

Experimental Protocols

General Protocol for HPLC Analysis of this compound

This protocol provides a general starting point for the analysis of this compound. Optimization will likely be required for specific sample matrices.

  • Instrumentation: A standard HPLC system with a UV-Vis or PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B (linear gradient)

    • 25-30 min: 50-90% B (linear gradient)

    • 30-35 min: 90% B (isocratic)

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 330 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a mixture of the initial mobile phase (90% A, 10% B) and filter through a 0.45 µm syringe filter.

Data Presentation

Table 1: Expected Effect of Parameter Changes on this compound Retention Time and Resolution
Parameter Change Effect on Retention Time Effect on Resolution Rationale
Increase % Organic Solvent DecreaseMay DecreaseThis compound is less retained in a more non-polar mobile phase.
Decrease Mobile Phase pH IncreaseMay Improve Peak ShapeSuppresses ionization of phenolic groups, leading to better interaction with the stationary phase and sharper peaks.
Increase Column Temperature DecreaseVariableReduces mobile phase viscosity, leading to faster elution. Can improve or decrease resolution depending on the specific compounds being separated.[2]
Decrease Flow Rate IncreaseMay IncreaseAllows for more interaction between the analyte and the stationary phase, potentially improving separation.

Visualizations

Experimental Workflow for Method Optimization

workflow cluster_start Initial Analysis cluster_mobile_phase Mobile Phase Optimization cluster_column_params Column Parameter Optimization cluster_end Final Result start Initial Chromatogram (Poor Resolution) gradient Adjust Gradient Slope (Shallower) start->gradient Step 1 solvent Change Organic Solvent (ACN to MeOH) gradient->solvent Step 2 ph Adjust pH (e.g., 0.1% Formic Acid) solvent->ph Step 3 temp Optimize Temperature (e.g., 25-40°C) ph->temp Step 4 flow Adjust Flow Rate (e.g., 0.8 mL/min) temp->flow Step 5 end_node Optimized Chromatogram (Good Resolution) flow->end_node Final Check

Caption: A logical workflow for optimizing the chromatographic resolution of this compound.

Troubleshooting Logic for Peak Tailing

troubleshooting start Problem: Peak Tailing check_ph {Is mobile phase pH acidic (2.5-3.5)?} start->check_ph adjust_ph Adjust pH with 0.1% Formic Acid check_ph->adjust_ph No check_concentration {Is sample concentration low?} check_ph->check_concentration Yes resolved {Problem Resolved} adjust_ph->resolved dilute_sample Dilute Sample check_concentration->dilute_sample No check_column {Consider Column Effects} check_concentration->check_column Yes dilute_sample->resolved new_column Use End-capped Column or Different Stationary Phase check_column->new_column new_column->resolved

Caption: A step-by-step guide to troubleshooting peak tailing for this compound.

References

Validation & Comparative

A Comparative Guide to the Quantification of Vitexin Caffeate: An HPLC-Centric Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active compounds is paramount. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of vitexin, a closely related compound to vitexin caffeate, with alternative analytical techniques. The data presented is based on a stability-indicating HPLC method for the simultaneous determination of caffeic acid and vitexin, providing a strong analytical proxy for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC stands as a robust and widely adopted technique for the separation, identification, and quantification of chemical compounds. Its high resolution and sensitivity make it a preferred method for the analysis of complex mixtures, such as those found in natural product extracts.

Experimental Protocol: HPLC Method for Vitexin Quantification

This protocol details a validated stability-indicating HPLC method for the simultaneous quantification of caffeic acid and vitexin.

  • Chromatographic System: A High-Performance Liquid Chromatography instrument equipped with a photodiode array (PDA) detector.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: A standard flow rate of 1.0 mL/min is maintained.

  • Detection Wavelength: The PDA detector is set to monitor at a wavelength suitable for the analytes, often around 330 nm for vitexin and related compounds.[1][2][3]

  • Injection Volume: A 10 µL injection volume is commonly used.

  • Standard Preparation: Standard solutions of vitexin are prepared in a suitable solvent, such as methanol, at various concentrations to establish a calibration curve.

  • Sample Preparation: The sample containing vitexin is extracted with a suitable solvent, filtered, and diluted as necessary to fall within the linear range of the calibration curve.

Performance Data

The validation of the HPLC method for vitexin yielded the following performance characteristics, which are summarized in the table below.

ParameterHPLC Method for Vitexin
Linearity (Concentration Range) 1 - 250 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (Intra-day %RSD) 0.19 - 0.90%
Precision (Inter-day %RSD) 0.17 - 0.33%
Accuracy (Recovery) 98.77 - 106.74%

Source: Data compiled from a validated stability-indicating HPLC method for vitexin.[1]

Alternative Analytical Methods

While HPLC is a powerful tool, other techniques offer distinct advantages in terms of speed, cost, or sensitivity. Here, we compare the HPLC method with High-Performance Thin-Layer Chromatography (HPTLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that offers high sample throughput and cost-effectiveness, making it suitable for rapid screening and quantification.

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Mobile Phase: A mixture of ethyl acetate, formic acid, acetic acid, and water.

  • Sample Application: Samples and standards are applied as bands using an automated applicator.

  • Development: The plate is developed in a chromatographic chamber.

  • Densitometric Analysis: The separated bands are scanned with a densitometer at a specific wavelength to quantify the analytes.

ParameterHPTLC Method for Vitexin
Linearity (Concentration Range) 0.1 - 300 µg/mL[4]
Correlation Coefficient (r²) 0.988 (peak area), 0.986 (peak height)[4]
Limit of Detection (LOD) 0.1 µ g/spot [4]
Limit of Quantification (LOQ) 1.0 µ g/spot [4]
Precision (%RSD) < 5%
Accuracy (Recovery) 92.10 - 105.20%[4]

Source: Data from a validated HPTLC method for vitexin.[4]

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS combines the high separation efficiency of UPLC with the high sensitivity and selectivity of mass spectrometry, making it ideal for trace-level quantification and structural elucidation.

  • Chromatographic System: An Ultra-Performance Liquid Chromatography system coupled to a mass spectrometer (e.g., triple quadrupole or time-of-flight).

  • Column: A sub-2 µm particle size reversed-phase column (e.g., Acquity UPLC BEH C18).

  • Mobile Phase: A gradient elution with mobile phases similar to HPLC, but often of higher purity (LC-MS grade).

  • Ionization Source: Electrospray ionization (ESI) is commonly used in either positive or negative ion mode.

  • Mass Analysis: The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

ParameterUPLC-MS Method (Typical for Flavonoid Glycosides)
Linearity (Concentration Range) Typically in the ng/mL range
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) Sub-ng/mL levels
Limit of Quantification (LOQ) Low ng/mL levels
Precision (%RSD) < 15%
Accuracy (Recovery) 85 - 115%

Method Comparison Summary

FeatureHPLCHPTLCUPLC-MS
Resolution HighModerateVery High
Sensitivity Good (µg/mL)Moderate (µ g/spot )Excellent (ng/mL to pg/mL)
Speed ModerateFast (high throughput)Fast
Cost per Sample ModerateLowHigh
Quantitative Accuracy HighGoodVery High
Specificity Good (with PDA)ModerateExcellent (with MS)

Experimental Workflow and Signaling Pathways

To visualize the logical flow of a typical HPLC method validation process, the following diagram is provided.

HPLC_Validation_Workflow start Start: Method Development method_optimization Method Optimization (Column, Mobile Phase, etc.) start->method_optimization system_suitability System Suitability Testing method_optimization->system_suitability validation_protocol Define Validation Protocol system_suitability->validation_protocol linearity Linearity & Range validation_protocol->linearity accuracy Accuracy (Recovery) validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision specificity Specificity (Peak Purity, Forced Degradation) validation_protocol->specificity lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness validation_report Compile Validation Report linearity->validation_report accuracy->validation_report precision->validation_report specificity->validation_report lod_loq->validation_report robustness->validation_report end End: Validated Method validation_report->end

Caption: Workflow for HPLC Method Validation.

References

Cross-Validation of Bioactivity Assays: A Comparative Guide for Vitexin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for publicly available bioactivity assays of Vitexin caffeate did not yield sufficient detailed experimental data to construct a comprehensive comparison guide as requested. The available information is limited and lacks the specific quantitative data and protocols necessary for a thorough cross-validation.

Therefore, this guide provides a comparative analysis of bioactivity assays for the closely related and well-studied flavonoid, Vitexin . While Vitexin and this compound are structurally related, the bioactivity data presented here is for Vitexin and should not be directly extrapolated to this compound. This guide is intended for researchers, scientists, and drug development professionals interested in the bioactivity of Vitexin as a potential therapeutic agent.

Introduction to Vitexin

Vitexin, an apigenin-8-C-glucoside, is a naturally occurring flavonoid found in various medicinal plants and foods, including hawthorn, mung beans, and passionflower. It has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] This guide focuses on cross-validating two key bioactivity assays for Vitexin: an in vitro anti-inflammatory assay and an in vitro anticancer assay.

Data Presentation: Quantitative Bioactivity of Vitexin

The following table summarizes the quantitative data from two distinct bioactivity assays for Vitexin.

Bioactivity AssayCell LineTest SubstanceIC50 ValueReference
Anti-inflammatory RAW 264.7 MacrophagesVitexin< 1 µM (for TNF-α inhibition)[4]
Anticancer (Cytotoxicity) Nasopharyngeal Carcinoma (CNE1, HK1)VitexinNot specified, but significant inhibition of cell proliferation observed[2]

Experimental Protocols

In Vitro Anti-inflammatory Assay: Inhibition of TNF-α Production

This assay evaluates the ability of Vitexin to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Cell Line: RAW 264.7 (murine macrophage cell line)

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of Vitexin. The cells are pre-incubated with Vitexin for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation is also maintained.

  • Incubation: The plates are incubated for 24 hours.

  • Quantification of TNF-α: The concentration of TNF-α in the cell culture supernatant is determined using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: The percentage of TNF-α inhibition is calculated relative to the LPS-stimulated control group. The IC50 value, the concentration of Vitexin that inhibits 50% of TNF-α production, is then determined.

In Vitro Anticancer Assay: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Cell Lines: CNE1 and HK1 (human nasopharyngeal carcinoma cell lines)

Methodology:

  • Cell Culture: CNE1 and HK1 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours to allow for attachment.

  • Treatment: The cells are treated with various concentrations of Vitexin for 24, 48, and 72 hours. A control group treated with the vehicle (e.g., DMSO) is included.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the control. The IC50 value, representing the concentration of Vitexin that causes a 50% reduction in cell viability, is calculated.

Mandatory Visualization

Signaling Pathway of Vitexin's Anti-inflammatory Action

Vitexin has been shown to exert its anti-inflammatory effects by suppressing the NF-κB signaling pathway.[2] The following diagram illustrates this mechanism.

Vitexin_Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds to IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) Nucleus->Inflammatory_Genes Induces Transcription Vitexin Vitexin Vitexin->IKK Inhibits

Caption: Vitexin inhibits the NF-κB signaling pathway.

Experimental Workflow for the MTT Assay

The following diagram outlines the workflow for assessing the anticancer activity of Vitexin using the MTT assay.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Vitexin Treat with Vitexin (various concentrations) Incubate_24h->Treat_Vitexin Incubate_Treatment Incubate for 24-72h Treat_Vitexin->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan with DMSO Incubate_4h->Solubilize Measure_Absorbance Measure Absorbance at 490 nm Solubilize->Measure_Absorbance Analyze_Data Analyze Data and Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow of the MTT cell viability assay.

References

A Comparative Analysis of the Biological Activities of Vitexin and Vitexin Caffeate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of two flavonoid compounds, Vitexin and its derivative, Vitexin caffeate. While extensive research has elucidated the multifaceted pharmacological effects of Vitexin, there is a notable scarcity of data on this compound in the current scientific literature. This document aims to present the available evidence for both compounds, highlighting the significant research gap concerning this compound and suggesting potential avenues for future investigation based on its structural relationship to Vitexin and caffeic acid.

Introduction to Vitexin and this compound

Vitexin , an apigenin-8-C-glucoside, is a naturally occurring flavonoid found in a variety of medicinal plants and dietary sources, including passionflower, hawthorn, and pearl millet. It has been the subject of numerous studies investigating its therapeutic potential across a range of diseases.

This compound is a derivative of Vitexin, specifically a caffeic acid ester. While it has been isolated from plants such as Vitex negundo, its biological activities and mechanisms of action remain largely unexplored.

Comparative Summary of Biological Activities

The following tables summarize the available quantitative data for the antioxidant, anti-inflammatory, and anti-cancer activities of Vitexin. Due to the limited research, corresponding data for this compound is largely unavailable.

Antioxidant Activity
CompoundAssayTest SystemIC50 ValueReference
Vitexin DPPH Radical ScavengingIn vitro0.014 ± 0.001 mM[1]
Nitric Oxide ScavengingIn vitroBetter than Isovitexin[2]
This compound DPPH Radical ScavengingIn vitroData not available
Anti-inflammatory Activity
CompoundAssayTest SystemIC50 Value / EffectReference
Vitexin Nitric Oxide (NO) Production InhibitionLPS-stimulated RAW 264.7 cellsIC50 > 200 µg/ml (non-cytotoxic)[3][4]
Inhibition of pro-inflammatory cytokines (TNF-α, IL-1β)LPS-challenged miceSignificant reduction[3]
This compound NO Production InhibitionIn vitroData not available
Anti-cancer Activity
CompoundCell LineCancer TypeIC50 ValueIncubation TimeReference
Vitexin U937Leukemia22.5 µM24h[5]
K-562Chronic Myeloid Leukemia147 µg/mlNot specified[1]
HCT-116DRColorectal CancerLC50 = 101.8 µM (in zebrafish embryos)96h[6]
U251Glioblastoma108.8 µMNot specified[7]
This compound VariousVariousData not available

Experimental Protocols

Detailed methodologies for the key experiments cited for Vitexin are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

  • A solution of DPPH in methanol is prepared to a specific concentration, resulting in a deep violet color.

  • Various concentrations of the test compound (Vitexin) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.

Nitric Oxide (NO) Production Inhibition Assay in LPS-stimulated Macrophages

This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator.

  • Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.

  • Cells are pre-treated with various concentrations of the test compound (Vitexin) for a specific duration.

  • The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • After an incubation period, the cell culture supernatant is collected.

  • The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.

  • The absorbance is measured at approximately 540 nm, and the nitrite concentration is determined from a standard curve.

  • The percentage of inhibition of NO production is calculated, and the IC50 value is determined. A cell viability assay (e.g., MTT assay) is often performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is commonly used to determine the cytotoxic effects of a compound on cancer cells.

  • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound (Vitexin) for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, the MTT reagent is added to each well and incubated for a few hours. Living cells with active mitochondrial dehydrogenases will convert the water-soluble MTT into an insoluble purple formazan.

  • A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 500 and 600 nm).

  • The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.

Signaling Pathways Modulated by Vitexin

Vitexin exerts its biological effects by modulating several key signaling pathways. Diagrams for these pathways are provided below.

Caption: Vitexin inhibits the NF-κB signaling pathway.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli Receptor Receptor Stress Stimuli->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK JNK JNK MEK->JNK p38 p38 MEK->p38 Transcription Factors Transcription Factors ERK->Transcription Factors JNK->Transcription Factors p38->Transcription Factors Vitexin Vitexin Vitexin->MEK Inhibits PI3K_Akt_mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_processes Cellular Processes Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Growth Cell Growth mTOR->Cell Growth Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Vitexin Vitexin Vitexin->Akt Inhibits

References

Vitexin Caffeate and Other Phenolic Compounds: A Comparative Guide to Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antioxidant research, phenolic compounds stand out for their potent free-radical scavenging capabilities. This guide provides a comparative analysis of the antioxidant activity of vitexin caffeate against other well-known phenolic compounds. Due to a lack of direct experimental data on this compound, this comparison is based on the antioxidant profiles of its constituent parts, vitexin and caffeic acid, alongside other common phenolics.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of phenolic compounds is frequently evaluated using various assays, with DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays being among the most common. The IC50 value, which represents the concentration of an antioxidant required to scavenge 50% of the free radicals, is a key metric for comparison; a lower IC50 value indicates higher antioxidant activity.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)Notes
Vitexin ~147[1]13.0 (µmol Trolox eq/µmol)[2]Exhibits notable antioxidant and neuroprotective effects.[1][3]
Caffeic Acid 1.59[4]1.59[4]Shows strong free radical scavenging activity.[5]
Quercetin 1.89[4]1.89[4]A widely studied flavonoid with potent antioxidant and anti-inflammatory properties.
Gallic Acid 1.03[4]1.03[4]A phenolic acid known for its very high antioxidant activity.
Trolox (standard) --A water-soluble analog of vitamin E, commonly used as a standard in antioxidant assays.
(+)-Catechin 3.12[4]3.12[4]A flavonoid found in high concentrations in tea.
Rutin 4.68[4]4.68[4]A citrus flavonoid glycoside with demonstrated antioxidant effects.

Note: The data presented is compiled from various sources and direct comparisons should be made with caution as experimental conditions can vary. The antioxidant activity for vitexin in the ABTS assay is expressed in Trolox equivalents, a common method for standardizing results.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the DPPH and ABTS radical scavenging assays.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The discoloration of the purple DPPH solution is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 10⁻³ M) is prepared in methanol or ethanol and stored in the dark.[6] A working solution is then prepared by diluting the stock solution to obtain an absorbance of approximately 1.0 at 517 nm.[6]

  • Reaction Mixture: Various concentrations of the test compound (e.g., 0.25 mL) are mixed with a fixed volume of the DPPH working solution (e.g., 2.75 mL).[7]

  • Incubation: The mixture is shaken vigorously and incubated in the dark at room temperature for a specified period (e.g., 10-30 minutes).[7][8]

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[7]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: Inhibition (%) = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the reaction mixture with the sample.[7] The IC50 value is then determined from a plot of inhibition percentage against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.[9]

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., water or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[10]

  • Reaction Mixture: A small volume of the test sample or standard (e.g., 5 µL) is added to a larger volume of the ABTS•+ working solution (e.g., 200 µL).[10]

  • Incubation: The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).[4]

  • Measurement: The absorbance is measured at 734 nm.[10]

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Signaling Pathway

The antioxidant effects of many flavonoids are mediated through the modulation of cellular signaling pathways. The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a key regulator of the cellular antioxidant response.

Nrf2_Signaling_Pathway cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Flavonoids Flavonoids (e.g., Vitexin) Flavonoids->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Ub_Proteasome Ubiquitin-Proteasome Degradation Keap1_Nrf2->Ub_Proteasome targets for degradation (basal state) ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to Nucleus Nucleus Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection leads to

Caption: Nrf2 signaling pathway activation by flavonoids.

Under normal conditions, Nrf2 is bound to Keap1 and targeted for degradation. In the presence of oxidative stress or certain flavonoids, this complex dissociates, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant and detoxifying enzymes, leading to their transcription and ultimately enhancing cellular protection.[11][12][13]

References

Unraveling the In Vitro Mechanisms of Vitexin Caffeate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the in vitro validation of Vitexin caffeate's mechanism of action remains a developing area of research. Extensive studies have focused on its close structural analog, Vitexin, providing a strong foundational understanding of the potential biological activities of its derivatives. This guide, therefore, leverages the wealth of available data on Vitexin to offer a comparative framework for researchers, scientists, and drug development professionals. It is important to note that while this compound may share similar mechanisms, direct experimental validation is necessary.

Vitexin, a flavonoid glycoside found in various medicinal plants, has demonstrated a broad spectrum of pharmacological effects in vitro, including antioxidant, anti-inflammatory, and anticancer activities.[1][2][3] These effects are attributed to its ability to modulate key cellular signaling pathways. This guide will delve into the in vitro evidence supporting these mechanisms, presenting comparative data, detailed experimental protocols, and visual representations of the involved pathways.

Comparative Analysis of In Vitro Efficacy

To contextualize the biological activity of Vitexin, it is often compared with other flavonoids or standard drugs in various in vitro assays. The following tables summarize key quantitative data from these comparative studies.

CompoundCell LineAssayIC50 / ActivityReference
Vitexin U251 GlioblastomaProliferation (CCK-8)108.8 µM[4]
TemozolomideU251 GlioblastomaProliferation (CCK-8)34.5 µM[4]
Vitexin MCF-7 (Breast Cancer)Cytotoxicity (MTT)Significant cytotoxic activity[5]
Vitexin RAW 264.7 MacrophagesNitric Oxide (NO) ProductionInhibition observed[6]

Table 1: Comparative Cytotoxicity and Anti-proliferative Activity. This table highlights the concentration-dependent effects of Vitexin on cancer cell viability compared to a standard chemotherapeutic agent.

CompoundAssayResultReference
Vitexin DPPH Radical Scavenging~60% inhibition at 100 µg/mL[7]
Vitexin Superoxide Radical Scavenging~70% inhibition at 100 µg/mL[7]
Vitexin Albumen Denaturation Inhibition54.2% inhibition[7]
AspirinAlbumen Denaturation Inhibition55.6% inhibition[7]
Vitexin Proteinase Inhibitory Activity57.8% inhibition[7]

Table 2: Comparative Antioxidant and Anti-inflammatory Activity. This table showcases the radical scavenging and protein denaturation inhibition capabilities of Vitexin in comparison to a standard anti-inflammatory drug.

Key In Vitro Mechanisms of Action

Vitexin exerts its effects by modulating multiple signaling pathways involved in inflammation, oxidative stress, and cancer progression.

Anti-inflammatory Mechanism

Vitexin has been shown to suppress inflammatory responses by inhibiting the production of pro-inflammatory mediators. A key target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] In vitro studies have demonstrated that Vitexin can reduce the expression of inflammatory cytokines such as TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[6]

G Vitexin's Anti-inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) nucleus Nucleus NFkB_p65_p50->nucleus Translocates to cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) nucleus->cytokines Induces Transcription Vitexin Vitexin Vitexin->IKK Inhibits

Caption: Vitexin inhibits the NF-κB signaling pathway.

Antioxidant Mechanism

Vitexin's antioxidant properties are attributed to its ability to scavenge free radicals and activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway.[2] In vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and superoxide radical scavenging assays, have confirmed its potent antioxidant capacity.[7]

G Vitexin's Antioxidant Pathway ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Vitexin Vitexin Vitexin->ROS Scavenges Nrf2 Nrf2 Vitexin->Nrf2 Promotes dissociation from Keap1 nucleus Nucleus Nrf2->nucleus Translocates to ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Induces Transcription nucleus->ARE Binds to G Vitexin's Anticancer Pathway Vitexin Vitexin JAK JAK Vitexin->JAK Inhibits Phosphorylation Apoptosis Apoptosis Vitexin->Apoptosis Induces STAT3 STAT3 JAK->STAT3 Phosphorylates nucleus Nucleus STAT3->nucleus Translocates to Proliferation_Genes Genes for Proliferation & Survival nucleus->Proliferation_Genes Inhibits Transcription G General In Vitro Experimental Workflow Cell_Culture Cell Culture Treatment Treatment with this compound Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT/CCK-8) Treatment->Cell_Viability Protein_Extraction Protein Extraction Treatment->Protein_Extraction RNA_Extraction RNA Extraction Treatment->RNA_Extraction Data_Analysis Data Analysis Cell_Viability->Data_Analysis Western_Blot Western Blot Protein_Extraction->Western_Blot qPCR qPCR RNA_Extraction->qPCR Western_Blot->Data_Analysis qPCR->Data_Analysis

References

Unveiling the Therapeutic Promise of Vitexin: An In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo validation of the therapeutic potential of Vitexin, a naturally occurring flavonoid. Through a systematic comparison with established alternatives and a detailed examination of its mechanism of action, this document serves as a valuable resource for researchers and professionals in the field of drug discovery and development. The data presented is compiled from multiple preclinical studies, offering an objective overview of Vitexin's efficacy and pharmacological profile.

Comparative Efficacy of Vitexin in Preclinical Models

Vitexin has demonstrated significant therapeutic effects across a range of in vivo models, including inflammatory, oncological, and neurodegenerative conditions. The following tables summarize the key quantitative data from these studies, comparing the performance of Vitexin with standard therapeutic agents.

Anti-inflammatory Activity: Rheumatoid Arthritis Model

A key study evaluated the anti-arthritic and apoptotic role of Vitexin in a collagen-induced arthritis (CIA) rat model, a common preclinical model for rheumatoid arthritis. The efficacy of Vitexin was compared to Methotrexate, a widely used disease-modifying antirheumatic drug (DMARD)[1][2].

ParameterControl GroupCIA ModelVitexin (10 mg/kg)Methotrexate (1 mg/kg)
Inflammatory Cytokines
IL-1β (pg/mL)NormalElevatedSignificantly Reduced (p < 0.05)Significantly Reduced
IL-6 (pg/mL)NormalElevatedSignificantly Reduced (p < 0.05)Significantly Reduced
TNF-α (pg/mL)NormalElevatedSignificantly Reduced (p < 0.05)Significantly Reduced
Apoptosis & Inflammation Markers
C-reactive proteinNormalElevatedReverted to NormalReverted to Normal
Rheumatoid factorNormalElevatedReverted to NormalReverted to Normal
Histological ChangesNormalSevereSignificantly Improved (p < 0.05)Improved
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

In a classic model of acute inflammation, Vitexin was compared to Aspirin, a nonsteroidal anti-inflammatory drug (NSAID), for its ability to reduce paw edema in rats[3].

Treatment GroupDosageInhibition of Edema (%)
Vitexin10 mg/kg (oral)Potent anti-inflammatory effect
AspirinNot specified in abstractStandard anti-inflammatory effect

Note: The abstract of the comparative study with aspirin did not provide specific quantitative data on the percentage of edema inhibition for both compounds, but highlighted Vitexin's potent activity[3].

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for the key in vivo experiments.

Collagen-Induced Arthritis (CIA) in Rats
  • Animal Model: Male Sprague Dawley rats were used for this study.

  • Induction of Arthritis: Arthritis was induced by administering an emulsion of bovine type II collagen and complete Freund's adjuvant.

  • Treatment Groups: The rats were divided into five groups: a healthy control group, a CIA model group receiving no treatment, a group treated with Vitexin (10 mg/kg body weight), a group treated with Methotrexate (1 mg/kg body weight), and a group receiving Vitexin alone to assess any intrinsic effects[1][2].

  • Assessment of Efficacy: The therapeutic effects were evaluated by measuring body and organ weight, biochemical assays for inflammatory markers, cytokine levels (IL-1β, IL-6, IL-17, TNF-α, etc.), and markers of apoptosis. Histopathological analysis of the ankle joints was also performed to assess the extent of joint damage[1][2].

Carrageenan-Induced Paw Edema in Rats
  • Animal Model: The study utilized a carrageenan-induced rat paw edema model, a standard method for screening anti-inflammatory drugs.

  • Induction of Inflammation: Inflammation is induced by injecting a solution of carrageenan into the sub-plantar tissue of the rat's hind paw.

  • Treatment Groups: One group of rats was treated with Vitexin (10 mg/kg, orally), and another group was treated with Aspirin as a standard drug for comparison[3].

  • Assessment of Efficacy: The anti-inflammatory activity was determined by measuring the reduction in paw edema over a specific period.

Mechanism of Action: Modulation of Signaling Pathways

Vitexin exerts its therapeutic effects by modulating key signaling pathways involved in inflammation, cell proliferation, and apoptosis. The diagrams below illustrate the established mechanisms of action.

Vitexin_JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Inflammatory_Genes Inflammatory Gene Expression pSTAT->Inflammatory_Genes Promotes Transcription SOCS SOCS SOCS->JAK Inhibits Vitexin Vitexin Vitexin->JAK Inhibits Vitexin->STAT Inhibits Vitexin->SOCS Upregulates

Caption: Vitexin inhibits the JAK/STAT signaling pathway, reducing inflammatory gene expression.

Vitexin_PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Activates Akt Akt/PKB PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Vitexin Vitexin Vitexin->PI3K Inhibits

Caption: Vitexin downregulates the PI3K/Akt/mTOR pathway, inhibiting cell survival and proliferation.

Vitexin_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p65/p50) Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Pro_inflammatory_Genes Translocates to Nucleus & Promotes Transcription NFkB_IkB->NFkB IκBα Degradation Vitexin Vitexin Vitexin->IKK Inhibits

Caption: Vitexin suppresses the NF-κB signaling pathway, reducing pro-inflammatory gene expression.

Conclusion

The in vivo data presented in this guide strongly support the therapeutic potential of Vitexin in a variety of disease models. Its efficacy, particularly in inflammatory conditions, is comparable to that of established drugs like Methotrexate. The multifaceted mechanism of action, involving the modulation of key signaling pathways such as JAK/STAT, PI3K/Akt, and NF-κB, underscores its potential as a multi-target therapeutic agent. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic applications of Vitexin and its potential for integration into current treatment paradigms.

References

A Comparative Analysis of Vitexin Caffeate and Its Precursor, Vitexin, from Diverse Botanical Sources

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of vitexin caffeate and its more extensively studied precursor, vitexin, derived from various plant sources. Due to a notable scarcity of comparative data for this compound, this document provides a comprehensive analysis of vitexin as a proxy, presenting available quantitative data, detailed experimental protocols, and insights into its biological activities and associated signaling pathways.

While this compound, a flavone glycoside, has been identified in medicinal plants such as Vitex negundo, a comprehensive comparative analysis across different botanical sources is limited in the current scientific literature[1]. This guide, therefore, broadens its scope to include a detailed comparative study of vitexin, an apigenin-8-C-glucoside from which this compound is derived. Vitexin is found in a wide array of medicinal and edible plants and has been the subject of extensive research into its pharmacological properties[2][3].

Quantitative Analysis of Vitexin Yield from Various Plant Sources

The concentration of vitexin can vary significantly among different plant species and even within different parts of the same plant. The following table summarizes the yield of vitexin from several documented botanical sources.

Plant SourcePart UsedYield of VitexinReference
Prosopis farctaLeaves0.554 mg/g dry weight[4]
Crataegus pinnatifida (Chinese Hawthorn)LeavesVitexin is a known component, but quantitative data for the single compound is variable amidst its derivatives.[5][6][7]
Vigna angularis (Adzuki Bean)Seed CoatVitexin is a significant flavonoid, often studied alongside isovitexin.[8][9][10]
Vitex negundoLeaves, RootsA known source of both vitexin and this compound.[1]
Thunbergia laurifoliaLeavesContains vitexin, with contents varying based on geographical location.[11][12][13]
Acer palmatumLeavesVitexin has been isolated and its antioxidant properties studied.[14]
Justicia gendarussaLeavesA validated HPLC method has been developed for the quantification of vitexin.[15]

Experimental Protocols for Extraction and Quantification

Accurate quantification and comparison of vitexin content necessitate standardized and validated experimental protocols. Below are detailed methodologies for the extraction and analysis of vitexin from different plant matrices.

General Extraction and Purification Protocol

A common approach for the extraction and purification of vitexin from plant material involves the following steps:

  • Sample Preparation : The plant material (e.g., leaves, seeds) is dried and ground into a fine powder to increase the surface area for solvent extraction.

  • Extraction :

    • Soxhlet Extraction : Successive extraction with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and methanol) is a common method. The methanolic extract typically contains the highest concentration of flavonoids like vitexin.

    • Ultrasonic-Assisted Extraction (UAE) : This method uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, often leading to higher extraction efficiency in a shorter time. A typical protocol involves extracting the powdered plant material with an ethanol-water mixture in an ultrasonic bath.

    • Solvent Optimization : Studies on Prosopis farcta have shown that a methanol-water mixture (40%) containing a small amount of acetic acid (0.5%) can yield the highest amount of vitexin[4].

  • Purification :

    • Liquid-Liquid Partitioning : The crude extract is often partitioned between immiscible solvents (e.g., water and n-butanol) to separate compounds based on their polarity.

    • Column Chromatography : The extract is passed through a column packed with a stationary phase (e.g., silica gel or macroporous resin) to separate vitexin from other components.

    • Preparative High-Performance Liquid Chromatography (pHPLC) : For obtaining high-purity vitexin, pHPLC is the method of choice. An isocratic or gradient elution with a mobile phase such as methanol and water with an acid modifier (e.g., acetic acid) is used on a C18 column[9].

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is the standard analytical technique for the precise and accurate quantification of vitexin.

  • Instrumentation : A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is used.

  • Column : A reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm particle size) is typically employed.

  • Mobile Phase : A gradient or isocratic elution with a mixture of an aqueous solvent (often with an acid modifier like 0.1% orthophosphoric acid or 0.5% acetic acid) and an organic solvent (acetonitrile or methanol) is common[11][15].

  • Detection : The detection wavelength is usually set at the maximum absorbance of vitexin, which is around 335 nm[15].

  • Quantification : The concentration of vitexin in the sample is determined by comparing the peak area with that of a calibration curve constructed using a certified vitexin standard.

Biological Activities and Signaling Pathways

Vitexin exhibits a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects[2][3][16]. These biological activities are attributed to its ability to modulate various cellular signaling pathways.

Anti-Inflammatory and Apoptotic Effects

Vitexin has been shown to possess potent anti-inflammatory properties. It can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[16]. One of the key mechanisms underlying its anti-inflammatory and pro-apoptotic effects is the modulation of the JAK/STAT signaling pathway[17][18].

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade in cytokine-mediated inflammatory responses. Vitexin has been observed to inhibit the phosphorylation of JAK and STAT proteins, thereby downregulating the expression of downstream inflammatory mediators. Furthermore, it can induce apoptosis in cancer cells by suppressing this pathway[17].

Below is a diagram illustrating the inhibitory effect of vitexin on the JAK/STAT signaling pathway.

JAK_STAT_Pathway cluster_Nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK pJAK p-JAK JAK->pJAK Phosphorylation STAT STAT pJAK->STAT pSTAT p-STAT STAT->pSTAT Phosphorylation pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization Nucleus Nucleus pSTAT_dimer->Nucleus Gene Gene Transcription (Inflammation, Proliferation) pSTAT_dimer->Gene Translocation Vitexin Vitexin Vitexin->pJAK Inhibition

Caption: Vitexin's inhibition of the JAK/STAT signaling pathway.

Experimental Workflow for Comparative Analysis

A systematic workflow is essential for the comparative analysis of vitexin from different plant sources. The following diagram outlines a typical experimental process from sample collection to data analysis.

Experimental_Workflow Start Plant Material Collection (e.g., Crataegus, Vigna) Drying Drying and Pulverization Start->Drying Extraction Solvent Extraction (e.g., UAE, Soxhlet) Drying->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Quantification Quantification (HPLC-DAD) Purification->Quantification Bioassay Biological Activity Assays (e.g., Antioxidant, Anti-inflammatory) Purification->Bioassay Data Data Analysis and Comparison Quantification->Data Bioassay->Data

References

Independent Replication of Vitexin's Anti-Inflammatory and Anti-Cancer Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published findings on the flavonoid Vitexin, with a focus on independently replicated studies of its anti-inflammatory and anti-cancer properties. While the initial inquiry specified Vitexin caffeate, the available scientific literature predominantly focuses on Vitexin. This document summarizes key experimental data, details the methodologies used in pivotal studies, and visually represents the underlying molecular pathways to offer an objective resource for the scientific community.

Anti-Inflammatory Effects of Vitexin: Modulation of the JAK/STAT Pathway

A significant body of research has focused on the anti-inflammatory properties of Vitexin. A key mechanism that has been independently investigated is its ability to modulate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway is crucial in mediating the cellular response to cytokines and is often dysregulated in inflammatory diseases.

Comparative Analysis of Quantitative Data

The following table summarizes quantitative data from independent studies that have investigated the inhibitory effect of Vitexin on key components of the JAK/STAT pathway in inflammatory models.

Study FocusModel SystemTreatmentKey Molecules AssessedQuantitative FindingsReference
Rheumatoid Arthritis Collagen-Induced Arthritis (CIA) in Sprague Dawley ratsVitexin (10 mg/kg bw)p-JAK1, p-STAT3Significant reduction in the expression of p-JAK1 and p-STAT3 in the ankle joints of CIA rats.[1][2]
Glioblastoma Human U251 glioblastoma cellsVitexin (108.8 µM)p-JAK1, p-JAK3, p-STAT3Significant decrease in the protein expression of p-JAK1, p-JAK3, and p-STAT3 after 48 hours of treatment.[3]
General Inflammation Review of various modelsNot applicableNF-κB, TNF-α, IL-1β, IL-6Vitexin inhibits the NF-κB pathway, leading to reduced production of pro-inflammatory cytokines.[4]
Experimental Protocols

Western Blotting for JAK/STAT Phosphorylation:

  • Cell/Tissue Lysis: Cells or ground tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (typically 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Electrotransfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of JAK and STAT proteins (e.g., anti-p-JAK1, anti-JAK1, anti-p-STAT3, anti-STAT3).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and quantified using densitometry software.

Signaling Pathway Visualization

Vitexin_JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine Pro-inflammatory Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation pJAK p-JAK JAK->pJAK 3. Autophosphorylation STAT STAT pSTAT p-STAT pJAK->STAT 4. Phosphorylation Dimer p-STAT Dimer pSTAT->Dimer 5. Dimerization Nucleus Nucleus Dimer->Nucleus 6. Translocation Gene Inflammatory Gene Transcription Nucleus->Gene 7. Gene Transcription Vitexin Vitexin Vitexin->pJAK Inhibition

Caption: Vitexin inhibits the JAK/STAT signaling pathway.

Anti-Cancer Effects of Vitexin: Induction of Apoptosis

Multiple independent studies have confirmed the pro-apoptotic effects of Vitexin in various cancer cell lines. A commonly replicated finding is the induction of apoptosis through the intrinsic pathway, characterized by the activation of caspases and regulation of the Bcl-2 family of proteins.

Comparative Analysis of Quantitative Data

The following table presents a comparison of quantitative data from different studies investigating the pro-apoptotic effects of Vitexin.

Study FocusCell LineTreatmentKey Molecules AssessedQuantitative FindingsReference
Breast Cancer MCF-7Vitexin (150 µM)Caspase-3, -6, -8Significant upregulation of Caspase-3 (3.2-fold), Caspase-6 (5.8-fold), and Caspase-8 (4.42-fold) expression. Apoptotic cells increased from 2.8% to 39.3%.[5]
Leukemia U937VitexinBcl-2, Caspase-3, Caspase-9Dose- and time-dependent downregulation of Bcl-2 and upregulation of caspase-3 and caspase-9.[6]
Colorectal Cancer HCT-116 (multi-drug resistant)VitexinBax, BID, Cleaved Caspase-3, -9Increased levels of pro-apoptotic proteins Bax and BID, and cleavage of caspase-3 and caspase-9.[7]
Breast Cancer MDA-MB-231Vitexin compound VB1 (4-6 µg/mL)Apoptosis, Bax, Bcl-2Induced apoptosis in over 60% of cells, with upregulation of Bax and downregulation of Bcl-2.[8]
Experimental Protocols

Annexin V/Propidium Iodide (PI) Apoptosis Assay:

  • Cell Treatment: Cancer cells are treated with Vitexin at various concentrations for a specified duration.

  • Cell Harvesting: Adherent cells are detached using trypsin, and both adherent and floating cells are collected by centrifugation.

  • Staining: The cell pellet is resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes in the dark at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Experimental Workflow Visualization

Apoptosis_Workflow start Start: Cancer Cell Culture treat Treat cells with Vitexin (and vehicle control) start->treat harvest Harvest cells (adherent and floating) treat->harvest wash Wash cells with PBS harvest->wash resuspend Resuspend in Annexin V Binding Buffer wash->resuspend stain Stain with Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate in the dark stain->incubate flow Analyze by Flow Cytometry incubate->flow quadrants Quadrant Analysis: - Live - Early Apoptotic - Late Apoptotic - Necrotic flow->quadrants

Caption: Experimental workflow for apoptosis detection.

Comparative Efficacy with Other Flavonoids

Several studies have compared the biological activities of Vitexin with other flavonoids. This provides valuable context for its potential therapeutic applications.

ActivityFlavonoids ComparedModel SystemKey FindingsReference
Anti-inflammatory Vitexin, ApigeninCarrageenan-induced rat paw edemaBoth compounds demonstrated anti-inflammatory activity. Vitexin showed 57.8% proteinase inhibition at 500µg/ml, comparable to Aspirin's 55.6% at 200µg/ml.[9]
Anti-inflammatory Vitexin, Quercetin, NaringeninReview of various modelsAll three flavonoids inhibit the NF-κB pathway. Vitexin and Quercetin also modulate the MAPK and Nrf2 pathways.[10]

Conclusion

Independent research studies have consistently demonstrated the anti-inflammatory and anti-cancer effects of Vitexin. The replication of findings across different laboratories and experimental models, particularly regarding the inhibition of the JAK/STAT pathway and the induction of apoptosis, strengthens the evidence for its therapeutic potential. The comparative data with other flavonoids further highlight its standing as a promising natural compound for further investigation in drug development. The provided experimental protocols and pathway diagrams serve as a resource for researchers aiming to build upon these foundational studies.

References

Unveiling the Molecular Targets of Vitexin Caffeate: A Comparative Guide to Molecular Docking Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Vitexin caffeate's performance against its molecular targets, supported by experimental data from molecular docking studies. We delve into the methodologies of these crucial experiments and present quantitative data in a clear, comparative format.

Vitexin, a naturally occurring flavonoid, has garnered significant interest for its therapeutic potential in a range of diseases, including cancer and inflammatory conditions.[1][2] Computational methods, particularly molecular docking, have become indispensable tools in the early stages of drug discovery to predict the binding affinities between a ligand, such as Vitexin, and its protein targets.[3][4] This guide synthesizes findings from various studies to validate the targets of Vitexin through the lens of molecular docking.

Comparative Analysis of Vitexin's Binding Affinity

Molecular docking simulations predict the preferred orientation of a molecule when bound to another to form a stable complex. The binding affinity, often expressed in kcal/mol, indicates the strength of this interaction, with a more negative value suggesting a stronger bond. The following table summarizes the binding affinities of Vitexin with several of its identified protein targets.

Target ProteinPDB IDBinding Affinity (kcal/mol)Therapeutic Area
Cyclin-Dependent Kinase 1 (CDK1)--9.497Cancer
Toll-like Receptor 4 (TLR4)/MD-2 Complex--4.35Neuroinflammation
Cytochrome P450 3A4 (CYP3A4)--4.4Drug Metabolism
E-cadherin--Cancer Metastasis
Nuclear Factor-kappa B (NF-κB)--8.7Inflammation
TNF α converting enzyme (TACE)-Lower than TNFR1Inflammation
TNF α receptor 1 (TNFR1)-Higher than TACE and hIKβInflammation
Human Inhibitory Kinase β (hIKβ)-Lower than TNFR1Inflammation

Head-to-Head: Vitexin Versus Alternative Compounds

To contextualize the binding efficacy of Vitexin, its performance is often compared with known inhibitors or drugs. These comparative docking studies are crucial for assessing its potential as a therapeutic agent.

Target ProteinVitexin Binding Affinity (kcal/mol)Alternative CompoundAlternative Compound Binding Affinity (kcal/mol)
CDK1-9.497FlavopiridolComparable inhibitory effects
TLR4/MD-2 Complex-4.35Donepezil-9.14
CYP3A4-4.4 (with Glibenclamide)Glibenclamide-3.2
E-cadherin-Tamoxifen-
NF-κB-Aspirin-

Note: Some studies did not report the exact binding affinity values but provided a qualitative comparison.

Experimental Protocols: A Closer Look at Molecular Docking Validation

The validation of potential drug targets identified through computational methods is a multi-step process. Molecular docking is a key initial step, which is then typically followed by in vitro and in vivo assays.[5]

Molecular Docking Protocol

A standard molecular docking protocol involves several key stages to ensure the accuracy and reliability of the results.[6][7]

  • Protein and Ligand Preparation: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and any existing ligands are typically removed. The 3D structure of the ligand (e.g., Vitexin) is prepared using chemical drawing software and optimized for its geometry.

  • Grid Box Generation: A grid box is defined around the active site of the target protein. This box specifies the region where the docking software will attempt to place the ligand.[8]

  • Docking Simulation: Software such as AutoDock Vina is commonly used to perform the docking calculations.[9][10] The software explores various possible conformations of the ligand within the grid box and calculates the binding energy for each pose.

  • Pose Selection and Analysis: The conformation with the lowest binding energy is generally considered the most favorable.[8] This pose is then analyzed to understand the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

  • Re-docking and Validation: To validate the docking protocol, the co-crystallized ligand (if available) is removed from the protein's active site and then re-docked. A root-mean-square deviation (RMSD) value of less than 2 Å between the re-docked pose and the original crystallographic pose is considered a successful validation.[6][7]

In Vitro and In Vivo Validation

Following promising in silico results, experimental validation is crucial.

  • In Vitro Assays: Techniques such as Western blot analysis and immunofluorescence are used to assess the impact of Vitexin on the expression levels of target proteins like CDK1/cyclinB in cell lines.[11] Cell viability assays (e.g., CCK-8 or MTT) are employed to determine the half-maximal inhibitory concentration (IC50) of Vitexin on cancer cells.[11] For example, the IC50 of Vitexin on HCT-116 colon cancer cells was found to be 58.06 ± 3.07 μmol/L.[11]

  • In Vivo Studies: Animal models, such as xenotransplantation in mice, are used to evaluate the effect of Vitexin on tumor growth.[12] In one study, a 40 mg/kg dose of Vitexin significantly inhibited tumor growth in vivo.[12]

Visualizing the Pathways and Processes

Diagrams are essential for illustrating the complex biological pathways and experimental workflows involved in target validation.

experimental_workflow cluster_insilico In Silico Analysis cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation insilico_start Target Identification docking Molecular Docking insilico_start->docking Binding Affinity Prediction md_sim Molecular Dynamics Simulation docking->md_sim Stability Assessment cell_culture Cell Line Experiments md_sim->cell_culture Promising Candidates western_blot Western Blot cell_culture->western_blot Protein Expression ic50 IC50 Determination cell_culture->ic50 Cytotoxicity animal_model Animal Models ic50->animal_model Lead Compound efficacy Efficacy Studies animal_model->efficacy Tumor Growth Inhibition

Caption: Experimental workflow for Vitexin's target validation.

JAK_STAT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization gene Gene Transcription (Inflammation, Proliferation) pSTAT->gene Translocation SOCS SOCS gene->SOCS Upregulation Vitexin Vitexin Vitexin->JAK Inhibition Cytokine Cytokine Cytokine->receptor SOCS->JAK Inhibition

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic stability of Vitexin caffeate and structurally related flavonoids, supported by experimental data from preclinical studies. The information is intended to aid researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry in understanding the pharmacokinetic profiles of these compounds.

Executive Summary

Flavonoids are a diverse group of polyphenolic compounds with a wide range of reported biological activities. However, their therapeutic potential is often limited by their metabolic instability and low bioavailability. This guide focuses on this compound and compares its likely metabolic fate to that of its parent compound, Vitexin, and other related flavonoids such as Isovitexin, Apigenin, and Luteolin.

A key structural feature influencing the metabolic stability of these compounds is the nature of their glycosidic bond. C-glycosides, such as Vitexin and Isovitexin, are generally more resistant to enzymatic hydrolysis in the gastrointestinal tract compared to O-glycosides, which can contribute to enhanced stability. The addition of a caffeate moiety, as in this compound, introduces another potential site for metabolism.

Comparative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of Vitexin, Isovitexin, Apigenin, and Luteolin in rats, providing a basis for comparing their metabolic stability. Data for this compound is not currently available in the literature; however, its metabolic profile can be inferred from the data of its constituents, Vitexin and Caffeic acid.

CompoundDosage and RouteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Half-life (t½) (h)Oral Bioavailability (%)Reference(s)
Vitexin 30 mg/kg (oral)0.51 ± 0.0150.26 ± 0.003-0.99 ± 0.044.91 ± 0.761[1]
10 mg/kg (i.v.)---0.77 ± 0.01-[1]
Isovitexin 2.0 mg/kg (i.v.)--11.39 ± 5.051.05 ± 0.325-[2]
-----14.58[3]
Apigenin Single oral dose---91.8~30[4][5]
Luteolin 20 mg/kg (oral)0.05 (free)0.25 (free)0.2126 (free)--[6]
1.45 (total)8 (total)12.0766 (total)--[6]
50 mg/kg (i.v.)---8.94 (free)-[7]
4.98 (conjugated)[7]
Caffeic Acid 5-20 mg/kg (i.v.)--Dose-dependent0.35 - 0.45-[8]

Note: Pharmacokinetic parameters can vary depending on the animal model, dosage, and analytical methods used. The data presented here are for comparative purposes.

Inferred Metabolic Profile of this compound

Due to the lack of direct experimental data on the metabolic stability of this compound, its profile is inferred from the known metabolism of its constituent molecules:

  • Vitexin: As a C-glycoside, the glycosidic bond of vitexin is relatively stable against enzymatic hydrolysis in the gut. Pharmacokinetic studies in rats show that vitexin is rapidly eliminated and has low oral bioavailability[1]. Significant first-pass metabolism occurs, with a large portion being degraded by intestinal β-glucosidases.

  • Caffeic Acid: This phenolic acid is rapidly absorbed in the small intestine[3]. It undergoes metabolism, including transformation into ferulic acid by catechol-O-methyltransferase[2].

Therefore, it is hypothesized that this compound will undergo hydrolysis of the ester bond linking the caffeic acid moiety, releasing vitexin and caffeic acid, which will then be metabolized and eliminated through their respective pathways. The overall stability and bioavailability of this compound will likely be influenced by the rate and extent of this initial hydrolysis.

Experimental Protocols

In Vitro Liver Microsomal Stability Assay

This assay is a standard method to evaluate the intrinsic clearance of a compound by liver enzymes, primarily Cytochrome P450s.

Materials:

  • Pooled liver microsomes (e.g., human, rat)

  • Test compound and positive control compounds (with known metabolic stability)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare working solutions of the test compound, positive controls, and NADPH regenerating system in phosphate buffer.

  • Incubation: Pre-warm a mixture of liver microsomes and the test compound (or control) at 37°C.

  • Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Termination: Immediately stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Analysis: Determine the rate of disappearance of the parent compound to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Visualizations

The following diagrams illustrate key concepts related to flavonoid metabolism.

flavonoid_metabolism_overview cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_excretion Excretion Oral Flavonoid Oral Flavonoid GI Lumen GI Lumen Oral Flavonoid->GI Lumen Ingestion Intestinal Epithelium Intestinal Epithelium GI Lumen->Intestinal Epithelium Absorption/ Metabolism Portal Vein Portal Vein Intestinal Epithelium->Portal Vein Transport Liver Liver Portal Vein->Liver First-Pass Metabolism Systemic Circulation Systemic Circulation Liver->Systemic Circulation Distribution Bile Bile Liver->Bile Biliary Excretion Urine Urine Systemic Circulation->Urine Renal Excretion

Caption: General overview of flavonoid metabolism after oral administration.

experimental_workflow Start Start Prepare Reagents Prepare Microsomes, Test Compound, NADPH Start->Prepare Reagents Incubation Incubate at 37°C Prepare Reagents->Incubation Time Sampling Collect Samples at Time Points (0-60 min) Incubation->Time Sampling Reaction Quenching Stop Reaction with Acetonitrile Time Sampling->Reaction Quenching Sample Processing Centrifuge to Remove Protein Reaction Quenching->Sample Processing LC-MS/MS Analysis Analyze Supernatant Sample Processing->LC-MS/MS Analysis Data Analysis Calculate t½ and CLint LC-MS/MS Analysis->Data Analysis End End Data Analysis->End

Caption: Workflow for an in vitro liver microsomal stability assay.

References

Head-to-head comparison of different Vitexin caffeate extraction techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in the journey from discovery to therapeutic application. Vitexin caffeate, a flavonoid with promising pharmacological activities, is no exception. The choice of extraction technique can significantly impact the yield, purity, and ultimately, the economic viability of isolating this valuable compound. This guide provides a head-to-head comparison of four key extraction methodologies: conventional solvent extraction, ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE). By presenting quantitative data, detailed experimental protocols, and clear visual workflows, this document aims to equip researchers with the information needed to select the most appropriate extraction strategy for their specific needs.

Comparative Analysis of Extraction Techniques

The following table summarizes the key performance indicators for each extraction method based on available experimental data. It is important to note that direct comparisons are challenging due to variations in plant matrices, solvent systems, and analytical methods across different studies. However, this compilation provides a valuable overview of the relative strengths and weaknesses of each technique.

Parameter Conventional Solvent Extraction Ultrasound-Assisted Extraction (UAE) Microwave-Assisted Extraction (MAE) Supercritical Fluid Extraction (SFE)
Vitexin Yield 0.313 - 0.554 mg/g DW (from Prosopis farcta)[1][2]~2-fold increase compared to conventional boiling (from Ficus deltoidea)[3]Generally higher yields in shorter times compared to conventional methods for similar flavonoids.[4]Higher flavonoid content compared to Soxhlet extraction.[5]
Purity of Extract Variable, dependent on solvent polarity and subsequent purification steps.Can be higher than conventional methods due to reduced extraction time and temperature, minimizing degradation.High purity can be achieved with optimized parameters.[6]High selectivity, leading to purer extracts, especially with optimized pressure and temperature.[5][7]
Extraction Time 1 hour to several hours (e.g., 3h, 4h, 72h).[1][6]10 - 60 minutes.[8]5 - 30 minutes.[9]60 - 120 minutes.[5]
Solvent Consumption High.Reduced compared to conventional methods.Significantly reduced compared to conventional methods.[4]Minimal to no organic solvent required (uses supercritical CO2), with small amounts of co-solvents.[7]
Energy Consumption Moderate to high, depending on heating and stirring requirements.Low to moderate.Moderate, but for shorter durations.High, due to the need for high pressure and temperature control.
Environmental Impact High, due to large solvent volumes and potential for hazardous waste.Lower than conventional methods due to reduced solvent use.Lower than conventional methods due to reduced solvent and energy consumption.Low, as CO2 is non-toxic, non-flammable, and easily removed.

Experimental Protocols

Below are detailed methodologies for each of the four key extraction techniques. These protocols are based on established methods found in the scientific literature and can be adapted for specific research needs.

Conventional Solvent Extraction

This traditional method relies on the solvent's ability to dissolve the target compound through direct contact and diffusion.

Protocol:

  • Sample Preparation: Air-dry the plant material (e.g., leaves) at 60°C and grind it into a fine powder.

  • Extraction:

    • Weigh 2 g of the powdered plant material.

    • Add 15 mL of 40% aqueous methanol containing 0.5% acetic acid.[2]

    • Shake the mixture for 4 hours at room temperature.[2]

  • Separation: Centrifuge the mixture at 13,000 rpm for 12 minutes.[2]

  • Filtration: Collect the supernatant and filter it through a 0.45 µm membrane filter.

  • Analysis: The filtrate is now ready for analysis by High-Performance Liquid Chromatography (HPLC) to determine the this compound concentration.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation & Analysis plant_material Plant Material (e.g., leaves) drying Air-dry at 60°C plant_material->drying grinding Grind to fine powder drying->grinding powder 2g Powdered Material grinding->powder add_solvent Add 15mL 40% Methanol + 0.5% Acetic Acid powder->add_solvent shake Shake for 4 hours at room temperature add_solvent->shake centrifuge Centrifuge at 13,000 rpm for 12 min shake->centrifuge filter Filter supernatant (0.45 µm filter) centrifuge->filter hplc HPLC Analysis filter->hplc

Caption: Conventional Solvent Extraction Workflow.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles disrupts cell walls, enhancing solvent penetration and mass transfer.

Protocol:

  • Sample Preparation: Prepare the dried and powdered plant material as described in the conventional method.

  • Extraction:

    • Place 1 g of the powdered material in an extraction vessel.

    • Add 50 mL of 60% ethanol-water (v/v).[10]

    • Place the vessel in an ultrasonic bath.

    • Sonicate for 30 minutes at a controlled temperature.[10]

    • Repeat the extraction process twice with 25 mL of the solvent for exhaustive extraction.[10]

  • Purification:

    • Combine the extracts.

    • Pass the crude extract through an HPD-600 macroporous resin column.

    • Elute with ethanol to collect the this compound fraction.

  • Analysis: Concentrate the purified fraction and analyze by HPLC.

G cluster_prep Sample Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_purification Purification & Analysis plant_material Plant Material drying Drying plant_material->drying grinding Grinding drying->grinding powder 1g Powdered Material grinding->powder add_solvent Add 50mL 60% Ethanol powder->add_solvent sonicate Sonicate for 30 min add_solvent->sonicate repeat_extraction Repeat extraction 2x with 25mL solvent sonicate->repeat_extraction combine_extracts Combine Extracts repeat_extraction->combine_extracts resin_column Macroporous Resin Column Chromatography combine_extracts->resin_column elute Elute with Ethanol resin_column->elute hplc HPLC Analysis elute->hplc

Caption: Ultrasound-Assisted Extraction Workflow.

Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to rapidly heat the solvent and plant material, causing internal pressure to build up within the plant cells, leading to cell rupture and the release of target compounds.

Protocol:

  • Sample Preparation: Prepare the dried and powdered plant material.

  • Extraction:

    • Place a known amount of the powdered material into a microwave extraction vessel.

    • Add a suitable solvent (e.g., 70% ethanol) at a specific solid-to-solvent ratio (e.g., 1:20 g/mL).

    • Set the microwave parameters: power (e.g., 500 W) and time (e.g., 10 minutes).

    • Perform the extraction in the microwave system.

  • Separation:

    • Allow the vessel to cool.

    • Filter the mixture to separate the extract from the solid residue.

  • Analysis: The filtrate is then ready for HPLC analysis.

G cluster_prep Sample Preparation cluster_extraction Microwave-Assisted Extraction cluster_separation Separation & Analysis plant_material Plant Material drying Drying plant_material->drying grinding Grinding drying->grinding powder Powdered Material grinding->powder add_solvent Add Solvent (e.g., 70% Ethanol) powder->add_solvent microwave Microwave Irradiation (e.g., 500W, 10 min) add_solvent->microwave cool Cooling microwave->cool filter Filtration cool->filter hplc HPLC Analysis filter->hplc

Caption: Microwave-Assisted Extraction Workflow.

Supercritical Fluid Extraction (SFE)

SFE employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. By manipulating temperature and pressure, the solvating power of the supercritical fluid can be finely tuned to selectively extract target compounds.

Protocol:

  • Sample Preparation: Prepare the dried and powdered plant material.

  • Extraction:

    • Load the powdered material into the SFE extraction vessel.

    • Pressurize and heat the system to the desired supercritical conditions (e.g., 300 bar and 50°C).

    • Introduce supercritical CO2, often with a co-solvent like ethanol (e.g., 5-10%), into the extraction vessel.

    • Allow the supercritical fluid to pass through the plant material for a set period (e.g., 90 minutes).

  • Collection:

    • Depressurize the fluid in a separator, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate.

    • Collect the precipitated extract.

  • Analysis: Dissolve the extract in a suitable solvent for HPLC analysis.

G cluster_prep Sample Preparation cluster_extraction Supercritical Fluid Extraction cluster_collection Collection & Analysis plant_material Plant Material drying Drying plant_material->drying grinding Grinding drying->grinding load_vessel Load Powder into Extraction Vessel grinding->load_vessel set_conditions Set Supercritical Conditions (e.g., 300 bar, 50°C) load_vessel->set_conditions introduce_scf Introduce SC-CO2 (+ Co-solvent) set_conditions->introduce_scf extract Extraction (e.g., 90 min) introduce_scf->extract depressurize Depressurize in Separator extract->depressurize collect_extract Collect Precipitated Extract depressurize->collect_extract dissolve Dissolve in Solvent collect_extract->dissolve hplc HPLC Analysis dissolve->hplc

Caption: Supercritical Fluid Extraction Workflow.

References

Confirming the Structure of Isolated Vitexin Caffeate Using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Analytical Techniques for Structural Elucidation

The structural confirmation of complex natural products like vitexin caffeate relies on a combination of spectroscopic techniques. While 1D NMR (¹H and ¹³C) provides initial insights, 2D NMR is indispensable for assigning the complete structure and stereochemistry.

TechniqueInformation ProvidedAdvantagesLimitations
1D NMR (¹H, ¹³C) Provides information on the number and types of protons and carbons in the molecule.Relatively quick to acquire; provides fundamental structural information.Signal overlap in complex molecules can make unambiguous assignments difficult.
2D NMR (COSY, HSQC, HMBC) Establishes correlations between protons (COSY), protons and directly attached carbons (HSQC), and long-range correlations between protons and carbons (HMBC).Resolves signal overlap; provides definitive evidence for covalent bond connectivity and the relative positions of functional groups.Longer acquisition times; requires more expertise for data interpretation.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of the molecule.High sensitivity; provides information on fragmentation patterns which can aid in structural elucidation.Does not provide information on the stereochemistry or the precise connectivity of atoms.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., hydroxyls, carbonyls, aromatic rings).Quick and non-destructive.Provides limited information on the overall molecular structure.

Predicted 2D NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on published data for vitexin and known chemical shift effects of caffeoylation on a sugar moiety. The numbering scheme for the vitexin and caffeoyl moieties is provided in the accompanying diagrams.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, DMSO-d₆)

Positionδ (ppm)MultiplicityJ (Hz)
Vitexin Moiety
36.79s
66.28s
2'8.02d8.8
3'6.91d8.8
5'6.91d8.8
6'8.02d8.8
1''4.75d9.9
2''5.15t9.5
3''3.95m
4''3.80m
5''3.55m
6''a3.70m
6''b3.45m
Caffeoyl Moiety
2'''7.05d2.0
5'''6.78d8.2
6'''6.98dd8.2, 2.0
7''' (α)7.55d15.9
8''' (β)6.30d15.9

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, DMSO-d₆)

Positionδ (ppm)
Vitexin Moiety
2164.2
3102.8
4182.3
5161.2
698.8
7163.7
8104.8
9156.3
10104.1
1'121.5
2'129.0
3'116.0
4'161.1
5'116.0
6'129.0
1''73.4
2''71.2
3''78.9
4''70.6
5''81.8
6''61.5
Caffeoyl Moiety
1'''125.9
2'''114.9
3'''145.8
4'''148.6
5'''115.9
6'''121.8
7''' (α)145.2
8''' (β)114.5
9''' (C=O)166.5

Experimental Protocols

2D NMR Analysis of this compound

  • Sample Preparation: Approximately 5-10 mg of isolated and purified this compound is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.

  • NMR Spectrometer: All NMR spectra are recorded on a Bruker Avance III 500 MHz spectrometer (or equivalent) equipped with a cryoprobe.

  • 1D NMR Spectra:

    • ¹H NMR spectra are acquired with a spectral width of 12 ppm, 64k data points, and a relaxation delay of 2 s.

    • ¹³C NMR spectra are acquired with a spectral width of 240 ppm, 64k data points, and a relaxation delay of 2 s.

  • 2D NMR Spectra:

    • COSY (Correlation Spectroscopy): Acquired to establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): Acquired to identify one-bond ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): Acquired to identify two- and three-bond ¹H-¹³C correlations. The experiment is optimized for a long-range coupling constant of 8 Hz.

  • Data Processing: All spectra are processed using appropriate software (e.g., TopSpin, Mnova). The spectra are referenced to the residual solvent signal of DMSO-d₆ (δH 2.50 ppm; δC 39.52 ppm).

Mandatory Visualizations

experimental_workflow cluster_isolation Isolation & Purification cluster_nmr NMR Analysis cluster_analysis Structure Elucidation start Plant Material (e.g., Vitex negundo) extraction Solvent Extraction start->extraction fractionation Column Chromatography extraction->fractionation purification Preparative HPLC fractionation->purification isolated_compound Isolated this compound purification->isolated_compound sample_prep Sample Preparation (DMSO-d6) isolated_compound->sample_prep nmr_acquisition 1D & 2D NMR Acquisition (COSY, HSQC, HMBC) sample_prep->nmr_acquisition data_processing Data Processing & Analysis nmr_acquisition->data_processing structure_confirmation Structure Confirmation data_processing->structure_confirmation

Caption: Experimental workflow for the isolation and structural confirmation of this compound.

hmbc_correlations cluster_vitexin Vitexin Moiety cluster_caffeoyl Caffeoyl Moiety cluster_linkage Key Linkage H3 H-3 C2 C-2 H3->C2 C4 C-4 H3->C4 C10 C-10 H3->C10 H6 H-6 C5 C-5 H6->C5 C7 C-7 H6->C7 C8 C-8 H6->C8 H2_6_prime H-2'/6' H2_6_prime->C2 C4_prime C-4' H2_6_prime->C4_prime H1_double_prime H-1'' H1_double_prime->C8 C9 C-9 H1_double_prime->C9 C2_double_prime C-2'' H1_double_prime->C2_double_prime H7_triple_prime H-7''' C8_triple_prime C-8''' H7_triple_prime->C8_triple_prime C9_triple_prime C-9''' H7_triple_prime->C9_triple_prime C2_triple_prime C-2''' H7_triple_prime->C2_triple_prime C6_triple_prime C-6''' H7_triple_prime->C6_triple_prime H2_double_prime H-2'' C9_triple_prime_link C-9''' (C=O) H2_double_prime->C9_triple_prime_link

Caption: Predicted key HMBC correlations for the structural confirmation of this compound.

Assessing the Specificity of Vitexin in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vitexin, a naturally occurring flavone glycoside found in various plants, has garnered significant attention within the scientific community for its diverse pharmacological activities. As a derivative of apigenin, vitexin exhibits a range of biological effects, including anti-inflammatory, antioxidant, and anticancer properties. This guide provides a comparative assessment of vitexin's specificity in key biological assays, offering insights for researchers, scientists, and drug development professionals. While the focus of this guide is on vitexin due to the limited availability of specific data for vitexin caffeate, the information presented provides a valuable framework for understanding the biological activities of this class of compounds.

Comparative Analysis of Biological Activities

To understand the specificity of vitexin, it is essential to compare its performance with other relevant compounds in various biological assays. The following tables summarize the available quantitative data for vitexin and related flavonoids.

Anti-inflammatory Activity

Vitexin has been shown to exert anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and JAK/STAT pathways.[1][2]

Table 1: Inhibition of Inflammatory Markers by Vitexin and Comparators

CompoundAssayTarget/Cell LineIC50 ValueReference
VitexinAnti-proliferativeChronic Myeloid Leukemia (K-562) cell line147 µg/ml[3]
VitexinNitric Oxide (NO) ProductionLPS-stimulated RAW264.7 cellsNot specified, but reduces NO[4]
Caffeic Acid Phenethyl Ester (CAPE)5-Lipoxygenase (5-LO)Human Polymorphonuclear Leukocytes (PMNL)0.13 µM[5]
Zileuton5-Lipoxygenase (5-LO)Human Polymorphonuclear Leukocytes (PMNL)3.5 µM[5]

Note: IC50 values represent the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. Lower IC50 values indicate greater potency.

Antioxidant Activity

The antioxidant properties of vitexin are attributed to its ability to scavenge free radicals and modulate oxidative stress-related pathways.[6]

Table 2: Antioxidant Capacity of Vitexin and Comparators

CompoundAssayEC50 ValueReference
Vitexin & Isovitexin Mix (1:1.5 ratio)DPPH Radical ScavengingHigher IC50 than individual components[7]
Vitexin & Isovitexin Mix (1:1.5 ratio)ABTS Radical ScavengingHigher IC50 than individual components[7]
Aqueous Extract of Urtica circularis (contains vitexin)DPPH Radical Scavenging52.5 µg/mL[8]
Ethanol Extract of Urtica circularis (contains vitexin)DPPH Radical Scavenging396.3 µg/mL[8]

Note: EC50 values represent the concentration of a substance required to scavenge 50% of the free radicals. Lower EC50 values indicate greater antioxidant activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays mentioned in this guide.

DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.[9][10]

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to diphenylpicrylhydrazine, resulting in a color change to yellow, which can be measured spectrophotometrically.

Procedure:

  • Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should be freshly prepared and protected from light.

  • Sample Preparation: Dissolve the test compound (e.g., Vitexin) in a suitable solvent to prepare a series of dilutions.

  • Reaction: Add a specific volume of the test sample to the DPPH solution. A blank containing only the solvent and a positive control (e.g., ascorbic acid) should also be prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The EC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Cyclooxygenase (COX) Inhibition Assay

This assay is used to determine the inhibitory effect of a compound on COX enzymes, which are key mediators of inflammation.[11][12]

Principle: The COX enzyme catalyzes the conversion of arachidonic acid to prostaglandins. The assay measures the peroxidase activity of COX, which is detected colorimetrically by monitoring the appearance of an oxidized chromogen.

Procedure:

  • Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme and the substrate (arachidonic acid).

  • Inhibitor Preparation: Prepare a series of dilutions of the test compound (e.g., Vitexin).

  • Reaction Mixture: In a microplate, combine the reaction buffer, heme, and the COX enzyme.

  • Inhibitor Addition: Add the test compound or vehicle control to the respective wells.

  • Pre-incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the substrate (arachidonic acid) to all wells to start the reaction.

  • Colorimetric Reaction: Add a chromogenic substrate that will be oxidized by the peroxidase activity of COX, resulting in a color change.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.

Signaling Pathways and Molecular Interactions

Understanding the molecular mechanisms underlying the biological activities of vitexin is crucial for assessing its specificity.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response.[13][14] Vitexin has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[2][3]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates ProInflammatory_Genes Pro-inflammatory Gene Expression Nucleus->ProInflammatory_Genes Induces Vitexin Vitexin Vitexin->IKK Inhibits

Caption: Vitexin inhibits the NF-κB signaling pathway.

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is involved in cytokine signaling and plays a key role in inflammation and immunity.[1][15] Vitexin has been found to modulate this pathway, leading to a reduction in the production of inflammatory cytokines.[2]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Induces Vitexin Vitexin Vitexin->JAK Inhibits

Caption: Vitexin modulates the JAK/STAT signaling pathway.

Conclusion

The available evidence strongly suggests that vitexin is a biologically active flavonoid with significant anti-inflammatory and antioxidant properties. Its specificity appears to be mediated through the modulation of key signaling pathways such as NF-κB and JAK/STAT. However, it is crucial to reiterate that the data presented here pertains primarily to vitexin. Further research is imperative to elucidate the specific biological activities and mechanisms of action of this compound. Direct comparative studies of this compound with vitexin and other relevant compounds, along with detailed quantitative assays, will be essential to fully understand its therapeutic potential and specificity. Researchers are encouraged to conduct these targeted investigations to fill the current knowledge gap.

References

Safety Operating Guide

Navigating the Disposal of Vitexin Caffeate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

It is imperative to consult with your institution's environmental health and safety (EHS) department and a licensed hazardous material disposal company to ensure compliance with all federal, state, and local regulations.

General Handling and Storage

Before disposal, proper handling and storage of vitexin caffeate are essential to minimize risks. Unused or expired materials should be clearly labeled and stored in a secure, designated area away from incompatible materials.

Disposal Procedures

In the absence of a specific SDS for this compound, a conservative approach to disposal is recommended. Based on information for the related compound vitexin, which is not classified as a hazardous substance according to the Globally Harmonized System (GHS), the following general steps should be taken. However, it is crucial to verify the hazard classification of your specific this compound material.

Step-by-Step Disposal Guidance:

  • Initial Assessment: Review all available information for your specific this compound product, including any supplier-provided data and the chemical properties of related compounds.

  • Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including safety glasses, gloves, and a lab coat. If there is a risk of generating dust, respiratory protection may be necessary.

  • Containment: Should a spill occur, prevent the material from entering drains or waterways. For solid material, use dry clean-up procedures to avoid generating dust. Collect the residue and place it in a sealed, appropriately labeled container for disposal.

  • Waste Collection:

    • Solid Waste: Collect unadulterated this compound waste in a clearly labeled, sealed container.

    • Contaminated Materials: Any materials, such as filter paper or PPE, that come into contact with this compound should be considered contaminated and disposed of accordingly.

  • Professional Disposal: Excess and expired this compound, as well as contaminated materials, should be offered to a licensed hazardous material disposal company. Options for disposal may include incineration in an approved apparatus or burial in a licensed landfill.

Quantitative Data Summary

Due to the lack of specific data for this compound, the following table is provided as a template. Researchers should populate this table with information from their specific product's documentation or as advised by their EHS department.

ParameterValueSource
Hazard Classification To be determinedSupplier SDS / EHS Department
LD50 / LC50 Not availableToxicological Data (if available)
Disposal Code To be assigned by EHS or disposal vendorLocal, State, and Federal Regulations
Container Type Sealed, labeledEHS Department / Disposal Vendor Guidance

Experimental Protocol: Spill Decontamination

In the event of a small spill of solid this compound, the following general clean-up protocol can be followed:

  • Restrict Access: Cordon off the affected area to prevent cross-contamination.

  • Don PPE: Wear appropriate PPE, including gloves, safety glasses, and a lab coat. If the material is dusty, a respirator is recommended.

  • Gently Cover: If the material is a powder, gently cover the spill with a damp paper towel to prevent dust from becoming airborne.

  • Mechanical Collection: Carefully scoop or sweep the material and place it into a labeled, sealed container for hazardous waste.

  • Decontaminate Area: Wipe the spill area with a suitable solvent (e.g., ethanol or a soap and water solution), collecting the cleaning materials in a sealed bag for disposal as chemical waste.

  • Wash Hands: Thoroughly wash hands with soap and water after the clean-up is complete.

This compound Disposal Workflow

The following diagram outlines a logical workflow for the proper disposal of this compound, emphasizing safety and compliance.

cluster_0 Preparation cluster_1 Collection cluster_2 Disposal A Identify this compound Waste B Consult Safety Data Sheet (SDS) (or institutional guidance if unavailable) A->B C Don Appropriate Personal Protective Equipment (PPE) B->C D Segregate Waste: Solid vs. Contaminated Materials C->D E Package in Sealed, Labeled Containers D->E F Store in Designated Hazardous Waste Area E->F G Contact Licensed Waste Disposal Vendor F->G H Complete Waste Manifest/Paperwork G->H I Waste collected by Vendor for Incineration or Landfill H->I

A logical workflow for the proper disposal of this compound.

By adhering to these guidelines and working closely with institutional safety personnel, researchers can ensure the safe and responsible disposal of this compound and other laboratory chemicals, fostering a culture of safety and environmental stewardship.

Navigating the Safe Handling of Vitexin Caffeate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE) and Engineering Controls

When handling Vitexin caffeate, particularly in its powdered form, the following personal protective equipment and engineering controls are recommended to prevent inhalation, skin, and eye contact.

PPE / ControlSpecificationPurpose
Ventilation Handling in a well-ventilated area.
Eye Protection Safety glasses with side shields or safety goggles.To prevent eye contact with the powder.
Hand Protection Nitrile or latex gloves.To prevent skin contact.
Body Protection Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Not generally required for small quantities.Use a dust mask or respirator if significant dust is generated.

Operational Plan for Handling this compound

A systematic approach to handling this compound ensures minimal exposure and maintains a safe laboratory environment.

cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Personal Protective Equipment (PPE) prep2 Ensure proper ventilation prep1->prep2 handle1 Weigh this compound carefully to avoid dust prep2->handle1 handle2 Prepare solutions in a designated area handle1->handle2 clean1 Clean spills promptly with a wet cloth handle2->clean1 clean2 Dispose of waste in a sealed container clean1->clean2 clean3 Follow institutional and local disposal regulations clean2->clean3

Workflow for the safe handling and disposal of this compound.

Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Avoid Dust Formation : Do not use dry sweeping methods that can aerosolize the powder.[1]

  • Ventilate the Area : Ensure adequate ventilation to disperse any airborne particles.[1]

  • Contain the Spill : Use a wet cloth or absorbent material to gently wipe up the spilled solid.

  • Clean the Area : Wash the spill area with soap and water.

  • Dispose of Waste : Collect all contaminated materials in a sealed container for proper disposal.

First Aid Measures

While this compound is not considered highly toxic, it is important to be prepared for accidental exposure:

  • After Inhalation : Move the affected person to fresh air. If breathing is difficult, seek medical attention.[1]

  • After Skin Contact : Wash the affected area thoroughly with soap and water.

  • After Eye Contact : Rinse the eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • After Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell.

Storage and Disposal

Storage: Store this compound in a tightly closed container in a dry and well-ventilated place. Recommended storage is at room temperature in the continental US, but this may vary elsewhere.

Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is recommended to dispose of the waste in a sealed container.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.